Fmoc-D-Dab(Fmoc)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZDIZDLDRWFAC-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Dab(Fmoc)-OH: A Case Study in Protecting Group Strategy
Abstract
In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a cornerstone of modern therapeutic and materials science research. 2,4-Diaminobutyric acid (Dab) is a key building block, offering a side-chain primary amine for the construction of branched, cyclic, and conjugated peptides. The success of its application, however, is wholly dependent on a robust and strategic protecting group scheme. This guide provides an in-depth analysis of Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid, or Fmoc-D-Dab(Fmoc)-OH. We will dissect its chemical structure and properties, and through a detailed mechanistic exploration, illuminate why its non-orthogonal protection scheme renders it unsuitable for most standard solid-phase peptide synthesis (SPPS) protocols. By contrasting it with its synthetically vital, orthogonally-protected counterparts, this guide underscores the foundational principles of protecting group strategy and provides researchers with the causal understanding needed to make informed decisions in the design of complex peptides.
Part 1: The Imperative of Orthogonality in Peptide Chemistry
The synthesis of a defined peptide sequence is a feat of chemical control. The process, particularly the widely adopted Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS), relies on a repetitive cycle of coupling and deprotection steps. The logic is elegant: the Nα-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while the reactive side-chains of the amino acid residues are protected by acid-labile groups (such as t-butyl (tBu), tert-butyloxycarbonyl (Boc), or trityl (Trt)).[1][] This allows for the selective removal of the Nα-Fmoc group at each cycle to permit chain elongation, without disturbing the side-chain protection. The final peptide is then liberated from the resin and its side-chains deprotected simultaneously using a strong acid cocktail.[3]
This concept of differential lability is known as orthogonality .[4] Protecting groups are considered orthogonal if each can be selectively removed in the presence of the others, using distinct and non-interfering chemical conditions.[1] For a multi-functional amino acid like Dab, which possesses two primary amines (the α-amino and the γ-amino group), an orthogonal protection strategy is not merely an option—it is a prerequisite for controlled synthesis. The standard choice, Fmoc-D-Dab(Boc)-OH, perfectly embodies this principle: the Fmoc group is removed by a base (piperidine), while the side-chain Boc group remains intact until the final acid cleavage.[3]
Part 3: Comparative Analysis with Synthetically Viable Dab Derivatives
To fully appreciate the limitations of this compound, it is essential to compare it with the orthogonally protected derivatives that are the workhorses of modern peptide synthesis.
| Derivative | Side-Chain PG | α-Amino PG | Side-Chain Deprotection | α-Amino Deprotection | Key Application(s) |
| This compound | Fmoc | Fmoc | 20% Piperidine/DMF (Base) | 20% Piperidine/DMF (Base) | Not suitable for controlled SPPS. |
| Fmoc-D-Dab(Boc)-OH | Boc | Fmoc | Strong Acid (e.g., 95% TFA) | 20% Piperidine/DMF (Base) | Gold standard for incorporating Dab in Fmoc-SPPS. [5] |
| Fmoc-D-Dab(Alloc)-OH | Alloc | Fmoc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 20% Piperidine/DMF (Base) | On-resin side-chain modification/cyclization. [6] |
| Fmoc-D-Dab(Mtt)-OH | Mtt | Fmoc | Very Mild Acid (e.g., 1% TFA/DCM) | 20% Piperidine/DMF (Base) | On-resin side-chain modification under conditions that preserve tBu groups. [7] |
Part 4: Experimental Protocols and Handling
General Handling and Storage
As with most fine chemical reagents, this compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C. Keep away from strong bases.
Illustrative Protocol: Fmoc-Group Cleavage
This protocol describes the standard procedure for Fmoc deprotection.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Solvent Wash: Drain the DMF and wash the resin with fresh DMF (3x).
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 5-10 minutes.
-
Drain and Repeat: Drain the piperidine solution and repeat the deprotection step with fresh solution for another 5-10 minutes.
-
Wash: Drain the solution and thoroughly wash the resin with DMF (5-7x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Causality and Self-Validation: When applying this protocol to a peptide containing an this compound residue, it is critical to understand that this procedure will cleave both the Nα-Fmoc and the Nγ-Fmoc groups. The expected outcome is not a single, clean product with a free α-amino group, but rather the formation of the highly reactive diamino species on the resin, which will inevitably lead to the side reactions detailed in Part 2.3. A failed synthesis, characterized by a complex mixture of products in the final analysis, would validate this predictable mechanistic outcome.
Illustrative Protocol: Final Peptide Cleavage from Resin
This protocol is for the final cleavage of the peptide from the solid support and removal of acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) (3x) and dry under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. [3]3. Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a suitable reaction vessel. Agitate gently at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate slightly under nitrogen flow. Add the concentrated filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the peptide under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion: The Primacy of Strategic Protection
While this compound is a structurally valid molecule, its architecture violates the fundamental principle of orthogonality required for controlled, stepwise solid-phase peptide synthesis. The identical, base-labile nature of its two protecting groups leads to simultaneous deprotection and a cascade of uncontrollable side reactions, including branching and polymerization. Its primary value to the modern peptide chemist is therefore pedagogical; it serves as a powerful illustration of why orthogonal protection is not just a convenience, but a necessity. For any practical application involving the incorporation of D-2,4-diaminobutyric acid into a peptide sequence, researchers must turn to the well-established and synthetically robust orthogonally protected derivatives, such as Fmoc-D-Dab(Boc)-OH, which ensure the precision and control that underpins the success of peptide science.
References
-
PubChem. Fmoc-Dab(Ac)-OH. [Link]
-
Aapptec Peptides. Fmoc-D-Dab(Boc)-OH [114360-56-4]. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
PubMed. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]
-
National Institutes of Health. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]
-
National Institutes of Health. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. [Link]
-
The Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
Aapptec Peptides. Fmoc-D-Abu(N3)-OH, Fmoc-D-Dab(N3)-OH [1263047-53-5]. [Link]
-
PubMed. Solid-phase route to Fmoc-protected cationic amino acid building blocks. [Link]
-
ResearchGate. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF. [Link]
-
ACS Publications. Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies | Chemical Reviews. [Link]
-
Aapptec Peptides. Fmoc-Dab(Ac)-OH [1220955-83-8]. [Link]
-
Aladdin Scientific. Boc-D-Dab(Fmoc)-OH, min 98%, 1 gram. [Link]
-
P3 BioSystems. Unusual Amino Acids - Diaminobutyric Acid (Dab). [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of Nα,Nγ-bis(Fmoc)-D-diaminobutyric Acid (Fmoc-D-Dab(Fmoc)-OH)
An In-depth Technical Guide:
Executive Summary:
This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of Fmoc-D-Dab(Fmoc)-OH, a non-proteinogenic amino acid derivative with a unique non-orthogonal protection scheme. Unlike the commonly used orthogonally protected derivatives such as Fmoc-D-Dab(Boc)-OH, this compound features two base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups. This structural feature dictates its specific applications and presents unique challenges in synthesis and handling. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical considerations for the successful preparation and use of this specialized building block.
Introduction: The Strategic Value of Non-Orthogonal Protection
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, enabling the creation of therapeutics with enhanced stability, potency, and selectivity[1]. Among these, D-2,4-diaminobutyric acid (D-Dab) offers a versatile scaffold for constructing branched or cyclic peptides. The synthetic utility of any amino acid building block is, however, fundamentally dictated by its protecting group strategy.
1.1 Orthogonal vs. Non-Orthogonal Protection in Peptide Synthesis
The dominant paradigm in solid-phase peptide synthesis (SPPS) is the use of orthogonal protecting groups. For instance, the α-amino group is protected with the base-labile Fmoc group, while the side chain is protected with an acid-labile group like tert-butyloxycarbonyl (Boc)[2]. This allows for the selective deprotection and modification of specific sites on the molecule.
This compound deviates from this principle. Both the α-amino and the γ-amino groups are protected by the same class of base-labile Fmoc groups[1]. This non-orthogonal strategy means that any standard Fmoc deprotection step, such as treatment with piperidine, will expose both amino groups simultaneously[1]. While this makes the reagent unsuitable for conventional linear peptide elongation, it opens avenues for specific synthetic strategies, such as symmetric branching or the synthesis of particular cyclic scaffolds.
1.2 Focus of This Guide
This guide will provide a detailed, field-proven methodology for the synthesis of this compound, starting from the readily available precursor, Fmoc-D-Gln-OH. We will elucidate the causal chemistry behind each step, present robust purification protocols to achieve high purity, and detail the analytical methods required for rigorous quality control.
Synthesis of this compound
The synthetic pathway is a two-step process: (A) Hofmann rearrangement of the side-chain amide of Fmoc-D-Gln-OH to an amine, yielding Fmoc-D-Dab-OH, followed by (B) N-protection of the newly formed side-chain amine with a second Fmoc group.
2.1 Overall Synthetic Workflow
The diagram below outlines the complete synthetic transformation from the starting material to the final product.
Caption: Synthetic pathway from Fmoc-D-Gln-OH to this compound.
2.2 Step A: Synthesis of Fmoc-D-Dab-OH via Hofmann Rearrangement
This protocol is adapted from a demonstrated synthesis of the Dab core structure, which avoids hazardous reagents like heavy metals and is suitable for larger-scale production[3]. The key transformation is the conversion of the glutamine side-chain amide to a primary amine.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, create a suspension of Fmoc-D-Gln-OH (1.0 eq.) in a 2:1:1 (v/v/v) mixed solvent system of ethyl acetate, acetonitrile, and water. The total solvent volume should be approximately 20 times the mass of the starting material (e.g., 2 L for 100 g)[3].
-
Reagent Addition: While stirring at room temperature (20-30°C), add iodobenzene diacetate (DiPa) (1.2 eq.) to the suspension in portions.
-
Reaction: Stir the mixture vigorously at 20-30°C for 48-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents. Adjust the pH of the remaining aqueous solution to ~2-3 with 1N HCl. This will precipitate the product.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water, and then with a non-polar solvent like hexane to remove organic-soluble impurities.
-
Drying: Dry the isolated white solid under vacuum to yield crude Fmoc-D-Dab-OH. The reported yield for a similar process is approximately 82%[3].
Causality and Expertise:
-
Why Iodobenzene Diacetate? DiPa is a hypervalent iodine reagent that acts as a mild and effective oxidant for the Hofmann rearrangement, offering a safer and more environmentally friendly alternative to traditional methods that might use bromine and strong bases.
-
Why the Solvent System? The specific mixture of ethyl acetate, acetonitrile, and water is crucial for maintaining the solubility of both the starting material and the reagent while facilitating the reaction[3].
2.3 Step B: Nγ-Fmoc Protection to Yield this compound
This step involves a standard N-acylation reaction to protect the side-chain amine generated in Step A.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude Fmoc-D-Dab-OH (1.0 eq.) in a suitable solvent such as a 1:1 mixture of acetone and water or aqueous dioxane. Cool the solution in an ice bath to 0-5°C.
-
Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.5 eq.), to the solution. The base acts as a proton scavenger.
-
Fmoc Reagent Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 eq.) dissolved in acetone or dioxane.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous layer with water and wash with diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and other non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1N HCl. The desired product will precipitate out of the solution.
-
Isolation and Drying: Filter the white precipitate, wash with copious amounts of cold water, and dry under vacuum to yield crude this compound.
Purification Strategy
The purity of the final product is paramount for its successful application in peptide synthesis. A multi-step purification approach is recommended to remove residual reagents and potential side products.
3.1 Purification Workflow
Caption: Recommended multi-step purification workflow for this compound.
3.2 Method 1: Recrystallization / Trituration
This method is effective for removing bulk impurities.
Protocol:
-
Place the crude product (100 g) in a flask and add a suitable solvent such as toluene (600 mL) or isopropyl alcohol (500 mL)[4].
-
Heat the mixture to approximately 50°C and stir for 1 hour to dissolve the product and some impurities.
-
Cool the solution slowly to room temperature (e.g., 30°C) and continue stirring for 2 hours to allow for selective crystallization of the product[4].
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
3.3 Method 2: Flash Column Chromatography
For achieving the highest purity, flash chromatography is the method of choice.
Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of dichloromethane (DCM) and methanol (MeOH) is typically effective. Start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%). A small amount of acetic acid (0.5%) can be added to the mobile phase to keep the carboxylic acid protonated and improve peak shape.
-
Procedure: Dissolve the crude product in a minimal amount of the initial eluent. Load the solution onto the prepared silica gel column. Elute the column with the solvent gradient, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the final product as a white powder.
Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity and purity of the final product.
| Technique | Purpose | Expected Result / Observation |
| RP-HPLC | Purity Assessment | A single major peak with >98% purity. Retention time will be characteristic of the compound's polarity. |
| ¹H NMR | Structural Confirmation | Integration of aromatic protons (from two Fmoc groups) should be consistent. Presence of characteristic peaks for the Dab backbone and the fluorenylmethyloxy group. |
| ¹³C NMR | Structural Confirmation | Presence of two distinct carbonyl peaks (carboxylic acid and carbamates). Characteristic signals for the aliphatic and aromatic carbons. |
| Mass Spec (ESI-MS) | Molecular Weight Verification | Detection of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight (C₃₄H₃₀N₂O₆, MW = 574.62 g/mol ). |
| FT-IR | Functional Group Analysis | Characteristic absorptions for N-H, C=O (acid and carbamate), and aromatic C-H bonds. |
Handling, Storage, and Application Insights
5.1 The Challenge of Non-Orthogonal Protection
The primary consideration when using this compound is that standard Fmoc-SPPS deprotection conditions (e.g., 20% piperidine in DMF) will remove both Fmoc groups simultaneously[1]. This prevents its use as a standard building block for elongating a peptide chain. Its application is therefore specialized:
-
Symmetrical Branching: After coupling to a resin, simultaneous deprotection of both amines allows for the subsequent coupling of two identical peptide chains.
-
Scaffold for Chemical Ligation: The two exposed amines can serve as attachment points for other molecules or for on-resin cyclization strategies.
5.2 Potential Side Reactions
During its synthesis and use, be mindful of potential side reactions, such as intramolecular cyclization to form a lactam, especially under activation conditions used in peptide coupling[5]. Minimizing pre-activation times during coupling reactions is crucial to mitigate this risk[1].
5.3 Storage
The compound should be stored in a cool, dry place, typically at 2-8°C, protected from light and moisture to ensure long-term stability[6][7].
Conclusion
This compound is a specialized amino acid derivative whose non-orthogonal protection scheme defines its synthetic utility. The synthetic route via Hofmann rearrangement of Fmoc-D-Gln-OH provides a reliable and scalable method for its preparation. Successful application of this reagent requires a thorough understanding of its unique reactivity, particularly the simultaneous lability of both Fmoc groups to basic conditions. Rigorous purification by recrystallization and flash chromatography, followed by comprehensive analytical characterization, is mandatory to ensure the high purity required for demanding synthetic applications.
References
- BenchChem. (n.d.). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks.
- LookChem. (n.d.). Cas 161420-87-7, FMOC-DAB-OH HCL.
- Chem-Impex. (n.d.). Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2019). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]
- 4. ajpamc.com [ajpamc.com]
- 5. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. lookchem.com [lookchem.com]
- 7. chemimpex.com [chemimpex.com]
A Technical Guide to Fmoc-D-Dab(Fmoc)-OH: A Versatile Building Block for Complex Peptide Architectures
Introduction: The Strategic Advantage of Non-Canonical Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery and development, peptides represent a rapidly expanding class of therapeutics. Their high specificity, potency, and lower toxicity profiles compared to small molecules make them attractive candidates for a wide range of diseases. However, native peptides often suffer from poor metabolic stability and limited conformational rigidity, hindering their therapeutic potential. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations.[1] Among these, diamino acids, such as D-2,4-diaminobutyric acid (D-Dab), offer a unique scaffold for engineering peptides with enhanced properties. This guide focuses on a specialized derivative, Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Fmoc)-OH), a pivotal building block for the synthesis of branched and cyclic peptides. We will delve into its chemical properties, strategic applications in solid-phase peptide synthesis (SPPS), and provide detailed experimental insights for its effective utilization.
Chemical Properties and the Principle of Non-Orthogonal Deprotection
This compound is a derivative of the non-canonical amino acid D-2,4-diaminobutyric acid where both the alpha (α) and gamma (γ) amino groups are protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This non-orthogonal protection scheme is the defining characteristic of this reagent and dictates its primary application.[1] Unlike orthogonally protected diamino acids (e.g., Fmoc-D-Dab(Boc)-OH), where the side-chain protecting group is stable to the conditions used for α-Fmoc removal, both Fmoc groups in this compound are cleaved simultaneously.[1][2]
Table 1: Comparison of this compound with an Orthogonally Protected Analogue
| Feature | This compound | Fmoc-D-Dab(Boc)-OH |
| α-Amino Protection | Fmoc (Base-labile) | Fmoc (Base-labile) |
| γ-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Deprotection Strategy | Non-orthogonal | Orthogonal |
| Primary Application | Introduction of a branching point for simultaneous peptide chain elongation. | Sequential side-chain modification or cyclization. |
This simultaneous deprotection strategy is a powerful tool for creating specific peptide architectures. Upon treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), both the α- and γ-amino groups are exposed.[3] This creates a branching point in the peptide backbone, allowing for the subsequent coupling of two distinct peptide chains or other moieties.
Core Applications in Peptide Synthesis
The unique deprotection characteristic of this compound makes it an invaluable reagent for the synthesis of complex peptide structures, primarily branched and cyclic peptides.
Synthesis of Branched Peptides
Branched peptides, also known as dendritic peptides, have gained significant interest due to their potential applications in drug delivery, vaccine development, and as enzyme inhibitors. The introduction of a branching point allows for the multivalent presentation of bioactive sequences, which can lead to enhanced binding affinity and biological activity.
The use of this compound provides a straightforward method for creating a defined branching point within a peptide sequence during SPPS. After coupling of this compound to the growing peptide chain, the simultaneous removal of both Fmoc groups yields two free amino groups. This allows for the subsequent coupling of two equivalents of the next amino acid, initiating the growth of two separate peptide chains from the D-Dab residue.
Synthesis of Cyclic Peptides
Cyclic peptides are a class of molecules with significant therapeutic potential due to their increased conformational rigidity and resistance to enzymatic degradation compared to their linear counterparts.[4][5][6][7] The amino groups of diamino acids are routinely exploited for the synthesis of side-chain-to-side-chain or head-to-side-chain cyclic peptides.[5] While orthogonally protected diamino acids are more commonly used for cyclization, this compound can be employed in specific strategies, particularly for the synthesis of bicyclic or more complex constrained structures. After incorporation and deprotection, the two free amines can be used as anchor points for cyclization with other residues in the peptide chain.
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents:
-
Fmoc-protected amino acids
-
This compound
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides)[8]
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)[1]
-
Cold diethyl ether
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection (of the preceding amino acid): Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Activation: In a separate vessel, pre-activate this compound (2-3 equivalents relative to resin loading) with a coupling reagent such as HCTU (0.95 equivalents to the amino acid) and a base like DIPEA (2 equivalents to the amino acid) in DMF for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative result indicates the absence of free primary amines.
-
-
Simultaneous Deprotection of Both Fmoc Groups:
-
Wash the resin thoroughly with DMF.
-
Treat the resin with 20% piperidine in DMF for 10-15 minutes. Repeat this step once.
-
Wash the resin extensively with DMF to remove all traces of piperidine and the cleaved Fmoc-adduct. This step is critical to ensure that both the α- and γ-amino groups are free for the subsequent coupling.
-
-
Branching Step - Coupling of the Next Amino Acid:
-
Activation: Activate a molar excess (e.g., 4-6 equivalents relative to the initial resin loading) of the next Fmoc-protected amino acid using your chosen coupling reagents.
-
Coupling Reaction: Add the activated amino acid solution to the resin containing the deprotected D-Dab residue. Agitate for 2-4 hours, or until a negative Kaiser test is achieved. The increased equivalents and reaction time are necessary to ensure complete acylation of both amino groups.
-
-
Chain Elongation: Continue the peptide synthesis by repeating the standard deprotection and coupling cycles for the subsequent amino acids on both branches.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[1][9]
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality Behind Experimental Choices:
-
Pre-activation of Amino Acids: Pre-activating the carboxylic acid group of the incoming amino acid with a coupling reagent forms a highly reactive species, facilitating efficient amide bond formation with the free amine on the growing peptide chain.
-
Use of Excess Reagents: In SPPS, using an excess of amino acids and coupling reagents drives the reaction to completion, ensuring high coupling efficiency at each step. This is particularly important in the branching step to acylate both free amines on the D-Dab residue.
-
Thorough Washing Steps: Extensive washing between deprotection and coupling steps is crucial to remove unreacted reagents and byproducts, preventing side reactions and ensuring the purity of the final peptide.
-
Kaiser Test: This qualitative test detects the presence of free primary amines. A positive result (blue color) indicates incomplete coupling, necessitating a recoupling step. A negative result (yellow/clear) confirms the completion of the reaction.
Visualization of the Workflow
The following diagrams illustrate the key steps in the utilization of this compound in SPPS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. genscript.com [genscript.com]
- 4. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis of cyclic endiamino peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
An In-depth Technical Guide to Nα,Nγ-bis(Fmoc)-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Fmoc)-OH)
This guide provides a comprehensive overview of Fmoc-D-Dab(Fmoc)-OH, a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab) where both the alpha (α) and gamma (γ) amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering insights into its molecular characteristics, synthesis, and applications.
Core Molecular Attributes
This compound is a specialized building block in peptide synthesis. The identical protection on both amino groups dictates its specific use cases, particularly in scenarios where simultaneous deprotection is desired.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C34H30N2O6 | [1] |
| Molecular Weight | 562.61 g/mol | [1] |
| CAS Number | 201473-83-8 (for L-isomer) | [1] |
| Appearance | Typically a white to off-white powder | |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) | [2] |
Note: The CAS number and some specific properties may refer to the L-isomer, but the molecular formula and weight are identical for the D-isomer.
The Significance of the Di-Fmoc Protection Strategy
In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount.[3][] The most common strategy for di-amino acids like Dab is to use orthogonal protecting groups, such as Fmoc for the α-amino group and a Boc (tert-butyloxycarbonyl) group for the side-chain amino group (i.e., Fmoc-D-Dab(Boc)-OH).[2][5] This allows for the selective removal of the α-Fmoc group to enable peptide chain elongation without affecting the side-chain protection.
The use of a di-Fmoc protection strategy, as in this compound, is a non-orthogonal approach.[3] This means that both Fmoc groups are susceptible to removal under the same basic conditions (e.g., piperidine treatment). This unique characteristic makes it a specialized reagent rather than a general-purpose building block for linear peptide synthesis.
Caption: Comparison of orthogonal and non-orthogonal protection strategies for D-Dab.
Potential Applications and Synthetic Considerations
The simultaneous deprotection of both amino groups of this compound opens up possibilities for specific synthetic routes:
-
Symmetrical Modifications: After coupling this compound to a peptide chain or solid support, treatment with piperidine exposes two free amino groups. This allows for the symmetrical attachment of other molecules, such as fatty acids for lipidation, polyethylene glycol (PEG) chains, or other peptides, leading to the formation of branched structures.
-
Cyclization: The two newly deprotected amino groups can be used as anchor points for cyclization reactions, either with side chains of other amino acids within the peptide or with externally added linkers.
-
Caution on Polymerization: A significant risk associated with using non-orthogonally protected di-amino acids is unwanted polymerization during coupling. Careful control of reaction conditions is crucial to prevent the side-chain amine of one molecule from reacting with the activated carboxyl group of another.
Experimental Protocols
This protocol outlines a generalized procedure for incorporating this compound into a peptide sequence on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection (if applicable): If the resin has an N-terminal Fmoc group, treat it with 20% piperidine in DMF (2 x 10 minutes) to deprotect the primary amine.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), a coupling agent such as HCTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete coupling.[]
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.
This protocol assumes that this compound has been successfully coupled to the N-terminus of a resin-bound peptide.
-
Simultaneous Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove both Fmoc groups from the D-Dab residue.
-
Washing: Wash the resin with DMF (5-7 times) and then with DCM (3-5 times).
-
Symmetrical Acylation:
-
Prepare a solution of the molecule to be coupled (e.g., a carboxylic acid, 5 eq.), an activating agent (e.g., HCTU, 4.9 eq.), and a base (e.g., DIPEA, 10 eq.) in DMF.
-
Add this solution to the resin.
-
Allow the reaction to proceed for 2-4 hours or until completion, which can be monitored by a Kaiser test.
-
-
Final Washing: Wash the resin extensively with DMF and DCM before proceeding with cleavage or further synthetic steps.
Analytical Characterization
The purity and identity of peptides incorporating this compound should be confirmed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Typical Conditions |
| RP-HPLC | Purity assessment of the final peptide. | Column: C18; Mobile Phase: Gradient of water and acetonitrile with 0.1% TFA; Detection: UV at 220 nm and 280 nm. |
| LC-MS | Molecular weight confirmation of the final peptide. | Coupled with HPLC, using electrospray ionization (ESI) to determine the mass-to-charge ratio. |
Conclusion
This compound is a highly specialized amino acid derivative whose utility lies in its non-orthogonal protection scheme. While not a standard choice for constructing linear peptides, it offers elegant solutions for creating symmetrical branched structures and for certain cyclization strategies. Researchers employing this reagent must be mindful of the potential for side reactions, such as polymerization, and should optimize their coupling protocols accordingly. The deliberate use of this compound can unlock novel peptide architectures and functionalities, making it a valuable tool for advanced drug discovery and development.
References
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-D-Dab(Boc)-OH in Custom Peptide Synthesis and Pricing. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Importance of Fmoc-D-Dab(Boc)-OH Quality. [Link]
Sources
solubility of Fmoc-D-Dab(Fmoc)-OH in different solvents
Beginning Data Collection
I'm currently focused on gathering information through targeted Google searches. My aim is to build a robust dataset on the solubility of Fmoc-D-Dab(Fmoc)-OH across different solvents, prioritizing reliable sources and aiming for comprehensive coverage.
Analyzing Search Results
I've moved past initial data collection and am now focused on analyzing the search results. I'm categorizing solvents based on polarity and functional groups, and extracting all available numerical data. The goal is a clear, concise table presenting solubility values. Following this, I will move on to the next section.
Formulating the Guide Structure
I'm now outlining the structure of the technical guide. First, I'll introduce this compound, and then analyze solubility in different solvent classes. I'll include a detailed experimental protocol and a Graphviz diagram to aid in solvent selection. In-text citations and a full reference section will round out the guide's comprehensive coverage.
Analyzing Solubility Data
I started searching for the solubility of this compound but didn't find a comprehensive table. Results included related compound information. I'm focusing on extracting relevant solubility data from the available literature, and extrapolating based on structural similarities. I need to get started on preparing solvents.
Inferring Solubility Characteristics
I'm now taking a more indirect approach due to the data gaps. I'm focusing on solubility principles, and dissecting the compound's components, Fmoc and Dab, to make inferences. I'm also looking for standard experimental protocols that could offer a reliable method to determine solubility practically. I will search for the solubility of the Fmoc protecting group and diaminobutyric acid core.
Shifting Focus, Building Framework
I'm now focusing on inferring solubility. Initial searches for the compound's direct solubility table were unsuccessful. I will build a theoretical framework for solubility from Fmoc and Dab components and look for standardized methods. Based on solubility principles, I'll provide an experimental protocol to help generate data. I'm focusing on solubility principles, and dissecting the compound's components, Fmoc and Dab, to make inferences.
Gathering Solubility Data
I'm currently focused on the solubility of this compound. Initial searches have proven unhelpful in finding quantitative data directly related to that molecule. I've shifted my attention to the general solubility principles of Fmoc-protected amino acids, which should be very relevant. I'm hoping to extrapolate useful information from this more general data to create a technical guide.
Constructing the Solubility Guide
I've made significant progress in structuring the solubility guide. The focus is on a structured, logical presentation. I'll begin by introducing the compound and its role in peptide synthesis. Then, I'll delve into a theoretical analysis of its solubility based on the properties of the Fmoc groups and the Dab core. Finally, I'll organize my information into a practical table that covers solubility in relevant solvent classes, guiding users towards successful practical use of the compound.
Developing the Guide Structure
I've refined the guide's structure, ensuring it's comprehensive and user-focused. It will now begin with an introduction to the compound's peptide synthesis relevance, followed by a solubility analysis based on structural components. I'll qualitatively discuss its expected solubility in various solvent classes, building towards a practical solubility table. I will also incorporate an experimental protocol, a flowchart, and proper references.
Analyzing Compound Properties
I've been analyzing the compound's structure in detail. My focus is on the interplay between the hydrophobic Fmoc groups and the polar Dab core. This structural breakdown allows me to predict its behavior in various solvents. I can now move to building a framework for describing qualitative solubilities in various solvent classes, providing reasons why, and finally, present a detailed experimental protocol for users.
An In-Depth Technical Guide to the Stability, Storage, and Handling of Nα,Nγ-bis(Fmoc)-D-diaminobutyric Acid
This document provides a comprehensive technical overview of Fmoc-D-Dab(Fmoc)-OH, a specialized amino acid derivative used in peptide synthesis. It is intended for researchers, chemists, and drug development professionals who utilize non-proteinogenic amino acids to construct complex peptide architectures. This guide delves into the chemical stability, optimal storage conditions, and critical handling procedures for this reagent, grounding theoretical principles in practical, field-proven applications.
Introduction: Structural Uniqueness and Synthetic Implications
D-2,4-diaminobutyric acid (D-Dab) is a non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry. Its side chain contains a primary amine, offering a versatile point for peptide branching, cyclization, or conjugation. The success of its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the protecting group strategy employed.
The subject of this guide, This compound , or Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid, presents a unique case. Both the alpha-amino (Nα) and the side-chain gamma-amino (Nγ) groups are protected by the base-labile Fmoc group.
This non-orthogonal protection scheme means that a standard Fmoc deprotection step, typically using a piperidine solution, will remove both Fmoc groups simultaneously.[1] This is in stark contrast to the more commonly used Fmoc-D-Dab(Boc)-OH , where the side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[2] The orthogonal nature of Fmoc-D-Dab(Boc)-OH allows for the selective removal of the Nα-Fmoc group during chain elongation without affecting the Nγ-Boc group, which is only removed during the final acid-mediated cleavage from the resin.[2][3]
The choice of this compound is therefore a deliberate synthetic decision, typically made when simultaneous deprotection is desired, for instance, to initiate the growth of two identical peptide chains from the Dab residue to create a symmetrical branched peptide.
The Chemical Stability Profile
The stability of this compound is governed primarily by the chemical nature of the Fmoc protecting group. Understanding its vulnerabilities is key to preserving the reagent's integrity from storage to use.
Core Vulnerability: Base-Mediated Degradation
The foundational principle of Fmoc chemistry is the lability of the Fmoc group to basic conditions.[4] The mechanism proceeds via a β-elimination reaction. A base abstracts the acidic proton on the C9 carbon of the fluorene ring system. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine.[5]
This reaction is rapid with secondary amines like piperidine, which is why a 20% piperidine solution in DMF is a standard deprotecting agent in SPPS.[6][7] The Fmoc group is significantly more stable towards tertiary amines such as N,N-diisopropylethylamine (DIPEA), although prolonged exposure can lead to slow deprotection.[5][7] Consequently, inadvertent exposure of this compound to basic environments, even weak ones, during storage or handling is the primary pathway to degradation.
Hydrolytic and Acid Stability
A key advantage of the Fmoc group is its robust stability under acidic conditions.[6] It is completely stable to the moderate acidic conditions used to cleave Boc and t-butyl side-chain protecting groups, such as concentrated trifluoroacetic acid (TFA).[5] This orthogonality is the cornerstone of the widely adopted Fmoc/tBu SPPS strategy.[6] The group is also generally stable against hydrolysis under neutral or acidic aqueous conditions.
Thermal and Photochemical Stability
While stable at ambient and refrigerated temperatures, the Fmoc group can undergo thermal cleavage at elevated temperatures. Studies have shown efficient, base-free cleavage in solvents like DMSO at temperatures around 120°C.[8][9] While these conditions are not encountered during standard storage, it underscores that the molecule is not indefinitely stable at high temperatures.
Furthermore, the fluorenyl moiety of the Fmoc group is photosensitive.[] Prolonged exposure to light, particularly UV light and when in solution, can lead to degradation. This necessitates storage in light-protected containers.
Recommended Storage and Handling Protocols
To ensure the high purity and reactivity required for successful peptide synthesis, strict adherence to validated storage and handling protocols is essential. The primary goals are to prevent premature deprotection and to avoid the introduction of deleterious contaminants like moisture and acetic acid.
Storage Conditions
The optimal storage conditions for Fmoc-protected amino acids, including this compound, are designed to mitigate the chemical vulnerabilities outlined above.
| Parameter | Short-Term Storage (e.g., < 1 month) | Long-Term Storage (e.g., > 1 month) | Rationale |
| Temperature | 2–8°C | -20°C[11][12] | Slows potential degradation pathways. While stable for days at ambient temperature, refrigeration is standard practice.[11][13] |
| Atmosphere | Tightly sealed container. | Purged with inert gas (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen.[11] |
| Light | Amber vial or opaque container. | Amber vial or opaque container, stored in the dark. | Protects the photosensitive Fmoc group from degradation.[][14] |
| Form | Solid (lyophilized powder). | Solid (lyophilized powder). | Stability is significantly higher in the solid state compared to in solution.[] |
-
Storage in Solution: Storing Fmoc-amino acids in solution is strongly discouraged for any significant length of time.[11] Solubilized reagents are more susceptible to degradation. If a solution must be prepared, it should be used immediately. For short-term needs, freezing individual-use aliquots at -80°C is the only viable option, but freeze-thaw cycles must be avoided as they accelerate degradation.[11]
Self-Validating Handling Protocol
The integrity of the reagent can be compromised each time the container is opened. The following protocol minimizes this risk.
Step 1: Equilibration
-
Before opening, remove the container from the refrigerator or freezer and allow it to warm to ambient room temperature for at least 30-60 minutes.
-
Causality: This critical step prevents atmospheric moisture from condensing onto the cold powder, which could lead to hydrolysis or clumping.[11]
Step 2: Dispensing
-
Conduct all weighing and dispensing operations in a controlled environment with low humidity, such as a glove box or a room with active dehumidification.
-
Use clean, dry spatulas and weighing vessels.
-
Causality: Minimizes the introduction of water, which is detrimental to long-term stability.
Step 3: Resealing and Storage
-
After dispensing the required amount, gently purge the vial's headspace with a stream of dry, inert gas (e.g., argon or nitrogen).
-
Immediately and tightly reseal the container cap. For extra protection, wrap the cap with Parafilm®.
-
Return the container to the appropriate temperature storage (2–8°C or -20°C).
-
Causality: The inert atmosphere displaces moisture and oxygen, preserving the remaining material for future use.
Analytical Quality Control
Verifying the purity of this compound before use, especially if the material has been stored for a long time or subjected to suboptimal conditions, is a crucial step for ensuring predictable synthesis outcomes.
| Method | Primary Purpose | Key Indicators of Degradation |
| Reversed-Phase HPLC | Purity assessment and quantification.[15] | Appearance of new peaks corresponding to deprotected species or dibenzofulvene-related adducts. A decrease in the main peak's area percentage. |
| ¹H NMR Spectroscopy | Structural confirmation. | Disappearance or integration change of the characteristic Fmoc protons. Appearance of signals for dibenzofulvene. |
| Mass Spectrometry (MS) | Molecular weight verification. | Presence of ions corresponding to the mass of the singly or fully deprotected amino acid. |
Conclusion
This compound is a specialized reagent whose stability is intrinsically linked to the base-labile nature of its two Fmoc protecting groups. Its successful application in peptide synthesis is predicated on a thorough understanding of its chemical properties. The greatest threats to its integrity are exposure to basic conditions, moisture, and light. By adhering to stringent storage protocols—specifically, maintaining the solid compound under a dry, inert atmosphere at refrigerated or frozen temperatures and away from light—researchers can ensure its long-term viability. Implementing careful, validated handling procedures is equally critical to prevent degradation during routine laboratory use. Ultimately, the quality of the final synthetic peptide begins with the integrity of its constituent building blocks.
References
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press. Sourced from Springer Nature Experiments. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wipf, P., & Sieber, S. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 64(3), 201-204. Retrieved from [Link]
-
Chem-Impex. (n.d.). Na-Boc-Ng-Fmoc-D-2,4-diaminobutyric acid. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-D-Abu(N3)-OH, Fmoc-D-Dab(N3)-OH. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH. Retrieved from [Link]
-
Reddit. (2021). How stable are Fmoc amino acids at room temp?. r/Chempros. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-D-Dab(Boc)-OH. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Wipf, P., & Sieber, S. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Retrieved from [Link]
- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
Al-Warhi, T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]
-
Szymański, P., et al. (2019). Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. NIH. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
-
AWS. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
Lee, Y. S., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC - NIH. Retrieved from [Link]
-
PubChem. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]
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- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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Introduction: The Versatility of Diaminobutyric Acid in Peptide Therapeutics
An In-depth Technical Guide to the Strategic Use of Fmoc-Protected Diaminobutyric Acid (Dab) in Peptide Synthesis
In the landscape of modern drug development, the incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone strategy for enhancing therapeutic properties. These unique building blocks offer avenues to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among these, L-2,4-diaminobutyric acid (Dab), with its short side chain terminating in a primary amine, presents a powerful scaffold for sophisticated peptide engineering.
The additional γ-amino group on the Dab side chain is a versatile handle for a variety of chemical modifications. It enables the construction of branched peptides, the synthesis of head-to-tail or head-to-side-chain cyclic peptides, and the site-specific conjugation of molecules such as lipids, carbohydrates, or imaging agents.[1][2] However, the successful incorporation and manipulation of Dab via Solid-Phase Peptide Synthesis (SPPS) are entirely dependent on a robust and meticulously planned protecting group strategy. This guide provides an in-depth analysis of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group as it pertains to the Dab side chain, contrasting the common orthogonal strategies with the less conventional non-orthogonal approach of using Fmoc-Dab(Fmoc)-OH.
Pillar 1: The Chemistry of the Fmoc Group and Its Canonical Role in SPPS
The Fmoc/tBu (tert-butyl) strategy is the most widely adopted method in modern SPPS.[3][4] Its success lies in the principle of orthogonality: the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[3]
In this strategy, the α-amino group (Nα) of all incoming amino acids is temporarily protected by the base-labile Fmoc group.[4] After each coupling step, this Fmoc group is removed to unmask the primary amine for the next coupling reaction. The removal is achieved by treatment with a mild organic base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]
The mechanism of Fmoc deprotection proceeds via a base-catalyzed β-elimination (E1cB mechanism).[4][6]
-
Proton Abstraction: The secondary amine (piperidine) abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[7]
-
β-Elimination: This abstraction initiates an elimination reaction, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide. The Nα-amine of the peptide is liberated as a free primary amine.[6]
-
Scavenging: The liberated DBF is a reactive electrophile that can undergo side reactions. Piperidine efficiently traps the DBF by acting as a Michael acceptor, forming a stable and soluble adduct that is easily washed away.[7]
This iterative process of deprotection and coupling allows for the stepwise assembly of the peptide chain.
Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal.
Pillar 2: Orthogonal Protection of the Dab Side Chain
To prevent the Dab side-chain amine from interfering with peptide chain elongation, it must be protected by a group that is stable to the piperidine used for Nα-Fmoc removal. This is the essence of an orthogonal protection strategy.[1][3] The choice of the side-chain protecting group is dictated by the desired synthetic outcome, as it determines when and how the side chain can be selectively unmasked.
Several orthogonally protected Fmoc-Dab-OH derivatives are commercially available, each offering unique deprotection chemistry:
| Protecting Group | Structure Name | Cleavage Condition | Stability to Piperidine | Stability to TFA |
| Boc | Fmoc-Dab(Boc)-OH | Strong Acid (e.g., >90% TFA) | Stable | Labile |
| Mtt | Fmoc-Dab(Mtt)-OH | Very Mild Acid (e.g., 1% TFA in DCM) | Stable | Labile |
| ivDde | Fmoc-Dab(ivDde)-OH | 2-5% Hydrazine in DMF | Stable | Stable |
| Alloc | Fmoc-Dab(Alloc)-OH | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Stable | Stable |
| Z | Fmoc-Dab(Z)-OH | Catalytic Hydrogenation or HBr/AcOH | Stable | Stable |
Data compiled from multiple sources.[8][9][10][11]
The Fmoc-Dab(Boc)-OH derivative is the most common choice for incorporating Dab when no further side-chain modification is needed during SPPS.[12] The Boc group is stable to piperidine but is efficiently removed during the final cleavage step from the resin with a trifluoroacetic acid (TFA) cocktail, yielding a linear peptide with a free side-chain amine.[10][13]
Derivatives like Fmoc-Dab(ivDde)-OH or Fmoc-Dab(Mtt)-OH are employed for more complex syntheses, such as on-resin cyclization or branching.[14] For instance, the ivDde group can be selectively removed with hydrazine without affecting acid-labile (Boc, Trt) or base-labile (Fmoc) groups, freeing the side-chain amine for a specific reaction while the peptide remains anchored to the solid support.[15]
Pillar 3: The Non-Orthogonal Case of Fmoc-Dab(Fmoc)-OH
The building block Fmoc-Dab(Fmoc)-OH represents a non-orthogonal protection scheme. Here, both the Nα-amino group and the side-chain γ-amino group are protected by the same base-labile Fmoc group.[13]
This has a critical consequence: standard Fmoc deprotection conditions (20% piperidine in DMF) will remove both Fmoc groups simultaneously.[13] This unmasks two primary amines at once, which can lead to undesirable outcomes if not carefully controlled. In a standard coupling cycle, the presence of two nucleophilic sites can result in a mixture of products, including chain branching, oligomerization, or incomplete coupling.[13]
Due to these challenges, Fmoc-Dab(Fmoc)-OH is rarely used in routine linear peptide synthesis. Its application is reserved for specific synthetic designs where the simultaneous exposure of two amines is the desired outcome, for example, in the synthesis of symmetrical dimeric structures or for creating specific polymeric materials. For the vast majority of therapeutic peptide applications, an orthogonal strategy is strongly preferred to ensure synthetic fidelity.
Experimental Workflow: On-Resin Head-to-Side-Chain Cyclization
A powerful application of orthogonally protected Dab is the synthesis of cyclic peptides, which often exhibit enhanced stability and receptor-binding affinity. The following workflow details the synthesis of a cyclic peptide via an on-resin, head-to-side-chain lactam bridge using Fmoc-Dab(ivDde)-OH.
Caption: General workflow for synthesizing a head-to-side-chain cyclic peptide.
Detailed Step-by-Step Protocol
This protocol assumes a manual synthesis on a 0.1 mmol scale.
1. Linear Peptide Assembly:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30 minutes.
-
Fmoc-SPPS Cycles: Perform standard Fmoc-SPPS cycles to assemble the linear peptide sequence.[13]
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling: Couple the next Fmoc-protected amino acid (3 eq.) using a coupling agent like HCTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 1-2 hours. Monitor completion with a Kaiser test.[13]
-
Washing: Wash the resin with DMF (5x).
-
-
Incorporate Dab: At the desired position, use Fmoc-Dab(ivDde)-OH in the coupling step.
-
Final Coupling: After coupling the last amino acid, proceed to the next step without removing its N-terminal Fmoc group.
2. Selective Side-Chain Deprotection:
-
Wash: Wash the peptide-resin with DCM (3x) and DMF (3x).
-
ivDde Removal: Treat the resin with a solution of 2% hydrazine monohydrate in DMF.[15] Perform this treatment three times for 5 minutes each to ensure complete deprotection.
-
Wash: Wash the resin extensively with DMF (10x) to remove all traces of hydrazine.
3. N-Terminal Fmoc Deprotection:
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Wash: Wash the resin with DMF (5x), DCM (3x), and DMF (3x). The peptide is now linear and attached to the resin with free N-terminal and Dab side-chain amines.
4. On-Resin Cyclization:
-
Activation & Cyclization: Add a solution of a coupling agent (e.g., HCTU, 3 eq.) and a hindered base (e.g., DIPEA, 6 eq.) in DMF. The reaction is typically performed under dilute conditions to favor intramolecular over intermolecular reactions.
-
Reaction: Agitate the mixture at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS to check for the disappearance of the linear precursor and the appearance of the cyclic product.
-
Wash: Once complete, wash the resin with DMF (5x) and DCM (5x).
5. Final Cleavage and Purification:
-
Drying: Dry the peptide-resin under vacuum for 1 hour.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all remaining side-chain protecting groups (e.g., Boc, tBu).[13]
-
Precipitation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The 2,4-diaminobutyric acid residue is a powerful tool in peptide chemistry, enabling the design of therapeutics with complex architectures and improved pharmacological profiles. The key to unlocking its potential lies in the strategic selection of side-chain protecting groups. While the non-orthogonal Fmoc-Dab(Fmoc)-OH exists for highly specialized applications, its use is fraught with challenges for routine synthesis. The true power and flexibility for drug development professionals come from orthogonal derivatives like Fmoc-Dab(Boc)-OH , Fmoc-Dab(ivDde)-OH , and Fmoc-Dab(Mtt)-OH . Mastering the chemistry of these building blocks allows for precise, site-specific modifications, paving the way for the rational design of next-generation cyclic, branched, and conjugated peptide drugs.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. Retrieved January 16, 2026, from [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. [Link]
-
McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682*. [Link]
-
Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(1), 133*. [Link]
-
Wang, C. K., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Biopolymers, 102(4), 337-347*. [Link]
- Methods for the synthesis of cyclic peptides. (2008).
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]
-
The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. (2025, December 17). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH. (2025, December 17). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Role of Fmoc-Dab(Boc)-OH in Custom Peptide Synthesis. (2025, October 24). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Fmoc-Dab(Ac)-OH. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. (2024, January 5). ACS Omega. [Link]
-
Fmoc-Dab(Boc)-OH: A Key Intermediate for Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
Fmoc-D-Dab(Boc)-OH: A Versatile Building Block for Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Humana Press. Retrieved January 16, 2026, from [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (2018). Organic & Biomolecular Chemistry, 17(2), 259-263*. [Link]
- Synthetic method of Fmoc-Dab(Boc)-OH. (2016).
-
Amino Acid Sidechain Deprotection. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (1994). In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 17-29). Humana Press. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2 [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
Strategic Sourcing and Quality Verification of High-Purity Fmoc-D-Diaminobutyric Acid Derivatives for Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids is a cornerstone of modern therapeutic peptide development, enabling the design of molecules with enhanced stability, potency, and novel functionalities. Among these, D-2,4-diaminobutyric acid (D-Dab) provides a valuable scaffold for creating branched or cyclic peptides. The success of synthesizing these complex structures via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the quality and protecting group strategy of the amino acid building blocks. This guide provides a comprehensive technical overview for sourcing and verifying high-purity Fmoc-D-Dab derivatives, with a focus on the commercially prevalent, orthogonally protected Fmoc-D-Dab(Boc)-OH. We will explore the critical importance of purity, outline a framework for supplier qualification, provide detailed protocols for in-house quality control, and present best practices for handling and storage to ensure the integrity of this vital reagent.
Chapter 1: Understanding D-Dab Protecting Group Strategy
The utility of a diaminobutyric acid building block in Fmoc-based SPPS is defined by its protecting group strategy. The choice of protection on the side-chain amine dictates how and when it can be deprotected and modified.
The Critical Distinction: Orthogonal vs. Non-Orthogonal Protection
A researcher seeking "Fmoc-D-Dab(Fmoc)-OH" is specifying a molecule where both the α-amino and the γ-amino groups are protected by the base-labile Fmoc group. This is a non-orthogonal strategy, as both protecting groups would be removed simultaneously during the standard piperidine deprotection step in SPPS.[1] While this has niche applications, it is generally avoided as it can lead to uncontrolled polymerization and side reactions.[1]
The more synthetically versatile and commercially common building block is Fmoc-D-Dab(Boc)-OH .[2] In this derivative, the α-amino group carries the base-labile Fmoc group, while the γ-amino side-chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[2] This orthogonal scheme is crucial for controlled synthesis, as it allows for the selective removal of the α-Fmoc group to extend the peptide backbone, while the side-chain Boc group remains intact until the final acid-mediated cleavage from the resin.[1][2] This guide will focus on the sourcing and qualification of the orthogonally protected Fmoc-D-Dab(Boc)-OH.
Chapter 2: The Imperative of High Purity in Pharmaceutical Development
The purity of any building block used in the synthesis of a therapeutic peptide is paramount. The presence of even minor impurities can have cascading effects on the entire drug development process.
-
Synthetic Failure: Reactive impurities can terminate peptide chain elongation, leading to truncated sequences that are difficult to separate from the target peptide, resulting in low yields and complex purification challenges.[3]
-
Diastereomeric Contamination: The presence of the L-enantiomer (Fmoc-L-Dab(Boc)-OH) in a D-amino acid starting material will lead to the formation of diastereomeric peptides. These can be exceptionally difficult to separate and may alter the final product's biological activity, receptor binding affinity, and safety profile.[4][5]
-
Immunogenicity & Safety: Impurities from the synthesis of the building block itself can be incorporated into the final peptide, potentially leading to unforeseen toxicity or immunogenic responses.
For these reasons, a purity specification of ≥98% by HPLC is considered a minimum standard for research applications, with requirements often exceeding 99% for cGMP and clinical-stage manufacturing.
Chapter 3: Sourcing and Qualification of Commercial Suppliers
Selecting a reliable supplier for Fmoc-D-Dab(Boc)-OH involves more than comparing prices. A robust qualification process should be based on technical specifications, documentation, and supplier reliability.
Identifying Potential Suppliers
A range of companies supply Fmoc-D-Dab(Boc)-OH, from large, well-known chemical corporations to specialized peptide synthesis reagent manufacturers. Notable suppliers include Sigma-Aldrich (Merck), Bachem, ChemPep, and Aapptec.[6][7][8]
Key Supplier Evaluation Criteria
When evaluating potential suppliers, researchers should demand comprehensive data. The following table outlines critical parameters to compare.
| Parameter | Gold Standard Specification | Why It Matters |
| Chemical Purity | ≥99.0% (HPLC) | Ensures minimal contamination from byproducts of the amino acid synthesis, preventing side reactions during peptide coupling. |
| Chiral Purity | ≥99.8% ee (D-enantiomer) | Critical for ensuring the stereochemical integrity of the final peptide, which directly impacts its biological function and safety.[5] |
| Identity Verification | Conforms to structure (¹H NMR, MS) | Confirms the correct molecular structure and the absence of major structural isomers or related impurities. |
| Certificate of Analysis (CoA) | Lot-specific and comprehensive | A detailed CoA is a mark of a trustworthy supplier. It should provide actual analytical results for the specific batch being purchased, not just typical values.[6] |
| Water Content | ≤0.5% (Karl Fischer) | Water can hydrolyze active esters during coupling reactions, reducing efficiency. Accurate molar quantities require knowledge of water content. |
| Residual Solvents | Specified and quantified (GC) | Solvents from the purification of the building block can be detrimental to peptide synthesis and are considered impurities in the final drug product. |
| Lot-to-Lot Consistency | Documented history of consistent purity | Ensures reproducibility of synthetic results over the course of a long-term research or development project. |
Chapter 4: A Practical Guide to In-House Quality Control
Even when sourced from a reputable supplier, performing in-house QC on incoming raw materials is a critical step for any serious drug development program. This practice validates the supplier's CoA and mitigates risks before the material enters the synthetic workflow.
Incoming Raw Material QC Workflow
The following diagram illustrates a robust workflow for the qualification of a new lot of Fmoc-D-Dab(Boc)-OH.
Caption: Workflow for incoming quality control of Fmoc-D-Dab(Boc)-OH.
Experimental Protocol: Purity Verification by RP-HPLC
This protocol provides a standard method for determining the purity of an Fmoc-D-Dab(Boc)-OH sample.
-
Objective: To determine the purity of the Fmoc-D-Dab(Boc)-OH sample by reverse-phase high-performance liquid chromatography.
-
Materials:
-
Fmoc-D-Dab(Boc)-OH sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
-
Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation: Accurately weigh and dissolve the Fmoc-D-Dab(Boc)-OH sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Analysis: Inject the sample and integrate all peaks detected. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Chapter 5: Best Practices for Storage and Handling
To maintain the high purity of Fmoc-D-Dab(Boc)-OH, proper storage and handling are essential.
-
Storage Temperature: Most suppliers recommend storage at 2-8°C to minimize thermal degradation. For long-term storage, temperatures of -20°C are preferable.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the powder. Use only clean, dry spatulas and weigh the required amount quickly before resealing the container tightly.
Conclusion
The successful incorporation of Fmoc-D-Dab(Boc)-OH into complex therapeutic peptides is fundamentally reliant on the procurement of high-purity starting material. A meticulous approach to supplier qualification, coupled with rigorous in-house analytical verification and adherence to proper storage conditions, forms the bedrock of a robust and reproducible peptide synthesis program. By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can mitigate the significant risks associated with reagent impurities, thereby enhancing the probability of synthetic success and accelerating the path to discovery.
References
- Vertex AI Search. (n.d.). Boc-D-Dab(Fmoc)-OH, min 98%, 1 gram.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Retrieved January 16, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Dab(Boc)-OH [114360-56-4]. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. Retrieved January 16, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Abu(N3)-OH, Fmoc-D-Dab(N3)-OH [1263047-53-5]. Retrieved January 16, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Dab(Mtt)-OH, CAS 851392-68-2. Retrieved January 16, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Dab(Ac)-OH [1220955-83-8]. Retrieved January 16, 2026, from [Link]
- Google Patents. (2015). Synthetic method of Fmoc-Dab(Boc)-OH.
-
Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution - Supplementary Information. Retrieved January 16, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Importance of Fmoc-D-Dab(Boc)-OH Quality. Retrieved January 16, 2026, from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved January 16, 2026, from [Link]
Sources
A Comprehensive Technical Guide to the Utilization of Nα,Nγ-bis(Fmoc)-D-2,4-diaminobutyric Acid in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering pathways to enhanced stability, novel functionalities, and improved therapeutic profiles. Among these, D-2,4-diaminobutyric acid (D-Dab) provides a valuable scaffold for creating branched, cyclic, or conjugated peptides. The efficacy of its use in Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of protecting groups. This guide provides an in-depth analysis of Fmoc-D-Dab(Fmoc)-OH , a non-orthogonally protected derivative of D-Dab. We will clarify its chemical identity, including a critical discussion of its CAS Number, and explore its strategic applications. A significant portion of this guide is dedicated to a comparative analysis with its orthogonally protected counterparts, such as Fmoc-D-Dab(Boc)-OH, to provide researchers with the necessary framework for making informed strategic decisions in complex peptide synthesis design.
Introduction: The Strategic Importance of Diamino Acids in Peptide Science
The introduction of additional amino groups into a peptide backbone, as offered by residues like 2,4-diaminobutyric acid (Dab), opens a vast landscape of chemical possibilities. This side-chain amine serves as a versatile handle for:
-
Peptide Branching: Creating dendritic or branched peptide structures.
-
Cyclization: Forming lactam bridges to constrain peptide conformation.
-
Conjugation: Attaching payloads such as toxins, imaging agents, or solubility modifiers.
The success of these advanced synthetic strategies hinges on the precise control of protecting groups. The choice between a non-orthogonal and an orthogonal protection scheme for the α-amino and γ-amino groups of Dab dictates the entire synthetic route and the types of molecular architectures that can be achieved.[1]
Core Subject Analysis: this compound
Chemical Identity and CAS Number Clarification
-
Chemical Name: Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid
-
Molecular Formula: C34H30N2O6
-
Molecular Weight: 574.62 g/mol
-
Structure:
Caption: Chemical structure of this compound.
-
CAS Number: There is significant industry-wide ambiguity regarding the CAS number for this specific compound. The CAS number 114360-56-4 is frequently and incorrectly attributed to this compound in various catalogs. However, authoritative chemical suppliers and databases almost universally assign 114360-56-4 to the orthogonally protected Fmoc-D-Dab(Boc)-OH .[2][3][4][5] Researchers are strongly advised to verify the identity of any reagent labeled with this CAS number by analytical data (e.g., NMR, MS) to ensure the correct side-chain protecting group is present before use.
The Non-Orthogonal Protection Strategy
The defining feature of this compound is its non-orthogonal protection scheme .[1] Both the α-amino group and the side-chain γ-amino group are protected by the base-labile Fmoc group. This has a profound and direct consequence for its application in standard Fmoc-based SPPS: both Fmoc groups are removed simultaneously upon treatment with piperidine. [1]
This characteristic renders it unsuitable for stepwise peptide elongation where selective deprotection of the α-amine is required. Instead, its use is tailored for specific, advanced applications where the simultaneous exposure of both amino groups is a desired strategic step.
Comparative Analysis: Orthogonal vs. Non-Orthogonal Protection of D-Dab
To fully appreciate the utility of this compound, it is essential to contrast it with the more commonly used orthogonally protected derivatives. The primary example is Fmoc-D-Dab(Boc)-OH, where the side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[6]
The Principle of Orthogonality
In peptide synthesis, an orthogonal protection scheme allows for the selective removal of one class of protecting groups in the presence of another.[7][8][9] In the context of Fmoc/tBu SPPS, this means:
-
α-Fmoc group: Removed by a base (e.g., 20% piperidine in DMF).
-
Side-chain Boc group: Stable to piperidine, but removed by an acid (e.g., Trifluoroacetic acid (TFA)).[6][]
Caption: Deprotection pathways for non-orthogonal vs. orthogonal schemes.
Data Summary: Head-to-Head Comparison
| Feature | This compound | Fmoc-D-Dab(Boc)-OH |
| Protection Scheme | Non-Orthogonal | Orthogonal[6] |
| α-Amine Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF |
| γ-Amine Deprotection | Simultaneous with α-amine (Piperidine) | TFA (during final cleavage)[6] |
| Primary Use Case | Post-synthesis modification, specific cyclizations | Standard stepwise SPPS, side-chain modification[4] |
| Risk in SPPS | Uncontrolled polymerization if used mid-sequence | Low; standard protocols apply |
| Flexibility | Low; dedicated to specific strategies | High; allows for both linear elongation and later side-chain manipulation |
Experimental Protocols & Strategic Implementation
Protocol: Incorporation of Orthogonal Fmoc-D-Dab(Boc)-OH in SPPS
This protocol outlines the standard, validated method for incorporating the common, orthogonally protected D-Dab derivative.
Workflow Diagram:
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-D-Dab(Boc)-OH.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to deprotect the N-terminal Fmoc group of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5x) followed by DCM (3x) and DMF (3x) to remove residual piperidine.
-
Activation & Coupling:
-
In a separate vessel, pre-activate Fmoc-D-Dab(Boc)-OH (3 eq.) with a coupling reagent such as HCTU (2.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 1-2 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.[1]
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.
-
Chain Elongation: Proceed to the next deprotection/coupling cycle for the subsequent amino acid. The Boc group on the Dab side chain will remain intact throughout this process.
Strategic Use Case for Non-Orthogonal this compound
The utility of this compound is realized in scenarios where simultaneous deprotection is beneficial. A primary example is the synthesis of a peptide that will be cyclized or modified at the N-terminus and a Dab side chain after the main chain is assembled.
Hypothetical Workflow:
-
Synthesize Linear Peptide: Assemble the linear peptide sequence using standard orthogonal Fmoc/tBu chemistry, terminating with the desired N-terminal residue.
-
Couple this compound: Couple this compound to the N-terminus of the completed, resin-bound peptide.
-
Simultaneous Deprotection: Treat the resin with 20% piperidine/DMF. This single step removes the Fmoc group from both the α-amine and the γ-amine of the terminal D-Dab residue.
-
On-Resin Cyclization/Modification: The resin now bears a peptide with two free amino groups at the N-terminus. This can be reacted with a dicarboxylic acid for head-to-side-chain cyclization or a bifunctional linker for further conjugation.
Causality: This approach is chosen to create a specific N-terminal architecture in a single, efficient deprotection and subsequent reaction step, avoiding multiple selective deprotection and coupling steps that would be required if an orthogonally protected Dab was used at the N-terminus for the same purpose.
Potential Pitfalls and Expert Recommendations
-
Lactam Formation: During the activation of Fmoc-Dab derivatives for coupling, intramolecular cyclization to form a lactam can occur. This side reaction reduces the amount of active amino acid available for coupling. Pre-activation time should be minimized, and coupling efficiency must be carefully monitored.[11]
-
Purity Verification: Given the CAS number confusion, it is imperative to verify the identity of your D-Dab starting material. High-purity reagents are critical to minimize failed syntheses and complex purifications.[6][12]
-
Alternative Orthogonal Groups: For complex syntheses requiring multiple, distinct side-chain modifications, researchers should consider other orthogonal protecting groups for the Dab side chain beyond Boc. Groups like Mtt (4-methyltrityl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which are removed under different conditions, offer even greater synthetic flexibility.
Conclusion
This compound is a specialized chemical tool for advanced peptide synthesis. Its non-orthogonal nature, leading to simultaneous deprotection of both its amino groups, makes it unsuitable for routine stepwise SPPS but valuable for specific post-assembly modification strategies. A thorough understanding of its properties, especially in contrast to the versatile and widely-used orthogonal derivative Fmoc-D-Dab(Boc)-OH, is crucial for the modern peptide chemist. Researchers must exercise diligence in sourcing and verifying this reagent due to prevalent CAS number discrepancies. By leveraging the correct protection strategy for D-diaminobutyric acid, scientists can unlock a vast potential for creating novel and complex peptide architectures for therapeutic and research applications.
References
-
Fmoc-D-Dab(Boc)-OH [114360-56-4]. Aapptec Peptides. [Link]
-
Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
- Synthetic method of Fmoc-Dab(Boc)-OH.
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]
-
The Role of Fmoc-D-Dab(Boc)-OH in Custom Peptide Synthesis and Pricing. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. National Institutes of Health (NIH). [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfachemic.com [alfachemic.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 11. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
Fmoc-D-Dab(Fmoc)-OH: A Non-Orthogonal Building Block for Advanced Peptide Architectures
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design, enabling the development of therapeutics with enhanced stability, novel conformations, and targeted functionalities. Among these specialized building blocks, diamino acids offer unique opportunities for creating complex peptide topologies such as cyclic, branched, and conjugated structures. This technical guide provides an in-depth exploration of Fmoc-D-Dab(Fmoc)-OH , a D-2,4-diaminobutyric acid derivative characterized by its distinctive non-orthogonal protection strategy. Unlike its orthogonally protected counterparts (e.g., Fmoc-D-Dab(Boc)-OH), both the α-amino and side-chain γ-amino groups are protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.
This guide, written from the perspective of a Senior Application Scientist, moves beyond simple protocols to elucidate the core chemical principles and theoretical applications stemming from this unique structural feature. We will dissect the causality behind experimental choices, present self-validating methodologies, and explore how the simultaneous deprotection of both amino groups can be leveraged to construct sophisticated peptide architectures, including 'head-to-side-chain' cyclized peptides and branched dendritic structures. Potential challenges and mitigation strategies are discussed to provide a field-proven perspective on its practical implementation in solid-phase peptide synthesis (SPPS).
Section 1: Foundational Principles: The Chemistry of this compound
A comprehensive understanding of the molecular architecture of this compound is paramount to harnessing its full synthetic potential. Its utility is not merely as another amino acid but as a strategic tool for molecular engineering, dictated entirely by its protecting group chemistry.
Chemical Structure and Intrinsic Properties
This compound is a derivative of 2,4-diaminobutyric acid (Dab), a homolog of ornithine with a shorter side chain. Two key features define its intrinsic properties:
-
D-Configuration: The stereochemistry at the α-carbon is of the D-isoform. The incorporation of D-amino acids into peptide sequences is a well-established strategy to confer significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid substrates.[1] This can dramatically increase the in-vivo half-life of peptide-based therapeutics.
-
Dual Amino Functionality: The presence of a primary amine on the side chain (γ-amino group) in addition to the α-amino group provides a versatile handle for chemical modification and the construction of non-linear peptide structures.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | N/A |
| Molecular Formula | C34H30N2O6 | Derived |
| Molecular Weight | 574.6 g/mol | Derived |
| Stereochemistry | D-configuration at α-carbon | Intrinsic |
The Non-Orthogonal Protection Strategy: A Defining Feature
The most critical aspect of this compound is its non-orthogonal protection scheme .[2] In peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of one functional group while others remain intact.
-
Orthogonal Strategy (e.g., Fmoc-D-Dab(Boc)-OH): The α-amino group is protected by the base-labile Fmoc group, while the side-chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[3][4] This allows the α-Fmoc group to be removed with piperidine for linear chain elongation, while the side-chain Boc group remains protected until the final acid-mediated cleavage step.
-
Non-Orthogonal Strategy (this compound): Both the α-amino and γ-amino groups are protected by the Fmoc group.[2] Consequently, standard Fmoc-SPPS deprotection conditions—typically treatment with 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF)—will remove both protecting groups simultaneously.[5][6]
This simultaneous deprotection is not a limitation but rather the central feature that enables the unique applications of this reagent. It results in the unmasking of two primary amines on the same residue in a single, controlled synthetic step.
Sources
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for Solid-Phase Peptide Synthesis Using Fmoc-D-Dab(Fmoc)-OH
Introduction: The Strategic Use of Non-Orthogonal Protection in Peptide Synthesis
The synthesis of complex peptides, particularly those with branched or cyclic architectures, necessitates a sophisticated toolkit of specialized amino acid building blocks.[1] Among these, diaminobutyric acid (Dab) provides a versatile scaffold for introducing side-chain modifications. This guide focuses on Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Fmoc)-OH), a non-canonical amino acid designed for specific applications in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Unlike orthogonally protected counterparts like Fmoc-D-Dab(Boc)-OH, where the side-chain protecting group (Boc) is stable to the base used for α-amino Fmoc removal, this compound employs the same Fmoc group for both the α-amino and the side-chain γ-amino functions.[1] This non-orthogonal strategy is a deliberate design choice. The simultaneous removal of both Fmoc groups in a single deprotection step exposes two free primary amines, creating a symmetrical branch point on the peptide backbone. This unique reactivity is leveraged for the synthesis of peptides with dendritic structures, dual-labeled probes, or for creating specific conformational constraints.
This document provides a comprehensive overview of the chemical properties, mechanistic considerations, and detailed, field-proven protocols for the successful incorporation and subsequent functionalization of this compound in SPPS.
Chemical Properties and Handling
Proper handling and storage are critical to maintaining the integrity of the reagent.
| Property | Value | Source |
| Chemical Name | Nα,Nγ-bis(Fmoc)-D-2,4-diaminobutyric acid | N/A |
| Molecular Formula | C₃₄H₃₀N₂O₆ | N/A |
| Molecular Weight | 574.6 g/mol | N/A |
| Appearance | White to off-white powder | [2] |
| α-Amino Protection | Fmoc (Base-labile) | [1] |
| Side-Chain Protection | Fmoc (Base-labile) | [1] |
| Orthogonality | Non-orthogonal | [1] |
| Solubility | Soluble in DMF, DCM; limited solubility in water | [2] |
Storage and Handling Recommendations:
-
Storage: Store desiccated at 2-8°C. Protect from moisture and light to prevent degradation.[2]
-
Handling: Use standard laboratory personal protective equipment (PPE). Handle in a well-ventilated area. The compound is a fine powder; avoid inhalation of dust.
Mechanistic Rationale: Creating a Symmetrical Branch Point
The core of Fmoc-based SPPS is the iterative cycle of deprotection and coupling. The standard deprotection step utilizes a secondary amine base, typically piperidine in DMF, to remove the Nα-Fmoc group, liberating a free amine for the next coupling reaction.[3]
When this compound is incorporated into the peptide chain, this standard deprotection step has a unique consequence. The basic conditions simultaneously cleave the Fmoc group from both the α-nitrogen and the side-chain γ-nitrogen.[1] This mechanism is foundational to the application of this reagent.
Caption: Deprotection and subsequent symmetrical elongation using this compound.
The result is a peptide anchored to the solid support with two available nucleophilic sites, poised for the simultaneous coupling of the next building blocks. This allows for the creation of perfectly symmetrical peptide branches.
Detailed Experimental Protocols
These protocols are generalized for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.
Materials and Reagents
| Reagent | Purpose | Recommended Supplier/Grade |
| Rink Amide or Wang Resin | Solid support | Peptide synthesis grade |
| DMF (N,N-Dimethylformamide) | Primary solvent | Peptide synthesis grade |
| DCM (Dichloromethane) | Washing solvent | Peptide synthesis grade |
| Piperidine | Fmoc deprotection agent | Reagent grade |
| This compound | Amino acid building block | High purity (>98%) |
| Standard Fmoc-Amino Acids | For peptide elongation | High purity (>98%) |
| HCTU or HATU | Coupling (activating) agent | Peptide synthesis grade[4][5] |
| DIPEA (N,N-Diisopropylethylamine) | Activation base | Peptide synthesis grade[1] |
| Kaiser Test Kit | Monitoring of free primary amines | For SPPS |
| TFA (Trifluoroacetic acid) | Cleavage from resin | Reagent grade |
| TIS (Triisopropylsilane) | Scavenger (cation scavenger) | Reagent grade |
| Reagent K | Cleavage Cocktail | TFA/phenol/water/thioanisole/EDT[1] |
Protocol 1: Standard Fmoc-SPPS Cycle (Prior to Dab incorporation)
This standard cycle is repeated to assemble the linear portion of the peptide sequence before introducing the branch point.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.[5]
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent like HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
-
Monitoring & Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines (a negative result, i.e., colorless/yellow beads, indicates complete coupling).[6]
-
If the test is positive, continue coupling for another hour.
-
Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Caption: General workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.[1]
Protocol 2: Incorporation of this compound
This protocol replaces the standard coupling step (Step 4 in Protocol 4.2).
-
Deprotection: Ensure the N-terminal Fmoc group of the preceding amino acid is fully removed by following Step 2 of Protocol 4.2.
-
Coupling this compound:
-
In a separate vessel, dissolve this compound (2 eq.) in DMF.
-
Add HCTU (1.9 eq.) and DIPEA (4 eq.). Mix briefly to pre-activate.
-
Immediately add the activated solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours. Due to the bulkiness of this reagent, an extended coupling time is recommended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test. A negative result is crucial before proceeding. If the test is positive, a second coupling (recoupling) with fresh reagents may be necessary.
-
Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Protocol 3: Symmetrical Elongation on the Dab Branch
After incorporating this compound, the next step involves deprotecting both of its Fmoc groups and coupling the subsequent amino acid to both free amines.
-
Dual Deprotection:
-
Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for 15-20 minutes. This extended time ensures the complete removal of both sterically different Fmoc groups.
-
Wash thoroughly with DMF (7-10 times) to remove all piperidine and the dibenzofulvene-piperidine adduct.
-
-
Symmetrical Coupling:
-
Pre-activate the next Fmoc-amino acid using an increased amount to acylate both amine sites. Use at least 2.5 to 3 equivalents for each amine site (total of 5-6 equivalents).
-
Dissolve the Fmoc-amino acid (5 eq.), HCTU (4.9 eq.), and DIPEA (10 eq.) in DMF.
-
Add the activated mixture to the resin and agitate for 2-4 hours.
-
-
Monitoring and Capping (Optional but Recommended):
-
Perform a Kaiser test. If it is positive, indicating incomplete coupling on one or both amines, perform a recoupling step.
-
If recoupling fails to yield a negative Kaiser test, consider capping any remaining free amines with an acetic anhydride solution to prevent the formation of deletion sequences.
-
Wash the resin with DMF (5x) and DCM (3x). The cycle can now continue from Protocol 4.2 to elongate both branches simultaneously.
-
Protocol 4: Final Cleavage and Deprotection
Once the full peptide sequence is assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed.
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a vacuum for at least 1 hour.[1]
-
Cleavage:
-
Add a cleavage cocktail to the dry resin. A common and effective choice is Reagent K : TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[1] Use approximately 10 mL per gram of resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the filtrate slightly under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated filtrate dropwise into a large volume of cold diethyl ether.
-
Pellet the peptide via centrifugation, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Potential Side Reactions and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling of this compound | Steric hindrance from the two Fmoc groups. | - Extend coupling time to 4 hours or overnight. - Use a more potent coupling reagent like HATU. - Perform a double coupling with fresh reagents. |
| Incomplete Symmetrical Acylation | Insufficient equivalents of the incoming amino acid; steric hindrance at the branch point. | - Increase the equivalents of amino acid and coupling reagents (e.g., 3 eq. per amine). - Allow for longer coupling times. - After coupling, cap any unreacted amines with acetic anhydride to prevent deletion sequences. |
| Chain Termination | Incomplete coupling followed by capping, or incomplete deprotection of one of the two Fmoc groups on the Dab residue. | - Ensure a negative Kaiser test after every coupling step. - Use extended deprotection times after the Dab residue has been incorporated to ensure both Fmoc groups are removed. |
| Low Crude Purity | Accumulation of side products from incomplete reactions at multiple steps. | - Optimize each deprotection and coupling step throughout the synthesis. - Ensure high-purity reagents and solvents are used.[1] |
Conclusion
This compound is a specialized building block that serves as a powerful tool for creating symmetrically branched peptides. Its non-orthogonal protection strategy, while requiring careful optimization of coupling and deprotection steps, unlocks synthetic routes to complex peptide architectures that are difficult to access with standard linear SPPS. By understanding the underlying mechanism and adhering to the detailed protocols and troubleshooting guidelines presented here, researchers can confidently incorporate this reagent to advance their work in drug development, biomaterials, and chemical biology.
References
-
The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. PubMed. [Link]
-
Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Methods for Removing the Fmoc Group. Springer. [Link]
-
Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
Application Notes and Protocols for Optimizing the Coupling Efficiency of Fmoc-D-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the effective incorporation of Nα-Fmoc-Nγ-Fmoc-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). We delve into the unique, non-orthogonal protection scheme of this reagent and its primary application in the deliberate synthesis of branched peptides. This document offers field-proven insights into optimizing coupling efficiency, with a special focus on the critical dual acylation step. Furthermore, we address potential side reactions and provide robust troubleshooting strategies to empower researchers, scientists, and drug development professionals in harnessing the full potential of this versatile building block.
Introduction: The Non-Orthogonal Strategy of this compound
In the landscape of non-proteinogenic amino acids, 2,4-diaminobutyric acid (Dab) offers a valuable scaffold for constructing peptides with enhanced therapeutic properties.[1] The choice of protecting groups for the α-amino and side-chain γ-amino functionalities is paramount to a successful synthesis strategy. While orthogonal protection schemes, such as Fmoc-D-Dab(Boc)-OH, allow for selective deprotection and modification of the side chain, this compound employs a non-orthogonal approach.[1][2]
In this reagent, both amino groups are protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1] Consequently, standard Fmoc deprotection conditions, typically 20% piperidine in dimethylformamide (DMF), will simultaneously remove both protecting groups. This seemingly challenging characteristic is, in fact, a deliberate design for the synthesis of peptides with branching at the Dab residue. The simultaneous deprotection paves the way for a subsequent dual acylation of both the α- and γ-amino groups, thereby creating a bifurcated peptide chain.
This guide will provide detailed methodologies to control and optimize this branching process, ensuring high coupling efficiency and minimizing side reactions.
Chemical Structures and Properties
A clear understanding of the molecular architecture of this compound is fundamental to its effective application.
Figure 1: Chemical structure of this compound.
Experimental Protocols
The successful incorporation of this compound and the subsequent branching of the peptide chain hinge on meticulous execution of the following steps.
Initial Coupling of this compound to the Resin
This initial step follows standard Fmoc-SPPS coupling procedures. The efficiency of this first coupling is crucial for the overall success of the synthesis.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides) in DMF for at least 30 minutes.
-
Fmoc Deprotection (of the preceding residue): Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HCTU, 2.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 6 equivalents) in DMF for 1-2 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test, such as the Kaiser test, to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[1]
-
Washing: Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM, 3-5 times) and dry under vacuum if proceeding to the next step after a hold.
Simultaneous Fmoc Deprotection
This step unmasks both the α- and γ-amino groups, preparing the peptide for branching.
Protocol:
-
Resin Swelling: If the resin was dried, swell it in DMF for 30 minutes.
-
Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 20-25 minutes to ensure complete removal of both Fmoc groups.
-
Washing: Thoroughly wash the resin with DMF (at least 7-10 times) to remove all traces of piperidine and byproducts. This is critical to prevent any interference in the subsequent dual acylation step.
Dual Acylation for Peptide Branching
This is the most critical step in utilizing this compound. To ensure a high yield of the desired branched peptide, it is imperative to drive the coupling reaction to completion on both the α- and γ-amino groups. Drawing parallels from the synthesis of lysine dendrimers, where multiple amino groups are acylated simultaneously, a significant excess of the incoming amino acid and coupling reagents is recommended.[3][4]
Figure 2: Workflow for branched peptide synthesis.
Recommended Reagent Stoichiometry for Dual Acylation:
| Reagent | Equivalents (relative to initial resin loading) | Rationale |
| Fmoc-Amino Acid | 4.0 - 6.0 | A higher excess is crucial to drive the reaction to completion on both sterically different amino groups. |
| Coupling Reagent (e.g., HCTU/HATU) | 3.8 - 5.8 | To ensure sufficient activation of the excess amino acid. |
| Base (e.g., DIPEA/Collidine) | 8.0 - 12.0 | To maintain a basic pH and facilitate the coupling reaction. |
Protocol:
-
Activation: In a separate vessel, pre-activate the incoming Fmoc-amino acid (see table for equivalents) with the coupling reagent and base in DMF for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin with the two deprotected amino groups.
-
Reaction Time: Agitate the mixture for 2-4 hours. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.
-
Monitoring: After the coupling, perform a Kaiser test. A negative result is desired.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
Assessing Coupling Efficiency
While the qualitative Kaiser test is a valuable tool, a quantitative assessment of coupling efficiency can be beneficial, especially during method development. A spectrophotometric method using a chromogenic reporter can be adapted for this purpose.[3]
Quantitative Protocol Outline:
-
After the dual acylation step, a small, weighed amount of the peptide-resin is taken.
-
Any unreacted primary amines are reacted with a chromogenic reagent (e.g., picric acid or trinitrobenzenesulfonic acid).
-
The bound chromophore is then released from the resin under specific conditions.
-
The concentration of the released chromophore in the solution is determined spectrophotometrically.
-
By comparing this to a standard curve, the amount of unreacted amines can be quantified, allowing for the calculation of the coupling efficiency.
Potential Side Reactions and Troubleshooting
The synthesis of branched peptides using this compound can present unique challenges. A proactive approach to troubleshooting is essential for success.
Sources
Application Notes & Protocols: Strategic Fmoc Deprotection of Fmoc-D-Dab(Fmoc)-OH
Preamble: The Strategic Challenge of a Symmetrically Protected Building Block
Fmoc-D-Dab(Fmoc)-OH, or Nα,Nγ-bis(fluorenylmethoxycarbonyl)-D-α,γ-diaminobutyric acid, is a pivotal building block for introducing branching or for the synthesis of complex cyclic peptides and peptidomimetics. Its utility is derived from the two amine functionalities, which, when orthogonally protected, allow for precise, stepwise elaboration of peptide architecture. However, the use of two identical Fmoc protecting groups on both the alpha (α) and gamma (γ) amines presents a unique deprotection challenge. Unlike a typical orthogonal pair (e.g., Fmoc/Boc), the simultaneous or selective removal of these chemically equivalent groups requires a nuanced understanding and meticulous control of reaction conditions.
This guide provides a comprehensive overview of the underlying chemical principles and actionable protocols for the deprotection of this compound. We will explore the mechanistic rationale behind condition selection, offering pathways for both complete (dual) and attempted selective (mono) deprotection, and equip the researcher with robust methods for reaction monitoring and troubleshooting.
The Mechanism: An E1cB Elimination Pathway
The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and solution-phase strategies.[1] It does not proceed via simple hydrolysis but through a base-catalyzed β-elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[2]
The process unfolds in two key steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. This deprotonation is favorable because the resulting carbanion is stabilized by the aromaticity of the fluorene system, fulfilling Hückel's rule.[2]
-
Elimination & Scavenging: The stabilized carbanion intermediate collapses, eliminating the carbamate and liberating the free amine. This step also generates a highly reactive electrophile, dibenzofulvene (DBF).[1] The secondary amine used for deprotection plays a crucial dual role: it not only acts as the base but also serves as a nucleophilic scavenger, trapping the DBF to form a stable, inactive adduct.[2][3] This scavenging is critical to prevent DBF from alkylating the newly liberated amine or other nucleophilic side chains, which would result in irreversible chain termination.[3]
Strategic Deprotection: Key Experimental Levers
Achieving the desired outcome—either dual or mono-deprotection—hinges on the precise manipulation of several reaction parameters. The inherent challenge is that both Fmoc groups are electronically similar; selectivity, if achievable, relies on subtle differences in steric accessibility and the fine-tuning of reagent reactivity.
Base Selection and Concentration
The choice and concentration of the base are the most critical factors.
-
Piperidine: The industry standard. Typically used at 20-30% (v/v) in DMF, its high concentration and basicity (pKaH ~11.3) ensure rapid and complete deprotection.[4] For complete dual deprotection, these standard conditions are highly effective.
-
Piperazine/DBU: A combination of a weaker secondary amine (piperazine) with a strong, non-nucleophilic amidine base (1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) can offer faster deprotection kinetics.[4][5][6] This combination can be useful for sterically hindered sites.
-
Pyrrolidine: With a similar pKaH to piperidine (~11.3), pyrrolidine is also a very effective deprotection reagent. However, its higher nucleophilicity can sometimes lead to increased side reactions, such as diketopiperazine formation in SPPS.[7]
-
Weaker or Sterically Hindered Bases: For attempting selective mono-deprotection, employing a less aggressive base is a logical starting point. This could involve significantly lower concentrations of piperidine (e.g., 1-5%), or the use of a bulkier secondary amine like dipropylamine (DPA), which has been shown to reduce certain side reactions.[8] The goal is to create conditions where the slightly more accessible α-Fmoc group is removed preferentially before the reaction proceeds to the γ-Fmoc.
Solvent Environment
The solvent must effectively solvate the reactants and facilitate the ionic mechanism.
-
N,N-Dimethylformamide (DMF): The most common solvent due to its high polarity and excellent solvating properties for both the protected amino acid and the amine base.[1][4]
-
Alternative "Green" Solvents: While effective, DMF is under regulatory scrutiny. Research has identified greener alternatives like 2-MeTHF, ethyl acetate, or N-butylpyrrolidone, often in binary mixtures, which can support deprotection, though kinetics may vary.[4][7] For this specific substrate, sticking with a well-characterized solvent like DMF or NMP is recommended until a baseline is established.
Reaction Time and Temperature
These parameters are straightforward but powerful tools.
-
Complete Deprotection: Longer reaction times (e.g., 10-20 minutes) at room temperature with a strong base ensure both Fmoc groups are fully cleaved.
-
Selective Deprotection: Requires drastically reduced reaction times (e.g., 1-5 minutes) and potentially lower temperatures (e.g., 0 °C) to slow the reaction kinetics, allowing for quenching before the second deprotection occurs. This approach necessitates vigilant real-time monitoring.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the chemical mechanism and a general experimental workflow.
Caption: E1cB mechanism of Fmoc deprotection by piperidine.
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Synthesis of Symmetrically Branched Peptides Using Fmoc-D-Dab(Fmoc)-OH
Introduction: The Architectural Advantage of Branched Peptides
In the landscape of therapeutic and diagnostic peptide development, molecular architecture is a critical determinant of function. While linear peptides form the bedrock of this field, branched peptides offer a distinct architectural advantage, leading to enhanced biological activity, increased resistance to enzymatic degradation, and novel functionalities.[1][2] Symmetrically branched peptides, often constructed on a diamino acid core, can present multiple copies of a bioactive sequence, a strategy that has proven highly effective in developing synthetic vaccines, multivalent receptor ligands, and targeted drug delivery systems.[2]
Fmoc-D-Dab(Fmoc)-OH, Nα,Nγ-bis(fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid, is a pivotal building block specifically designed for the facile synthesis of these symmetrically branched structures via Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive overview of the underlying principles, strategic considerations, and detailed protocols for leveraging this unique reagent.
The Core Principle: Non-Orthogonal Protection for Symmetrical Branching
The utility of this compound is rooted in its non-orthogonal protection scheme. Unlike derivatives such as Fmoc-D-Dab(Boc)-OH where the side-chain (γ-amino) and main-chain (α-amino) protecting groups are removed by different chemical mechanisms (acid vs. base), this compound features the same base-labile Fmoc group on both amines.[1][3]
This design is intentional and powerful: upon incorporation into the peptide chain, a single standard Fmoc deprotection step simultaneously exposes both the α-amino and γ-amino groups. This creates two identical propagation points, enabling the subsequent, symmetrical elongation of two new peptide chains from the Dab branching core.
Caption: SPPS workflow for a symmetrically branched peptide.
Step-by-Step Methodology
Resin Preparation:
-
Swell the Rink Amide resin (e.g., 0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
Part 1: Linear Main Chain Elongation
-
Initial Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain. Add fresh deprotection solution and agitate for 10 minutes. Drain. []2. Wash: Wash the resin thoroughly with DMF (3x), IPA (2x), and DMF (3x).
-
Coupling (Fmoc-Ala-OH & Fmoc-Leu-OH):
-
In a separate vial, pre-activate the first amino acid (e.g., Fmoc-Ala-OH, 4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes. [1][5] * Add the activated solution to the resin. Agitate for 1-2 hours.
-
Drain and wash with DMF (3x).
-
Perform a Kaiser test to confirm reaction completion (beads should be colorless). If positive (blue beads), recouple. [1]4. Repeat: Repeat the deprotection, wash, and coupling cycle for Fmoc-Leu-OH.
-
Part 2: Incorporation of the Branching Unit
-
Deprotection: Perform the standard Fmoc deprotection as described above to free the N-terminal amine of Leucine.
-
Couple this compound:
-
Pre-activate this compound (2 eq.) with HATU (1.9 eq.) and DIPEA (4 eq.) in DMF. Note: Reduced equivalents may be sufficient as this is a single coupling step.
-
Add the activated solution to the resin and agitate for 2-4 hours. Due to its size, this coupling may be slower.
-
Monitor with a Kaiser test. Recouple if necessary.
-
Part 3: Symmetrical Branch Elongation
-
Simultaneous Deprotection: Perform the standard Fmoc deprotection (20% piperidine/DMF). This crucial step removes both Fmoc groups from the Dab residue, yielding two free primary amines. [6][7]2. Wash: Wash the resin thoroughly as before.
-
Branch Coupling (Fmoc-Phe-OH):
-
Pre-activate Fmoc-Phe-OH. Crucially, use at least 2.2 equivalents for each branch (total 4.4 eq. relative to the initial resin loading). Similarly, use scaled amounts of HATU (4.3 eq.) and DIPEA (8.8 eq.).
-
Add the activated solution and agitate for 2-4 hours. The growing steric hindrance may slow the reaction. [2] * Monitor with a Kaiser test.
-
-
Repeat for Fmoc-Gly-OH: Repeat the deprotection, wash, and coupling cycle for Fmoc-Gly-OH, again using double equivalents.
-
Final Deprotection & Capping:
-
Perform a final Fmoc deprotection.
-
To cap the N-termini, treat the resin with a solution of acetic anhydride/DIPEA/DMF (e.g., 1:2:7) for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.
-
Cleavage and Purification
-
Cleavage: Place the dry peptide-resin in a reaction vessel. Add the cleavage cocktail (e.g., Reagent K, ~10 mL per 0.1 mmol resin). Agitate gently at room temperature for 2-4 hours. 2. Precipitation: Filter the cleavage solution away from the resin beads into a centrifuge tube containing cold diethyl ether (~40 mL). A white precipitate should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Purification: Dry the crude peptide pellet. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC). [8]5. Characterization: Confirm the identity and purity of the final branched peptide using LC-MS and/or MALDI-TOF mass spectrometry. [9][10]
Strategic Considerations and Troubleshooting
| Consideration | Recommendation & Rationale | Potential Issue |
| Coupling Reagents | Use high-efficiency aminium/uronium or phosphonium salt reagents like HATU, HCTU, or PyBOP. [5][11]These are superior for overcoming the steric hindrance that increases significantly after the branching point. [12] | Incomplete coupling, leading to deletion sequences on one or both branches. |
| Reaction Times | Increase coupling times for the branching unit and subsequent residues on the branches (2-4 hours or more). Microwave-assisted synthesis can dramatically accelerate these steps. [2] | Low yield of the desired full-length product. |
| Amino Acid Equivalents | After the branching point, use a slight excess over double the equivalents for each subsequent amino acid coupling to drive the reaction to completion on both chains. | One branch may elongate while the other remains truncated. |
| Aspartimide Formation | If the sequence contains Asp residues, especially followed by Gly, Ser, or Asn, be aware of potential aspartimide formation during piperidine treatment, which can lead to byproducts. [13][14] | Purity issues; byproducts that are difficult to separate. |
| Monitoring | The Kaiser test is essential after each coupling step. A positive result (blue beads) indicates free primary amines and requires a recoupling step. | Failure to achieve complete coupling will result in a complex mixture of products. |
Visualization of the Branching Mechanism
The key transformation in this synthesis is the deprotection of the Dab residue, which creates the symmetrical scaffold for further growth.
Caption: Simultaneous deprotection and symmetrical elongation.
References
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Peptide-Synthesizer. [Link]
-
Fournier, I., et al. (2000). Sequencing of a Branched Peptide Using Matrix-Assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry. Journal of Mass Spectrometry. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH. Peptide-Synthesizer. [Link]
-
ResearchGate. (2025). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Request PDF. [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ijsra.net. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Symmetrically Branched Peptides. CEM Corporation. [Link]
-
Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Importance of Fmoc-D-Dab(Boc)-OH Quality. Peptide-Synthesizer. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Fmoc-D-Dab(Boc)-OH in Custom Peptide Synthesis and Pricing. Peptide-Synthesizer. [Link]
- Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]
-
The Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Organic & Biomolecular Chemistry. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Dab(Boc)-OH [114360-56-4]. Aapptec. [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Amino acids. [Link]
-
Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Sci-Hub. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kohan.com.tw [kohan.com.tw]
- 3. nbinno.com [nbinno.com]
- 5. file.globalso.com [file.globalso.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. renyi.hu [renyi.hu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. polarispeptides.com [polarispeptides.com]
- 10. Sequencing of a branched peptide using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Strategic Incorporation of Diaminobutyric Acid in Cyclic and Branched Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Architectural Significance of Diaminobutyric Acid in Peptide Design
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide therapeutic design, offering a powerful strategy to enhance stability, modulate conformation, and introduce novel functionalities.[1] Among these, 2,4-diaminobutyric acid (Dab), with its side-chain primary amine, serves as a critical architectural element for constructing complex peptide topologies such as cyclic and branched structures. The D-enantiomer, D-Dab, is particularly valuable for inducing specific turns in the peptide backbone, which can pre-organize the molecule for cyclization and increase resistance to enzymatic degradation.
The success of these advanced peptide architectures hinges on the precise and controlled manipulation of Dab's α-amino and γ-amino groups. This control is dictated entirely by the choice of protecting group strategy. This guide provides an in-depth analysis of two distinct derivatives, Fmoc-D-Dab(Boc)-OH and Fmoc-D-Dab(Fmoc)-OH, explaining the chemical rationale behind their selection and providing detailed protocols for their application in synthesizing cyclic and branched peptides, respectively.
Part 1: The Principle of Orthogonality—The Key to Controlled Cyclization
In the context of Solid-Phase Peptide Synthesis (SPPS), an orthogonal protection scheme is one in which different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection of specific functional groups while others remain intact. This principle is paramount for achieving regioselective modifications, such as the formation of a specific lactam bridge for cyclization.[1]
Why Orthogonal Protection is Essential for Side-Chain Cyclization
To form a cyclic peptide via a side-chain lactam bridge (e.g., between the γ-amino group of D-Dab and the side-chain carboxyl group of an Asp or Glu residue), it is necessary to selectively deprotect these two side chains while the rest of the peptide, including the N-terminal α-amino group, remains protected. Failure to do so would result in a mixture of undesired products from polymerization or cyclization at unintended sites.
The standard Fmoc/tBu strategy in SPPS provides the first level of orthogonality:
-
Nα-Fmoc group: Base-labile (removed by piperidine) to allow linear chain elongation.
-
Side-chain groups (e.g., tBu, Boc, Trt): Acid-labile (removed by Trifluoroacetic Acid, TFA, during final cleavage).
For side-chain cyclization, a third, mutually orthogonal protecting group is required.
The Workhorse for Cyclization: Fmoc-D-Dab(Boc)-OH
Fmoc-D-Dab(Boc)-OH is the ideal building block for this purpose. Its protecting group scheme is perfectly suited for controlled, on-resin cyclization:
-
Nα-Fmoc: Base-labile (removed with piperidine for chain elongation).
-
Nγ-Boc: Acid-labile (removed with TFA).
This strategy is considered "pseudo-orthogonal" in the context of a typical synthesis where a hyper-acid-labile resin is used. To achieve on-resin cyclization, one would typically pair Fmoc-D-Dab(Boc)-OH with an amino acid like Fmoc-L-Asp(OAll)-OH or Fmoc-L-Glu(OAll)-OH, where the Allyl (All) group can be removed by a palladium catalyst, leaving the Boc and other tBu-based groups intact. However, a more common strategy involves anchoring the peptide to the resin via a side chain, allowing for head-to-tail cyclization after selective deprotection.
Part 2: The Non-Orthogonal Strategy—A Tool for Symmetric Branching
In contrast, This compound features a non-orthogonal protection scheme. Both the Nα-amino and Nγ-amino groups are protected by the base-labile Fmoc group.[1]
Causality: This means that standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) will remove both Fmoc groups simultaneously.[1] This lack of selectivity makes this compound unsuitable for the controlled, site-specific cyclization described above. Instead, its primary application lies in the synthesis of symmetrically branched peptides , where two identical peptide chains are grown concurrently from the Dab branch point.
Experimental Protocols
Protocol 1: On-Resin, Side-Chain Lactam Cyclization Using Fmoc-D-Dab(Boc)-OH
This protocol describes the synthesis of a cyclic peptide by forming an amide bond between the side chains of D-Dab and L-Asp. It employs a strategy where the peptide is attached to the resin via a selectively cleavable linker on the Asp side chain, allowing for on-resin cyclization between the newly exposed N-terminus and the D-Dab side chain.
Key Reagents & Materials
| Reagent/Material | Specification | Purpose |
| Fmoc-L-Asp-OAll | - | C-terminal residue with orthogonal side-chain protection |
| 2-Chlorotrityl chloride (2-CTC) Resin | 1.0-1.6 mmol/g loading | Acid-labile resin for attaching the first amino acid |
| Fmoc-D-Dab(Boc)-OH | High purity (≥98%) | Source of the side-chain amine for cyclization |
| Other Fmoc-amino acids | Standard side-chain protection (e.g., Trt, tBu) | Building blocks for the linear sequence |
| Coupling Reagents | HATU / HCTU | Activation of carboxylic acids for amide bond formation |
| Base | DIPEA (N,N-Diisopropylethylamine) | Activation and neutralization |
| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | Removal of Nα-Fmoc groups |
| Allyl Deprotection | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) | Selective removal of the Allyl and Alloc groups |
| Cyclization Reagent | PyBOP / HATU | Promotes intramolecular amide bond formation |
| Cleavage Cocktail | Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Cleavage from resin and removal of side-chain groups |
Workflow Diagram
Step-by-Step Methodology
-
Resin Preparation and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in Dichloromethane (DCM) for 30 min.
-
Dissolve Fmoc-L-Asp-OAll (1.5 eq.) and DIPEA (4.0 eq.) in DCM. Add to the resin and agitate for 2 hours.
-
Cap any remaining active sites on the resin by adding a small amount of methanol and agitating for 30 min. Wash the resin thoroughly with DMF and DCM.
-
-
Linear Peptide Assembly:
-
Perform standard Fmoc-SPPS cycles. For each cycle:
-
Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling: Couple the next Fmoc-amino acid (3 eq.), activated with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF, for 1-2 hours. Monitor completion with a qualitative Kaiser test.[1]
-
-
Incorporate Fmoc-D-Dab(Boc)-OH and other amino acids as required by the sequence.
-
-
Selective On-Resin Deprotection:
-
After synthesizing the full linear sequence, remove the final N-terminal Fmoc group using 20% piperidine in DMF as described above.
-
Wash the resin extensively with DMF, then DCM.
-
To remove the Asp side-chain Allyl group, swell the resin in DCM. Add a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (25 eq.) in DCM. Purge with nitrogen and agitate for 30 min. Repeat this step once.
-
Wash the resin with DCM, 0.5% DIPEA in DMF, and finally with DMF to remove the catalyst. The peptide is now linear, anchored via the D-Dab side chain, with free N-terminal and C-terminal (Asp side-chain) ends.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
Monitor the cyclization by cleaving a small sample of resin beads and analyzing the product by LC-MS. The cyclic product will show the expected mass, while the linear precursor will have a mass 18 Da higher (loss of H₂O).
-
-
Final Cleavage and Purification:
-
Once cyclization is complete, wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove all remaining side-chain protecting groups by treating with a cleavage cocktail (e.g., Reagent K) for 2-4 hours.[1]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the cyclic peptide by reverse-phase HPLC (RP-HPLC).
-
Protocol 2: Synthesis of a Symmetrical Branched Peptide Using this compound
This protocol details the use of this compound to create a symmetrical, two-branched peptide. After incorporation of the Dab residue, simultaneous deprotection of both amino groups provides two sites for identical peptide chain growth.
Workflow Diagram
Step-by-Step Methodology
-
Linear 'Trunk' Synthesis:
-
Begin with a suitable resin (e.g., Rink Amide for a C-terminal amide).
-
Synthesize the linear "trunk" portion of the peptide using standard Fmoc-SPPS cycles as described in Protocol 1, Step 2.
-
-
Incorporation of the Branching Unit:
-
Couple this compound to the N-terminus of the linear trunk. Use standard coupling conditions (3 eq. amino acid, 2.9 eq. HATU, 6 eq. DIPEA). Ensure the coupling is complete via a Kaiser test.
-
-
Simultaneous Deprotection and Branch Elongation:
-
Treat the resin with 20% piperidine in DMF to remove both Fmoc groups from the D-Dab residue, exposing the Nα and Nγ primary amines.
-
For the first and all subsequent coupling steps to build the branches, use double the standard equivalents of reagents to acylate both free amines simultaneously.
-
Coupling: Couple the next Fmoc-amino acid (6 eq.), activated with HATU (5.8 eq.) and DIPEA (12 eq.) in DMF, for 2-4 hours. Double coupling may be necessary to ensure complete reaction at both sites.
-
Continue with iterative Fmoc-SPPS cycles (deprotection, washing, coupling) using double equivalents for each coupling step until the symmetrical branches are complete.
-
-
Final Cleavage and Purification:
-
Once the synthesis is complete, wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the branched peptide and remove side-chain protecting groups with an appropriate TFA cocktail for 2-4 hours.[1]
-
Precipitate, wash, and lyophilize the crude product.
-
Purify the final branched peptide by RP-HPLC. Characterize by mass spectrometry to confirm the expected molecular weight.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cyclization (Protocol 1) | Steric hindrance; Unfavorable peptide conformation on-resin; Inefficient coupling reagents. | Increase cyclization time; screen different coupling reagents (e.g., HATU, HCTU, PyBOP); perform cyclization at a slightly elevated temperature (40°C); consider a solution-phase cyclization approach post-cleavage under high dilution. |
| Dimerization/Polymerization during Cyclization | Reaction performed in solution without high dilution; On-resin peptide loading is too high, negating pseudo-dilution effect. | For solution-phase, ensure peptide concentration is low (≤1 mM); for on-resin, use a lower-loaded resin (0.2-0.4 mmol/g) to maximize distance between peptide chains. |
| Incomplete Branching (Protocol 2) | Insufficient equivalents of amino acid/coupling reagents; Steric hindrance at the branch point. | Always use at least double equivalents for coupling steps after the Dab residue; perform a double coupling for the first few residues of the branches; use highly efficient coupling reagents like HATU. |
| Unexpected Side Products | Aspartimide formation at Asp-Gly or Asp-Ser sequences; Racemization, especially at the C-terminal residue during cyclization. | Use coupling reagents with additives like Oxyma to suppress racemization; for aspartimide, use protecting groups like O-Dmab on the Asp side chain if it's not involved in cyclization. |
Conclusion
The strategic choice between orthogonally protected Fmoc-D-Dab(Boc)-OH and non-orthogonally protected This compound is fundamental to achieving the desired peptide architecture. While the former is indispensable for the regioselective synthesis of side-chain cyclized peptides, the latter provides an efficient route to symmetrically branched constructs. Understanding the causality behind these protecting group strategies empowers researchers to move beyond linear sequences and design next-generation peptide therapeutics with precisely engineered structures and enhanced pharmacological properties.
References
Sources
Application Notes and Protocols: Leveraging Fmoc-D-Dab(Fmoc)-OH for the Synthesis of Advanced Peptide Libraries
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to enhanced therapeutic profiles, including improved stability, potency, and selectivity.[1] Among these, diamino acids such as 2,4-diaminobutyric acid (Dab) provide a versatile platform for constructing complex peptide architectures like branched and cyclic peptides. This guide provides an in-depth technical overview and detailed protocols for the strategic use of Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid, or Fmoc-D-Dab(Fmoc)-OH, in solid-phase peptide synthesis (SPPS) for the generation of diverse peptide libraries. We will explore the unique chemical properties stemming from its non-orthogonal protection scheme and elucidate the causality behind experimental choices, providing researchers with the authoritative grounding necessary for successful library synthesis.
Introduction: The Strategic Value of D-Dab in Peptide Libraries
Peptide libraries are powerful tools in high-throughput screening for identifying novel therapeutic leads. The inclusion of non-natural amino acids, particularly D-isomers, can significantly enhance the proteolytic resistance of peptide candidates, a critical factor for in vivo bioavailability.[2] this compound is a derivative of the D-isomer of 2,4-diaminobutyric acid, a homolog of ornithine and lysine. Its defining feature is the presence of two amine functionalities: the α-amino group, which participates in the formation of the peptide backbone, and the γ-amino group on the side chain. This side-chain amine serves as a key branching point for introducing diversity into a peptide library.
Unlike its more common orthogonally protected counterparts, such as Fmoc-D-Dab(Boc)-OH, the di-Fmoc protection strategy of this compound is non-orthogonal.[1] This means both the α- and γ-amino groups are protected by the base-labile Fmoc group. Consequently, standard piperidine treatment during Fmoc-based SPPS will deprotect both amines simultaneously.[1] This unique characteristic dictates its specific applications and requires careful consideration in the synthetic design.
Chemical Properties and Strategic Considerations
A thorough understanding of the chemical properties of this compound is paramount for its effective application.
| Property | This compound | Fmoc-D-Dab(Boc)-OH |
| Molecular Formula | C39H32N2O6 | C24H28N2O6 |
| Molecular Weight | 624.68 g/mol | 440.49 g/mol |
| α-Amino Protection | Fmoc (Base-labile) | Fmoc (Base-labile)[3] |
| Side-Chain Protection | Fmoc (Base-labile) | Boc (Acid-labile)[1][3] |
| Orthogonality | Non-orthogonal[1] | Orthogonal[1][3] |
| Primary Application | Simultaneous deprotection of both amino groups for symmetric modifications or specific backbone conformations. | Site-specific side-chain modification (e.g., branching, cyclization, conjugation).[1] |
The non-orthogonal nature of this compound is its most critical feature. While this might seem limiting, it can be strategically employed in library synthesis to create peptides with symmetrically branched structures or to introduce specific conformational constraints. For instance, after simultaneous deprotection, both the α- and γ-amino groups can be acylated with the same building block, leading to a symmetrical branched peptide.
Experimental Workflows and Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The incorporation of this compound follows the standard cycle of Fmoc-based SPPS.[4] The cycle consists of iterative deprotection and coupling steps to elongate the peptide chain while it is anchored to a solid support resin.[4]
Caption: General workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
Protocol for Incorporation of this compound
This protocol details the manual incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[8]
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HCTU, 2.9 equivalents) and DIPEA (6 equivalents).[1]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
-
Monitoring the Coupling:
-
Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[1] A negative result (yellow beads) indicates a complete coupling reaction.
-
-
Washing:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Deprotection and Subsequent Library Diversification
The key step that differentiates the use of this compound is the simultaneous deprotection of both Fmoc groups.
Caption: Workflow for diversification after simultaneous Fmoc deprotection of D-Dab.
Protocol for Deprotection and Diversification:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove both Fmoc groups.[9]
-
Wash the resin extensively with DMF.
-
-
Library Diversification (Example: Split-and-Pool Synthesis):
-
Following deprotection, the resin now displays two free amines at the D-Dab position.
-
Split: Divide the resin into multiple equal portions.
-
Pool: To each portion, add a different Fmoc-protected amino acid or other carboxylic acid building block and perform the coupling reaction as described in section 3.2. This will acylate both free amines.
-
Combine: After the coupling is complete and the resins are washed, they can be recombined for the next cycle of deprotection and coupling, if desired.
-
Potential Side Reactions and Mitigation
When using di-amino acid derivatives, it is important to be aware of potential side reactions.
-
Incomplete Coupling: If the initial coupling of this compound is incomplete, subsequent deprotection will expose the unreacted N-terminal amine of the main chain, leading to deletion sequences in the library.
-
Mitigation: Ensure complete coupling by using a slight excess of reagents and monitoring with the Kaiser test. Double coupling may be necessary for sterically hindered sequences.
-
-
Lactam Formation: The side chain of Dab can potentially cyclize to form a stable six-membered lactam, especially during the activation step, which can lead to poor coupling efficiency.[1]
-
Mitigation: Use efficient coupling reagents like HATU or HCTU and minimize pre-activation times.
-
Final Cleavage and Characterization of the Peptide Library
Cleavage from the Resin
Once the synthesis is complete, the peptides are cleaved from the solid support, and all remaining side-chain protecting groups are removed.
Protocol for Cleavage:
-
Wash the peptide-resin with DCM and dry it under a vacuum.[1]
-
Prepare a cleavage cocktail appropriate for the other amino acids in the sequence. A common choice is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5).[1][10]
-
Add the cleavage cocktail to the resin and agitate gently for 2-4 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge or filter to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Characterization of the Peptide Library
Characterizing a library is more complex than analyzing a single peptide. The goal is to confirm the diversity and overall quality of the synthesized compounds.
Key Analytical Techniques:
-
Mass Spectrometry (MS): MALDI-MS or LC-MS can be used to analyze a representative sample of beads from the library to confirm the presence of the expected molecular weights.[11][12][13] This helps verify that the diversification steps were successful.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of a cleaved sample from a small portion of the library can provide an indication of the overall purity and complexity of the mixture.[11][13][14]
-
Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of a sample from the library, providing an average composition of the library members.[11]
-
Sequencing: For solid-phase libraries, individual active beads can be isolated after screening and their sequences determined by techniques like Edman degradation or tandem mass spectrometry.[12][15]
Conclusion
This compound is a specialized building block that, despite its non-orthogonal nature, offers unique opportunities for creating symmetrically branched peptides and introducing conformational constraints in peptide libraries. Its successful application hinges on a clear understanding of its chemical behavior, particularly the simultaneous deprotection of both Fmoc groups. By following the detailed protocols and considering the strategic implications outlined in this guide, researchers can effectively harness the potential of this compound to generate novel and diverse peptide libraries for drug discovery and other life science applications.
References
-
Peptide Characterization & Analytics. JPT. Available at: [Link]
-
Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Method for selective removal of dibenzofulvene derivative. Google Patents.
-
Standardizing and Simplifying Analysis of Peptide Library Data. ACS Publications. Available at: [Link]
-
Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. Available at: [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. Available at: [Link]
-
Fmoc-D-Dab(Boc)-OH: A Versatile Building Block for Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. National Library of Medicine. Available at: [Link]
-
Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. Available at: [Link]
-
Fmoc-D-Abu(N3)-OH, Fmoc-D-Dab(N3)-OH [1263047-53-5]. Aapptec Peptides. Available at: [Link]
-
Fmoc-D-Dab(Boc)-OH [114360-56-4]. Aapptec Peptides. Available at: [Link]
-
Methods for Removing the Fmoc Group. SpringerLink. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health. Available at: [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Deliver Therapeutics. Available at: [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. Available at: [Link]
- Synthetic method of Fmoc-Dab(Boc)-OH. Google Patents.
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. ResearchGate. Available at: [Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. National Institutes of Health. Available at: [Link]
-
A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. ResearchGate. Available at: [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. National Library of Medicine. Available at: [Link]
-
Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. ResearchGate. Available at: [Link]
-
The Role of Fmoc-D-Dab(Boc)-OH in Custom Peptide Synthesis and Pricing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Automated Peptide Synthesizers [peptidemachines.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. jpt.com [jpt.com]
- 12. polarispeptides.com [polarispeptides.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: A Detailed Protocol for the Solid-Phase Coupling of Fmoc-D-Dab(Fmoc)-OH
Audience: Researchers, scientists, and drug development professionals engaged in advanced peptide synthesis.
Abstract: This document provides a comprehensive guide to the incorporation of Nα-Fmoc-Nγ-Fmoc-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). We will delve into the strategic implications of its non-orthogonal, di-Fmoc protection scheme, present a detailed and validated coupling protocol, and offer expert insights into potential challenges and troubleshooting. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction and Strategic Considerations
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the development of peptidomimetics with enhanced stability, potency, and unique structural features.[1] D-2,4-diaminobutyric acid (D-Dab) is a valuable building block that provides a side-chain primary amine, serving as a key locus for peptide modification, cyclization, or branching.
The choice of protecting group strategy for the α-amino and γ-amino functions of Dab is paramount to the synthetic outcome. This guide focuses on This compound , a derivative where both amino groups are protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.
The Critical Aspect: A Non-Orthogonal Protection Scheme
Unlike more common derivatives such as Fmoc-D-Dab(Boc)-OH, which offer orthogonal protection (the Boc group is acid-labile while the Fmoc group is base-labile), the di-Fmoc strategy is non-orthogonal.[1][2] This means that during the standard Fmoc deprotection step in SPPS (treatment with piperidine), both Fmoc groups are removed simultaneously.
This characteristic dictates the primary application of this reagent:
-
Symmetrical Peptide Branching: The simultaneous deprotection of the α- and γ-amino groups creates two sites for subsequent peptide chain elongation, leading to the formation of a symmetrical, bidendronic (two-branched) peptide from a single residue.
Reagent Profile: this compound
Understanding the properties of this specialized building block is essential for its successful application.
| Property | Value |
| Full Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(9-Fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid |
| Molecular Formula | C₃₄H₃₀N₂O₆ |
| Molecular Weight | 574.62 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM; limited solubility in water |
| Key Feature | Non-orthogonal, base-labile protection on both α- and γ-amino groups |
Note: This is a specialized reagent. The CAS Number is not as commonly cited as orthogonally protected variants and may require sourcing from specialized suppliers or custom synthesis.
The Mechanism of Amide Bond Formation
The coupling of this compound follows the established mechanism for peptide bond formation in SPPS. The process is a nucleophilic acyl substitution, which requires the activation of the C-terminal carboxylic acid to facilitate the reaction.
-
Activation: The carboxyl group of this compound is activated by a coupling reagent (e.g., HCTU, HATU, PyBOP). This converts the carboxylate into a highly reactive ester or uronium salt intermediate. This step is facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to maintain a basic pH and scavenge protons.[3]
-
Coupling: The free N-terminal primary amine of the growing peptide chain on the solid support acts as a nucleophile, attacking the activated carbonyl carbon of the this compound intermediate.
-
Bond Formation: A stable amide (peptide) bond is formed, incorporating the Dab residue into the peptide sequence. Byproducts such as Oxyma or HOBt are released.
Detailed Experimental Protocol
This protocol is designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin, sequence, and equipment used. The procedure is adapted from established methods for similar di-Fmoc protected amino acids.[1]
Materials and Reagents
| Reagent / Material | Specification | Purpose |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g substitution | Solid support |
| This compound | As per Section 2 | Amino acid to be coupled |
| HCTU | O-(1H-6-Cl-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Coupling/Activating Reagent |
| DIPEA | N,N-Diisopropylethylamine | Non-nucleophilic base |
| Piperidine | 20% (v/v) in DMF | Fmoc deprotection agent |
| DMF | N,N-Dimethylformamide, Peptide Synthesis Grade | Primary solvent |
| DCM | Dichloromethane, Peptide Synthesis Grade | Washing solvent |
| Kaiser Test Kit | Ninhydrin-based kit | Reaction monitoring |
| SPPS Reaction Vessel | Fritted glass vessel | Reaction container |
| Shaker/Agitator | - | To ensure proper mixing |
Step-by-Step Coupling Procedure
This procedure begins after the previous amino acid has been coupled and its N-terminal Fmoc group is still intact.
Step 1: Resin Preparation & Swelling
-
Place the peptide-resin (0.1 mmol) into the SPPS reaction vessel.
-
Add DMF (~10 mL/g of resin) and agitate for 30 minutes to swell the resin beads.
-
Drain the DMF.
Step 2: N-Terminal Fmoc Deprotection
-
Add 20% piperidine in DMF (~10 mL/g of resin) to the swollen resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh aliquot of 20% piperidine in DMF. Agitate for 15-20 minutes to ensure complete deprotection.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene adducts.
-
Optional: Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of a free primary amine.
Step 3: Activation of this compound
-
Rationale: Pre-activation is performed in a separate vessel immediately before addition to the resin. This is critical to minimize the risk of intramolecular cyclization (lactam formation), a known side reaction for Dab derivatives that consumes the active species.[4]
-
In a clean, dry vial, dissolve this compound (3 eq., 0.3 mmol, 172.4 mg).
-
Add HCTU (2.9 eq., 0.29 mmol, 120.3 mg).
-
Dissolve the solids in a minimal amount of DMF (~2-3 mL).
-
Add DIPEA (6 eq., 0.6 mmol, 105 µL).
-
Gently swirl the vial for no more than 1-2 minutes . The solution is now activated and ready for coupling.
Step 4: Coupling Reaction
-
Immediately add the entire activated amino acid solution from Step 3 to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. Due to the steric bulk of the two Fmoc groups, a longer coupling time is recommended.
Step 5: Washing
-
Drain the reaction mixture from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.
Step 6: Reaction Monitoring (Kaiser Test)
-
Take a small sample of the washed resin beads (a few beads are sufficient).
-
Perform the Kaiser test according to the manufacturer's instructions.
-
Interpretation:
-
Negative Result (Yellow/Colorless Beads): Indicates a successful coupling reaction with no remaining free primary amines. Proceed to the next step in your synthesis.
-
Positive Result (Blue Beads): Indicates incomplete coupling. See Section 6 for troubleshooting (e.g., perform a double coupling).
-
SPPS Workflow and Logic
The following diagrams illustrate the overall synthesis cycle and the decision-making process based on monitoring results.
Expert Insights and Troubleshooting
A successful synthesis relies on understanding the chemistry behind the protocol.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after 1-2 hr Coupling | 1. Steric Hindrance: The two bulky Fmoc groups can slow down the reaction. 2. Lactam Formation: Premature intramolecular cyclization of the activated Dab derivative reduced the concentration of active reagent.[4] 3. Poor Resin Swelling or Aggregation. | Perform a Double Coupling: Repeat Steps 3-5 of the protocol using fresh reagents. This is often sufficient to drive the reaction to completion. For particularly difficult sequences, consider using a more potent coupling reagent like HATU. |
| Low Final Yield of Branched Peptide | Incomplete Coupling at the Dab Step: Even a small percentage of failed coupling at this stage will terminate one or both branches, significantly impacting the final yield. | Extend Coupling Time: Increase the initial coupling time to 3-4 hours before performing the first Kaiser test. Confirm Negative Kaiser Test: Ensure the Kaiser test is definitively negative before proceeding. A faint positive may warrant a routine double coupling for this specific residue. |
| Unexpected Mass Spec Peak (Mass loss of 18 Da) | Pyroglutamate Formation: This can occur at an N-terminal glutamic acid residue during subsequent steps, not directly related to the Dab coupling itself. | This is a known side reaction for N-terminal Glu. It can be minimized by ensuring efficient coupling and avoiding prolonged exposure to basic conditions. |
Post-Coupling Strategy: Initiating the Symmetrical Branch
The true utility of this compound is realized in the subsequent deprotection step.
-
After a successful coupling (confirmed by a negative Kaiser test), proceed to the standard Fmoc deprotection step as outlined in the protocol (Section 4.2, Step 2).
-
The treatment with 20% piperidine in DMF will remove both Fmoc groups from the newly incorporated Dab residue.
-
After washing, the resin will now possess a peptide with two free primary amines at the N-terminus (one at the α-position and one at the γ-position).
-
The next coupling cycle will therefore add the subsequent amino acid to both sites simultaneously , initiating the growth of two identical peptide chains from the Dab branch point.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Dab(Boc)-OH. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601–2604. [Link]
Sources
Activation Methods for Fmoc-D-Dab(Fmoc)-OH in Peptide Synthesis: An Application Guide
Abstract
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug development, enabling the design of molecules with enhanced stability, potency, and unique functionalities. Fmoc-D-Dab(Fmoc)-OH, a derivative of D-2,4-diaminobutyric acid, presents a unique synthetic utility due to its non-orthogonal protection scheme. In this building block, both the alpha-amino (α-NH₂) and side-chain gamma-amino (γ-NH₂) groups are protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This design allows for the simultaneous deprotection of both amino functions, creating a strategic branch point for peptide modification. However, the successful incorporation of this residue is critically dependent on the method used to activate its carboxylic acid for peptide bond formation. This guide provides a detailed examination of the chemical principles, potential challenges, and field-proven protocols for the efficient activation and coupling of this compound in Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Unique Chemistry of this compound
This compound is a valuable reagent for introducing a D-configured diaminobutyric acid residue into a peptide sequence. The D-configuration can confer resistance to proteolytic degradation, a desirable trait for therapeutic peptides.[1] The defining feature of this reagent is its non-orthogonal protection strategy.[2] Unlike derivatives where the side chain has an acid-labile group (like Boc) and the alpha-amino group has a base-labile Fmoc group, here both are Fmoc-protected.
This means that a standard SPPS deprotection step using piperidine will expose both the α-NH₂ group for subsequent chain elongation and the γ-NH₂ group for potential side-chain modification, branching, or cyclization.[2] While powerful, this structure necessitates careful control over the activation and coupling step to prevent undesirable side reactions. The primary goal of activation is to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the N-terminal amine of the resin-bound peptide.[3]
The Chemistry of Carboxylic Acid Activation: A Balancing Act
In a typical peptide coupling reaction, the carboxylic acid of the incoming amino acid is first activated by a coupling reagent. This activated species then reacts with the free amine of the peptide chain on the solid support to form the desired peptide bond.[4] The challenge lies in achieving rapid and complete coupling while minimizing two major side reactions: racemization and, specific to this amino acid, intramolecular cyclization.[2][4]
Figure 1: General principle of amino acid activation and coupling in SPPS.
Critical Challenge: Intramolecular Cyclization and Lactam Formation
A significant side reaction to consider when activating this compound is the formation of a stable, six-membered γ-lactam. This occurs when the activated carboxyl group is nucleophilically attacked by the nitrogen of its own γ-amino side chain. This intramolecular reaction is often kinetically favorable, especially during a pre-activation step where the activated amino acid exists in solution for an extended period before being added to the resin.[5][6]
Once formed, this lactam is unreactive towards the peptide's N-terminal amine, leading to chain termination and a difficult-to-remove impurity.[2][7] Therefore, activation strategies that minimize the lifetime of the activated species in solution before coupling are highly preferred.
Figure 2: Competing reaction pathways for activated this compound.
Recommended Activation Protocols
To ensure high coupling efficiency while mitigating the risk of lactam formation, we recommend two primary methods based on modern, highly efficient coupling reagents.
Method 1: Aminium/Uronium Salt Activation with HATU
Aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[8] HATU converts the carboxylic acid into a highly reactive OAt-ester. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group provides enhanced reactivity through anchimeric assistance from the pyridine nitrogen, making it superior to older HOBt-based reagents like HBTU, especially for challenging couplings.[9]
Rationale: This method offers rapid kinetics, which helps the intermolecular coupling reaction outcompete the intramolecular lactam formation. A very short pre-activation time is crucial.[10][11]
Experimental Protocol:
| Reagent/Material | Molar Equiv. (to resin capacity) | Purpose |
| This compound | 3.0 | Amino Acid Building Block |
| HATU | 2.9 | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 6.0 | Tertiary Base for Activation |
| N,N-Dimethylformamide (DMF) | - | Peptide Synthesis Grade Solvent |
| Deprotected Peptide-Resin | 1.0 | Solid Support with Free Amine |
Step-by-Step Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using 20% piperidine in DMF. Wash the resin thoroughly with DMF (at least 5 times) to remove all residual piperidine. Confirm deprotection with a positive Kaiser test.[12]
-
Activation Solution Preparation: In a separate reaction vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of DMF.
-
Activation & Coupling: Add DIPEA (6.0 eq.) to the activation solution and vortex briefly. Immediately (within 1-2 minutes) add the entire solution to the vessel containing the deprotected peptide-resin.[2]
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (clear or yellow beads) indicates complete coupling. If the test is positive, allow the reaction to proceed for another hour.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
Method 2: Carbodiimide Activation with DIC/Oxyma
This method employs a carbodiimide, N,N'-Diisopropylcarbodiimide (DIC), in conjunction with an additive, Ethyl (hydroxyimino)cyanoacetate (OxymaPure®). DIC is favored over the classic DCC in SPPS because its urea byproduct is soluble in common organic solvents, simplifying washing steps.[13] Oxyma has emerged as a superior additive to HOBt and HOAt, offering comparable or better reaction rates and racemization suppression without the explosive hazard associated with benzotriazoles.[13][14]
Rationale: This is a robust, cost-effective, and safer alternative. Performing the reaction via in-situ activation, where all components are mixed directly with the resin, is the best practice to minimize the risk of lactam formation.[14]
Experimental Protocol:
| Reagent/Material | Molar Equiv. (to resin capacity) | Purpose |
| This compound | 3.0 | Amino Acid Building Block |
| OxymaPure® | 3.0 | Coupling Additive |
| N,N'-Diisopropylcarbodiimide (DIC) | 3.0 | Coupling Reagent |
| N,N-Dimethylformamide (DMF) | - | Peptide Synthesis Grade Solvent |
| Deprotected Peptide-Resin | 1.0 | Solid Support with Free Amine |
Step-by-Step Procedure:
-
Resin Preparation: Perform Fmoc deprotection and washing as described in Method 1. Confirm the presence of a free amine with a positive Kaiser test.
-
In-Situ Activation and Coupling: To the vessel containing the swollen, deprotected resin, add a solution of this compound (3.0 eq.) and OxymaPure® (3.0 eq.) in DMF.
-
Add DIC (3.0 eq.) to the resin slurry.
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Monitoring: Check for reaction completion using the Kaiser test as described above.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Comparative Summary and Workflow
| Feature | Method 1: HATU | Method 2: DIC/Oxyma |
| Reagent Type | Aminium Salt | Carbodiimide + Oxime Additive |
| Relative Speed | Very Fast[10] | Fast |
| Cost | Higher | Lower[13] |
| Key Advantage | Highest reactivity, ideal for difficult sequences. | Excellent safety profile, low cost, soluble byproduct.[13][14] |
| Potential Issue | Guanidinylation of free amines if used in large excess (not an issue here). | Slower than HATU; requires careful stoichiometry. |
| Best Practice | Short pre-activation (1-2 min) to avoid lactamization.[2] | In-situ activation to avoid lactamization.[14] |
The overall workflow for incorporating a single residue is visualized below.
Figure 3: SPPS workflow for the incorporation of one this compound residue.
Conclusion
The successful activation and coupling of this compound is readily achievable with modern synthetic protocols. Due to the non-orthogonal protection of its side-chain amine, the primary consideration is mitigating the risk of intramolecular γ-lactam formation. This is best accomplished by using highly efficient coupling reagents like HATU or DIC/Oxyma and, crucially, by minimizing the time the amino acid exists in its activated state before it is introduced to the resin-bound peptide. Employing a short pre-activation time for aminium salt reagents or an in-situ protocol for carbodiimides provides a robust strategy for achieving high coupling yields and preserving the integrity of the growing peptide chain. These protocols empower researchers to confidently utilize this unique building block for the synthesis of complex and innovative peptide structures.
References
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
DilunBio. (2022). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. Technical Bulletin. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]
-
Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(10), 1543-1553. [Link]
-
Ito, K., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(12), e00477-19. [Link]
-
Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95-101. [Link]
-
Aapptec. Coupling Reagents. Aapptec Technical Library. [Link]
-
Wu, Y., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604. [Link]
-
LifeTein. D-amino acid peptides. LifeTein Technical Resources. [Link]
-
Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Org. Biomol. Chem., 20, 2601-2604. [Link]
- Google Patents. (2016).
-
Wikipedia. Peptide synthesis. [Link]
-
Luxembourg Bio Technologies Ltd. Peptide/Amide bond Synthesis – OxymaPure®. [Link]
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. rsc.org [rsc.org]
- 6. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 14. oxymapure.com [oxymapure.com]
Application Notes & Protocols: Strategic Use of Fm-D-Dab(Fmoc)-OH in Advanced Peptide Synthesis
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Abstract
The non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab) is a powerful building block in synthetic protein chemistry, enabling the creation of peptides with enhanced therapeutic properties. This guide provides an in-depth exploration of Fmoc-D-Dab(Fmoc)-OH , a symmetrically protected Dab derivative, focusing on its strategic application in constructing complex peptide architectures such as branched and cyclic peptides. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and offer expert insights into maximizing the potential of this versatile reagent.
Introduction: The Architectural Advantage of this compound
In the landscape of peptide therapeutics, moving beyond linear sequences is a critical strategy for improving stability, potency, and target selectivity.[1] this compound serves as a key architectural element for this purpose. It is a derivative of D-diaminobutyric acid where both the alpha-amino (α-NH₂) group and the side-chain gamma-amino (γ-NH₂) group are protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
The unique feature of this molecule is its "pseudo-orthogonal" nature. While both Fmoc groups are chemically identical and removed by the same class of reagents (secondary amines like piperidine), their steric accessibility and attachment point can be exploited for selective deprotection under carefully controlled conditions. This allows it to serve as a branching point or a scaffold for cyclization, making it indispensable for creating peptides that mimic complex biological structures.
Core Principles: Understanding Orthogonality and Protection Schemes
Successful Solid-Phase Peptide Synthesis (SPPS) hinges on the concept of orthogonal protection .[2] An ideal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[3][4] The standard Fmoc/tBu strategy is a classic example of orthogonality:
-
α-Amino Protection: The temporary Fmoc group is removed by a base (e.g., piperidine).
-
Side-Chain Protection: "Permanent" side-chain protecting groups (e.g., tBu, Boc, Trt) are stable to piperidine but are removed by strong acid (e.g., Trifluoroacetic acid, TFA) during the final cleavage step.[2][4]
This compound introduces a nuanced layer to this strategy. Because both protecting groups are Fmoc, it is not a truly orthogonal system. Instead, it relies on kinetic differences in deprotection to achieve selectivity, a concept we will explore in the protocols below. This contrasts with truly orthogonal Dab derivatives like Fmoc-D-Dab(Boc)-OH, where the side-chain Boc group is completely stable to the piperidine used for α-Fmoc removal.[5][6][7]
Key Applications & Strategic Considerations
The primary application of this compound is as a branching point for the synthesis of "dendritic" or multi-antigenic peptides (MAPs). By sequentially deprotecting the α-amino and then the γ-amino group, two distinct peptide chains can be synthesized from a single residue.
Why choose this compound over an orthogonally protected version like Fmoc-D-Dab(Mtt)-OH or Fmoc-D-Dab(ivDde)-OH?
-
Simplicity of Deprotection: It avoids the need for a third or fourth class of deprotection chemistry (e.g., mild acid for Mtt or hydrazine for ivDde), streamlining the overall synthesis.[8]
-
Cost-Effectiveness: In some cases, the symmetrically protected building block and its corresponding deprotection reagents can be more economical.
-
Avoidance of Problematic Reagents: It eliminates the use of potentially hazardous or difficult-to-handle reagents like hydrazine.
Causality Behind Experimental Choices: The success of this strategy is critically dependent on achieving selective deprotection. The α-Fmoc group is generally more sterically accessible and therefore more kinetically labile than the side-chain γ-Fmoc group. By using milder deprotection conditions (e.g., a less nucleophilic base or shorter reaction times), one can favor the removal of the α-Fmoc group while leaving the γ-Fmoc group largely intact.
Experimental Protocols
The following is a generalized protocol for manual SPPS on a Rink Amide resin, designed to create a simple branched peptide.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Standard Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Selective Fmoc Deprotection Solution: 10% (v/v) piperazine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Protocol 1: Synthesis of a Branched Peptide
This protocol details the synthesis of a Y-shaped branched peptide where a primary chain and a secondary branch are grown from the Dab residue.
Caption: Workflow for Branched Peptide Synthesis using this compound.
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Initial Chain Elongation (Pre-branching):
-
Perform standard Fmoc-SPPS cycles to synthesize the linear portion of the peptide before the branch point.[9] A standard cycle includes:
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 7 min).
-
Washing: Wash resin thoroughly with DMF (5-7 times).
-
Coupling: Couple the next Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 hours. Monitor with a Kaiser test.[1]
-
Washing: Wash resin with DMF (3 times) and DCM (3 times).
-
-
-
Coupling of this compound:
-
After deprotecting the N-terminal amine of the linear segment, couple this compound using the standard coupling protocol (Step 2c).
-
Expert Insight: Due to the bulky nature of this residue, extend the coupling time to 3-4 hours or consider a double coupling to ensure the reaction goes to completion. A negative Kaiser test is crucial here.
-
-
Selective α-Amino Fmoc Deprotection:
-
Rationale: To elongate the main chain first, the α-Fmoc group must be removed while the γ-Fmoc group remains. Piperazine is a slightly weaker base than piperidine and can provide better selectivity.[10]
-
Procedure: Treat the resin with 10% piperazine in DMF for a short, controlled duration (e.g., 2 x 5 minutes).
-
Validation: It is advisable to perform a small-scale test synthesis first to optimize this selective deprotection time for your specific sequence.
-
-
Elongation of the Main Peptide Chain:
-
Following selective deprotection, continue adding Fmoc-amino acids using the standard SPPS cycles (Step 2) to build the main peptide chain to its desired length.
-
-
Side-Chain γ-Amino Fmoc Deprotection:
-
Once the main chain is complete, remove the remaining γ-Fmoc group from the Dab residue.
-
Procedure: Treat the resin with the standard 20% piperidine in DMF solution. Use a slightly extended time (e.g., 2 x 10-15 min) to ensure complete removal of the more sterically hindered side-chain Fmoc group.
-
-
Elongation of the Peptide Branch:
-
With the γ-amino group now free, synthesize the branch peptide chain using standard SPPS cycles (Step 2).
-
-
Final Cleavage and Global Deprotection:
-
After completing the synthesis, wash the resin thoroughly with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.[11]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the final branched peptide using reverse-phase HPLC.
-
Data Presentation & Quality Control
Effective synthesis relies on careful monitoring and validation. The following table provides typical parameters for the key steps.
| Parameter | Step 3: Dab Coupling | Step 4: Selective α-Fmoc Removal | Step 6: γ-Fmoc Removal |
| Reagent | This compound / HCTU / DIPEA | 10% Piperazine in DMF | 20% Piperidine in DMF |
| Equivalents (vs. Resin) | 3 eq. / 2.9 eq. / 6 eq. | N/A | N/A |
| Reaction Time | 3 - 4 hours | 2 x 5 minutes | 2 x 15 minutes |
| Monitoring Method | Kaiser Test (Must be negative) | HPLC/MS analysis of a small cleavage | Kaiser Test (Must be positive) |
| Expected Outcome | Complete incorporation of the branching unit | >90% removal of α-Fmoc, <10% removal of γ-Fmoc | Complete deprotection of the γ-amino group |
Troubleshooting & Expert Insights
-
Poor Coupling Efficiency of this compound: This building block is sterically hindered. If a Kaiser test remains positive after 3-4 hours, perform a second coupling with fresh reagents. Alternatively, using a more potent coupling reagent like HATU can improve efficiency.[12]
-
Lack of Selectivity in Deprotection: If both Fmoc groups are removed during the selective deprotection step, reduce the reaction time or the concentration of the base. Using 5% piperazine or even a hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at low concentrations can increase selectivity.[12]
-
Lactam Formation: In some cases, building blocks like Fmoc-Dab(Mtt)-OH have been shown to undergo intramolecular cyclization (lactamization) during activation.[13] While less reported for the di-Fmoc version, if you observe a mass loss corresponding to H₂O, consider pre-activating the amino acid for a very short time (1-2 minutes) before adding it to the resin.[1]
Conclusion
This compound is a highly valuable reagent for the synthesis of non-linear peptides. While it requires a more nuanced approach to deprotection compared to truly orthogonal systems, its use can simplify workflows by minimizing the number of different chemical environments required for synthesis. By carefully controlling reaction conditions, particularly time and base concentration during the deprotection steps, researchers can effectively leverage this building block to create complex, branched peptides for advanced therapeutic and research applications.
References
-
Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate. Available at: [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec. Available at: [Link]
-
Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Fmoc-D-Dab(Boc)-OH Product Information - Aapptec Peptides. Available at: [Link]
-
Fmoc-D-Abu(N3)-OH, Fmoc-D-Dab(N3)-OH Product Information - Aapptec Peptides. Available at: [Link]
-
The Role of Fmoc-D-Dab(Boc)-OH in Custom Peptide Synthesis and Pricing - INNO PHARMCHEM. Available at: [Link]
-
Optimizing Peptide Synthesis: The Importance of Fmoc-D-Dab(Boc)-OH Quality - INNO PHARMCHEM. Available at: [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Synpeptide. Available at: [Link]
-
Methods for Removing the Fmoc Group - Springer. Available at: [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - UCI Department of Chemistry. Available at: [Link]
- Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Post-Synthesis Modification of Peptides Containing D-2,4-Diaminobutyric Acid (D-Dab)
Abstract: This guide provides a comprehensive overview and detailed protocols for the post-synthesis modification of peptides incorporating the non-canonical amino acid D-2,4-diaminobutyric acid (D-Dab). The D-enantiomer offers inherent resistance to enzymatic degradation, while the side-chain primary amine serves as a versatile chemical handle for a multitude of modifications.[1] We will explore the foundational principles of orthogonal protection strategies, which are paramount for achieving site-selective modification, and provide step-by-step protocols for key transformations including side-chain acylation, alkylation, and bioconjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage D-Dab as a scaffold for creating advanced peptide therapeutics, diagnostics, and biomaterials.
The Strategic Advantage of D-Dab in Peptide Design
D-2,4-diaminobutyric acid (D-Dab) is a structural analog of lysine, shortened by a single methylene group. Its incorporation into a peptide sequence offers two distinct advantages:
-
Enhanced Proteolytic Stability: Peptides composed of L-amino acids are susceptible to rapid degradation by proteases in biological systems. The inclusion of D-amino acids, such as D-Dab, disrupts the natural recognition sites for these enzymes, significantly extending the peptide's in vivo half-life.[1] This is a critical attribute for the development of peptide-based therapeutics.
-
A Locus for Specific Modification: The primary amine on the D-Dab side chain (the γ-amino group) is a nucleophilic handle that is chemically distinct from the N-terminal α-amino group. When appropriately protected during solid-phase peptide synthesis (SPPS), this side chain can be selectively deprotected and modified on-resin, allowing for the precise installation of a wide array of functional moieties.
The success of any post-synthesis modification strategy hinges on the implementation of an orthogonal protection scheme . This ensures that the protecting group on the D-Dab side chain can be removed under conditions that leave all other side-chain protecting groups and the peptide-resin linkage intact.[2]
The Cornerstone: Orthogonal Protection Strategy
Standard solid-phase peptide synthesis (SPPS) most commonly employs the Fmoc/tBu strategy. In this approach, the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups like tert-butyl (tBu).[3] To selectively modify D-Dab, its side-chain amine must be protected by a group that is labile to neither the piperidine used for Fmoc removal nor the strong acid (typically trifluoroacetic acid, TFA) used for final cleavage.
Common Orthogonal Protecting Groups for D-Dab:
| Protecting Group | Chemical Name | Deprotection Conditions | Key Advantages |
| Boc | tert-butyloxycarbonyl | Mild acid (e.g., 1-2% TFA in DCM) | High orthogonality with Fmoc/tBu; clean deprotection. |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-5% Hydrazine in DMF | Excellent orthogonality; useful for complex syntheses. |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Orthogonal to both acid- and base-labile groups. |
The choice of protecting group depends on the overall synthetic plan and the chemistries of other residues in the sequence. For most standard applications, the Boc group offers a robust and cost-effective solution.
Figure 1. Workflow for post-synthesis modification using an orthogonal protecting group (PG_ortho) on D-Dab.
Application & Protocol: Side-Chain Acylation
Acylation is one of the most common and versatile modifications, used to attach reporter tags, lipids, or small molecule drugs via a stable amide bond.
Causality & Rationale: The reaction involves the nucleophilic attack of the deprotected γ-amino group of D-Dab on an electrophilic carbonyl carbon of an activated acid. Using an excess of the acylating agent and a non-nucleophilic base drives the reaction to completion. Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents as they effectively swell the polystyrene resin, ensuring reagent accessibility.
Protocol 3.1: On-Resin Biotinylation of a D-Dab Peptide
This protocol assumes the peptide has been synthesized on a 100 µmol scale using Fmoc-D-Dab(Boc)-OH.
Materials:
-
Peptide-resin with Boc-protected D-Dab side chain.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Trifluoroacetic acid (TFA).
-
Dimethylformamide (DMF), peptide synthesis grade.
-
Diisopropylethylamine (DIPEA).
-
Biotin-NHS ester (N-Hydroxysuccinimide ester of Biotin).
-
Kaiser Test kit.
Procedure:
-
Resin Swelling: Swell the peptide-resin (approx. 200 mg) in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.
-
Selective Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 2% TFA in DCM (v/v) (5 mL).
-
Gently agitate for 5 minutes. Drain and repeat this step one more time.
-
Wash the resin thoroughly with DCM (5 x 5 mL).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIPEA in DMF (v/v) (2 x 5 mL) for 2 minutes each.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
Self-Validation: Perform a Kaiser test on a few beads. A positive result (blue beads) confirms the presence of the free primary amine.
-
-
Acylation (Biotinylation):
-
Prepare a solution of Biotin-NHS ester (5 equivalents, ~171 mg) and DIPEA (5 equivalents, ~87 µL) in 3 mL of DMF.
-
Add the solution to the resin.
-
Agitate the reaction at room temperature for 2-4 hours.
-
-
Reaction Monitoring & Completion:
-
Self-Validation: Perform a Kaiser test. A negative result (clear/yellow beads) indicates the reaction has gone to completion.
-
If the test is positive, continue the reaction for another 1-2 hours or add a fresh solution of the acylating agent.
-
-
Final Wash:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).
-
Dry the resin under vacuum. The peptide is now ready for final cleavage and purification.
-
Expected Mass Shift for Common Acylating Agents:
| Acylating Agent | Added Moiety | Δ Mass (Da) | Application |
| Acetic Anhydride | Acetyl | +42.04 | N-terminal capping mimic |
| Biotin-NHS ester | Biotin | +226.29 | Affinity tag |
| 5(6)-FAM, SE | Fluorescein | +376.32 | Fluorescent label |
| Palmitic acid | Palmitoyl | +238.42 | Lipidation (serum albumin binding) |
Application & Protocol: Side-Chain Alkylation
Alkylation via reductive amination creates a secondary amine linkage, which can be desirable for altering the charge and hydrogen bonding capacity of the side chain.
Causality & Rationale: This two-step, one-pot reaction first involves the formation of a Schiff base (imine) between the D-Dab amine and an aldehyde or ketone. This intermediate is then immediately reduced by a mild, hydride-donating agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are selective for the protonated imine over the carbonyl group of the aldehyde, preventing reduction of the starting material. The reaction is typically performed in a solvent mixture that can dissolve both the peptide and the reagents, often including a small amount of acid to catalyze imine formation.
Protocol 4.1: On-Resin Reductive Amination with a Small Aldehyde
This protocol assumes a D-Dab(ivDde)-protected peptide on a 100 µmol scale.
Materials:
-
Peptide-resin with ivDde-protected D-Dab side chain.
-
Dimethylformamide (DMF).
-
Hydrazine monohydrate.
-
1-Methyl-2-pyrrolidone (NMP).
-
Acetic Acid (AcOH).
-
Propionaldehyde (aldehyde example).
-
Sodium cyanoborohydride (NaBH₃CN).
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (5 mL) for 30 minutes.
-
Selective ivDde Deprotection:
-
Drain the DMF.
-
Add a solution of 5% hydrazine monohydrate in DMF (v/v) (5 mL).
-
Agitate for 10 minutes. Drain and repeat this step two more times.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
Self-Validation: A positive Kaiser test confirms the free amine.
-
-
Reductive Amination:
-
Prepare a reaction solution:
-
1 mL NMP
-
10 equivalents of Propionaldehyde (~72 µL)
-
1% Acetic Acid (~10 µL)
-
-
Add this solution to the resin and pre-incubate with agitation for 30 minutes to form the imine.
-
Add 10 equivalents of NaBH₃CN (~63 mg) to the vessel.
-
Caution: NaBH₃CN is toxic and generates HCN gas in strong acid. Handle in a fume hood with appropriate personal protective equipment.
-
Agitate the reaction at room temperature for 4-6 hours.
-
-
Reaction Monitoring & Completion:
-
Self-Validation: A negative Kaiser test indicates complete consumption of the primary amine.
-
-
Final Wash:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL), DCM (5 x 5 mL), and Methanol (3 x 5 mL).
-
Dry the resin under vacuum.
-
Application & Protocol: Bioconjugation via Click Chemistry
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides an exceptionally efficient and orthogonal method for conjugating complex molecules like PEG chains, glycans, or other peptides.[4] This first requires the installation of either an azide or alkyne handle onto the D-Dab side chain.
Figure 2. Two-step workflow for bioconjugation on a D-Dab side chain via CuAAC Click Chemistry.
Protocol 5.1: On-Resin CuAAC for PEGylation
This protocol assumes an azide handle has been installed on the D-Dab side chain via acylation (as per Protocol 3.1, using Azidoacetic acid-NHS ester).
Materials:
-
Peptide-resin with D-Dab-azide side chain.
-
Alkyne-PEG (e.g., PEG₅-Alkyne).
-
Copper (II) Sulfate (CuSO₄).
-
Sodium Ascorbate.
-
DMF/H₂O solvent mixture.
Procedure:
-
Resin Swelling: Swell the azide-functionalized peptide-resin in DMF (5 mL) for 30 minutes.
-
Prepare Reagent Solutions:
-
Solution A (Cargo): Dissolve Alkyne-PEG (5 equivalents) in 2 mL of DMF/H₂O (3:1).
-
Solution B (Catalyst): Dissolve CuSO₄ (0.5 equivalents) in 0.5 mL of H₂O.
-
Solution C (Reductant): Freshly prepare a solution of Sodium Ascorbate (2.5 equivalents) in 0.5 mL of H₂O.
-
-
Click Reaction:
-
Drain the resin. Add Solution A (Cargo).
-
Add Solution B (Catalyst) to the resin slurry. The solution may turn a faint blue.
-
Add Solution C (Reductant). The solution should become colorless or slightly yellow/orange.
-
Agitate the reaction at room temperature for 6-12 hours, protected from light.
-
-
Final Wash:
-
Drain the reaction solution.
-
Wash the resin with a 0.5% Sodium diethyldithiocarbamate solution in DMF to chelate and remove residual copper.
-
Wash thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Dry the resin under vacuum.
-
Analytical Characterization of Modified Peptides
Rigorous analytical characterization is essential to confirm the success, purity, and site-specificity of the modification.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Assess purity and compare hydrophobicity. | A single, sharp peak for the purified product. The retention time will shift compared to the unmodified peptide (e.g., lipidation increases retention time).[5] |
| Mass Spectrometry (MS) | Confirm covalent modification. | The observed molecular weight should match the calculated mass of the peptide plus the mass of the added moiety.[5][6] |
| Tandem MS (MS/MS) | Confirm the site of modification. | Fragmentation analysis (b- and y-ions) should show the mass modification localized to the D-Dab residue, confirming site-selectivity.[6] |
Conclusion
The incorporation of D-2,4-diaminobutyric acid into peptide sequences provides a powerful and reliable platform for post-synthesis modification. By employing a sound orthogonal protection strategy, the γ-amino side chain becomes a specific and versatile handle for a host of chemical transformations. The protocols detailed herein for acylation, alkylation, and bioconjugation serve as a robust starting point for researchers aiming to develop next-generation peptide-drug conjugates[7][8], advanced imaging agents, and novel biomaterials. The ability to precisely engineer peptide structure through site-selective modification of D-Dab is a critical tool in advancing peptide science from discovery to application.
References
- ACS Central Science. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Publications.
- LinkedIn. (2023). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy.
- ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Springer Link. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- GenScript. (n.d.). Peptide Modifications.
- LinkedIn. (n.d.). Advanced Analytical Techniques for Peptide Characterization.
- ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- National Institutes of Health (NIH). (n.d.). Peptide-Based Bioconjugates and Therapeutics for Targeted Anticancer Therapy.
- Nature. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence.
- ResearchGate. (2023). Insight into Lysine Selection via Controlled Degradation of 2,4-Diaminobutyric Acid and Ornithine Polypeptides.
- ResolveMass Laboratories Inc. (2023). Peptide Characterization Techniques and Applications.
- National Institutes of Health (NIH). (n.d.). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation.
- AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
- National Institutes of Health (NIH). (2023). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics.
- National Institutes of Health (NIH). (n.d.). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.
- Nature. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence.
- RS Synthesis. (n.d.). Peptide Modifications.
- National Institutes of Health (NIH). (n.d.). Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery.
- BOC Sciences. (n.d.). Chemical Modification Strategies to Enhance The Properties of Peptides.
- National Institutes of Health (NIH). (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- MDPI. (n.d.). Chemical Modifications to Enhance the Drug Properties of a VIP Receptor Antagonist (ANT) Peptide.
- Bachem. (2015). Peptide Modifications.
Sources
- 1. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. bachem.com [bachem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. polarispeptides.com [polarispeptides.com]
- 7. Peptide-Based Bioconjugates and Therapeutics for Targeted Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Coupling of Fmoc-D-Dab(Fmoc)-OH
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of sequences containing 2,4-diaminobutyric acid (Dab). Specifically, we will address the notoriously difficult coupling of Fmoc-D-Dab(Fmoc)-OH , a symmetrically protected building block. This document provides in-depth, field-proven troubleshooting strategies, detailed protocols, and a mechanistic understanding of the common failure modes associated with this reagent.
Section 1: Understanding the Core Challenge
This section explains the underlying chemical principles that make this compound a difficult building block in SPPS.
Q1: Why is this compound notoriously difficult to couple efficiently?
The poor coupling efficiency of this compound stems from a combination of two primary factors: severe steric hindrance and a propensity for intramolecular cyclization.
-
Extreme Steric Hindrance: The presence of two bulky fluorenylmethoxycarbonyl (Fmoc) groups—one on the α-amine and one on the side-chain γ-amine—creates a sterically crowded environment around the carboxylic acid. This bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, significantly slowing down the kinetics of the desired amide bond formation.[1][2]
-
Intramolecular Side Reaction (Lactam Formation): This is the most critical and common failure mode. Upon activation of the carboxylic acid, the molecule is primed for nucleophilic attack. Instead of the intended intermolecular reaction with the peptide chain's amine, the molecule's own side-chain γ-amine can act as an internal nucleophile. This intramolecular attack results in the formation of a highly stable, six-membered γ-lactam, a species that is incapable of coupling to the peptide chain.[1] This side reaction is particularly rapid with many common coupling reagents, effectively consuming the activated amino acid before it can be incorporated.[3][4]
-
Peptide Aggregation: As with any hydrophobic residue, incorporation can be further complicated if the growing peptide chain aggregates on the solid support. This can render the N-terminal amine inaccessible, though this is a general SPPS problem rather than one specific to the chemistry of this compound itself.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Experimental Protocols
This method is highly recommended as it uses a phosphonium-based reagent known to suppress racemization and has been shown to be effective for incorporating challenging Dab derivatives by avoiding the pre-activation step where lactamization occurs. [3][5]
-
Resin Preparation: Following successful deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Coupling Solution: In a separate vessel, dissolve this compound (3 eq.), DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (3 eq.), and DIPEA (6 eq.) in DMF.
-
Immediate Coupling (No Pre-incubation): Immediately add the freshly prepared coupling solution to the resin. Do NOT allow the solution to stand before adding it to the resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If it remains positive, a second coupling using this protocol may be attempted before resorting to capping.
Uronium salts like HATU are extremely powerful but can accelerate lactam formation if not used carefully. The key is to minimize pre-activation time. [2][6]
-
Resin Preparation: Wash the deprotected peptide-resin with DMF (3 x 1 min).
-
Prepare Reagents:
-
Vessel A: Dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Vessel B: Add DIPEA (6 eq.) to a separate vial of DMF.
-
-
Minimal Pre-incubation Coupling: Add the contents of Vessel A to the resin and agitate briefly (15-30 seconds). Then, add the contents of Vessel B to the reaction. This minimizes the time the activated ester exists before the resin-bound amine is present.
-
Reaction: Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for completion.
Use this protocol if recoupling attempts fail. Capping prevents the formation of deletion peptides, which are often difficult to separate during purification. [7]
-
Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.
Section 4: Alternative Strategies
If the above protocols do not yield satisfactory results, consider switching to an orthogonally protected building block. This is often the most pragmatic and cost-effective solution for sequences where this compound proves intractable.
Q4: When should I stop troubleshooting and use an alternative building block?
Consider switching if:
-
The coupling remains incomplete even after using the optimized DEPBT protocol (Protocol 1).
-
The synthesis is for a long or particularly valuable peptide where maximizing the yield of the full-length product is critical.
-
You need to perform selective modification of the Dab side chain later in the synthesis.
The most common and effective alternative is Fmoc-D-Dab(Boc)-OH . [1][8]The acid-labile Boc group on the side chain is stable to the basic conditions of Fmoc deprotection, eliminating the possibility of intramolecular cyclization and reducing steric bulk during the coupling step.
| Feature | This compound | Fmoc-D-Dab(Boc)-OH |
| Protection Scheme | Non-orthogonal (Both Fmoc groups removed by piperidine) | Orthogonal (Fmoc removed by piperidine; Boc by TFA) |
| Primary Application | Introduction of a Dab residue for simultaneous deprotection of both amines. | Site-specific incorporation of Dab for later side-chain chemistry or to improve coupling. |
| Steric Hindrance | Very High | Moderate |
| Primary Side Reaction | γ-Lactam Formation during activation. [1][3] | Diketopiperazine formation (general SPPS issue). [1][9] |
| Coupling Efficiency | Poor to moderate; requires optimized protocols. | Generally high with standard coupling reagents (e.g., HCTU, HATU). |
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the single most common reason for this compound coupling failure?
-
Q: Which coupling reagent is best for minimizing this side reaction?
-
Q: Why is a "pre-incubation-free" or "minimal pre-incubation" protocol recommended for this specific amino acid?
-
A: To minimize the lifetime of the activated amino acid in solution before it comes into contact with the resin-bound peptide. The longer the activated species exists in solution, the higher the probability of the intramolecular lactam side reaction occurring.
-
-
Q: Can I just use more equivalents or a longer coupling time with my standard HBTU/HOBt protocol?
-
A: While this may lead to marginal improvements, it does not address the root cause of the problem (lactam formation). Using more reagent or time simply provides more opportunity for the side reaction to occur and is an inefficient strategy. Switching to a more appropriate reagent and protocol (like Protocol 1) is a more robust solution.
-
References
-
Coin, I., Beyermann, M. & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. [Link]
-
ResearchGate. Procedures to Improve Difficult Couplings. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
WMD, et al. (1996). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International Journal of Peptide and Protein Research, 47(5), 363-72. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Dublin City University. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]
-
Lam, P. L., Wu, Y., & Wong, K. L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604. [Link]
-
Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]
-
National Institutes of Health. (2024). On‐Resin Recycling of Acid‐Labile Linker Enables the Reuse of Solid Support for Fmoc‐Based Solid Phase Synthesis. [Link]
-
Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
Lam, P. L., Wu, Y., & Wong, K. L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Hong Kong Baptist University Research Repository. [Link]
-
ResearchGate. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]
- Google Patents. (2016). Synthetic method of Fmoc-Dab(Boc)-OH.
-
ResearchGate. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. [Link]
-
American Chemical Society. Analytical Chemistry Journal. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chempep.com [chempep.com]
Technical Support Center: Fmoc-D-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support guide for utilizing Fmoc-D-Dab(Fmoc)-OH in your solid-phase peptide synthesis (SPPS) workflows. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential challenges associated with this non-orthogonal diaminobutyric acid derivative. Here, we will delve into the causality behind common side reactions and provide field-proven troubleshooting strategies to ensure the integrity and success of your synthesis.
Introduction to this compound
This compound is a derivative of D-2,4-diaminobutyric acid where both the α-amino and the side-chain γ-amino groups are protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This non-orthogonal protection scheme means that both Fmoc groups are susceptible to removal during the standard piperidine-mediated deprotection step in Fmoc-based SPPS.[1] While this characteristic can be leveraged for specific synthetic strategies, it also presents a unique set of challenges that require careful consideration and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in SPPS?
The primary use of this compound is for the introduction of a D-diaminobutyric acid residue where both amino groups are intended to be deprotected simultaneously. This can be useful in the synthesis of peptides where subsequent modifications on both amines are desired, or for creating specific branched or cyclic structures. However, for most applications requiring selective side-chain modification, an orthogonally protected derivative like Fmoc-D-Dab(Boc)-OH is generally preferred.[1][2]
Q2: Why is this compound prone to side reactions?
The non-orthogonal nature of the Fmoc protection on both the α- and γ-amino groups is the root cause of its susceptibility to side reactions. During the piperidine treatment for α-Fmoc removal, the side-chain Fmoc group can also be cleaved.[1] This premature deprotection of the side chain exposes a reactive primary amine, which can lead to several undesirable outcomes as detailed in the troubleshooting section below.
Q3: What is the mechanism of Fmoc deprotection and why is it relevant to the side reactions of this compound?
The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction.[3] A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system.[4][5][6] This is followed by a β-elimination that releases dibenzofulvene (DBF) and the free amine.[4][6] The excess piperidine then scavenges the reactive DBF to form a stable adduct.[5][7] Understanding this mechanism is crucial because the same process occurs on the side-chain Fmoc group of this compound, leading to the unintended exposure of the γ-amino group.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed breakdown of the most common issues encountered when using this compound and offers actionable solutions.
Issue 1: Incomplete Coupling and Deletion Sequences
Symptoms:
-
Mass spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to the peptide sequence lacking the Dab residue or subsequent amino acids (deletion sequences).
-
A positive Kaiser test (indicating free primary amines) after the coupling step of the amino acid following the Dab residue.[3]
Causality: Incomplete coupling of the amino acid subsequent to the this compound residue can occur if the newly deprotected α-amino group of the Dab residue is sterically hindered or if peptide aggregation occurs.[4] If the subsequent coupling is not driven to completion, the unreacted N-terminus will be capped (if an acetylation step is used) or remain unreacted, leading to a truncated peptide.
Preventative Measures & Solutions:
-
Extended Coupling Times and Double Coupling: For the amino acid immediately following the Dab residue, increase the coupling time (e.g., to 2-4 hours) and consider performing a double coupling.
-
Use of High-Activity Coupling Reagents: Employ more potent coupling reagents like HATU or HCTU, which are effective for sterically hindered couplings.[8]
-
Monitoring the Coupling Reaction: Always perform a Kaiser test or other in-process control to confirm the completion of the coupling step before proceeding to the next deprotection.[3]
Issue 2: Unwanted Side-Chain Acylation
Symptoms:
-
MS analysis shows a peak corresponding to the desired peptide mass plus the mass of the acylating species (e.g., the next Fmoc-amino acid).
-
Difficult purification profiles with closely eluting impurities.
Causality: This is a direct consequence of the non-orthogonal protection. During the coupling of the next amino acid, the prematurely deprotected γ-amino group of the Dab side chain can compete with the α-amino group as a nucleophile. This results in the acylation of the side chain, leading to a branched peptide impurity.
Preventative Measures & Solutions:
-
Protonation of the Side-Chain Amine: During the coupling step, ensure the reaction medium is slightly acidic to keep the deprotected side-chain amine protonated and thus less nucleophilic. This can be achieved by using coupling additives like HOBt or Oxyma Pure.
-
Careful Control of Base Equivalents: When using coupling reagents that require a base (e.g., HBTU/DIPEA), use the minimum necessary equivalents of the base to avoid deprotonating the side-chain amine.[9] Collidine can sometimes be a less basic alternative to DIPEA.[9]
Issue 3: Lactam Formation
Symptoms:
-
MS analysis reveals a peak with a mass corresponding to the peptide having undergone an intramolecular cyclization at the Dab residue, resulting in the loss of a water molecule.
-
Poor coupling efficiency of the this compound residue itself.
Causality: The γ-amino group, once deprotected, can nucleophilically attack the activated carboxyl group of the same Dab residue during the coupling step. This intramolecular cyclization forms a stable six-membered lactam ring, which effectively terminates the peptide chain elongation at that point.[1] This side reaction is particularly prevalent with certain coupling reagents and pre-activation times.[10][11]
Preventative Measures & Solutions:
-
Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after activation to minimize the time available for intramolecular cyclization.
-
Choice of Coupling Reagent: Carbodiimide-based reagents like DIC in the presence of an additive like Oxyma Pure can sometimes suppress lactam formation compared to highly reactive uronium/aminium salt reagents.
-
Alternative Building Block: If lactam formation is persistent, the most robust solution is to switch to an orthogonally protected building block such as Fmoc-D-Dab(Boc)-OH.[1][2]
Summary of Troubleshooting Strategies
| Issue | Primary Cause | Recommended Actions |
| Incomplete Coupling | Steric hindrance/aggregation | Extend coupling time, double couple, use HATU/HCTU, monitor with Kaiser test. |
| Side-Chain Acylation | Premature side-chain deprotection | Use acidic additives (HOBt/Oxyma), minimize base equivalents. |
| Lactam Formation | Intramolecular cyclization | Minimize pre-activation, choose appropriate coupling reagents, consider Fmoc-D-Dab(Boc)-OH. |
Experimental Protocol: Optimized Coupling of this compound
This protocol is designed to minimize the risk of side reactions.
-
Resin Swelling: Swell the peptide-resin in high-quality, amine-free DMF for 30-60 minutes.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat with a second 7-minute treatment.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and collidine (6 eq.) in DMF.
-
Allow to pre-activate for no more than 1 minute.
-
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive, continue coupling for another 1-2 hours or perform a second coupling.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) before proceeding to the next deprotection step.
Diagrams
Mechanism of Side-Chain Fmoc Deprotection and Subsequent Side Reactions
Caption: Overview of side reactions originating from premature side-chain deprotection.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting this compound side reactions.
Conclusion
The successful incorporation of this compound into peptide sequences requires a thorough understanding of its chemical behavior and potential for side reactions. By implementing the preventative measures and troubleshooting strategies outlined in this guide, researchers can mitigate the risks of incomplete coupling, side-chain acylation, and lactam formation. For applications demanding high purity and selective side-chain chemistry, the use of an orthogonally protected derivative like Fmoc-D-Dab(Boc)-OH remains the most reliable approach.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013). [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. [Link]
-
(PDF) Methods for Removing the Fmoc Group - ResearchGate. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. [Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution - The Royal Society of Chemistry. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF - ResearchGate. [Link]
-
Methods for Removing the Fmoc Group. [Link]
-
Side reactions in the SPPS of Cys-containing peptides - ResearchGate. [Link]
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Link]
-
Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC - NIH. [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]
-
Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed. [Link]
- CN105348147A - Synthetic method of Fmoc-Dab(Boc)
-
Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC - NIH. [Link]
-
Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis - PMC - NIH. [Link]
-
β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis - PMC - PubMed Central. [Link]
-
Asymmetric synthesis of novel quaternary alpha-hydroxy-delta-lactam dipeptide surrogates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. rsc.org [rsc.org]
- 11. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Fmoc Removal from Alpha and Gamma Amines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, field-proven insights into the critical process of Fmoc (9-fluorenylmethyloxycarbonyl) deprotection in peptide synthesis. Whether you are working with standard alpha-amino acids or incorporating gamma-amino acid derivatives, achieving complete and efficient Fmoc removal is paramount for the success of your synthesis. This resource combines foundational principles with practical troubleshooting to help you navigate common challenges and optimize your protocols.
The Foundation: Understanding the Fmoc Deprotection Mechanism
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[1][] The process is initiated when a base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorene ring.[1][3] This creates a stabilized carbanion intermediate that rapidly undergoes elimination, releasing the free amine, carbon dioxide, and a reactive electrophile known as dibenzofulvene (DBF).[1] The excess amine base in the solution then acts as a crucial scavenger, trapping the DBF to form a stable adduct, which prevents it from reacting with the newly liberated amine of your peptide chain.[1][4]
Caption: The base-catalyzed β-elimination mechanism of Fmoc removal.
Alpha vs. Gamma Amines: Is There a Difference?
The core chemical mechanism for Fmoc removal is identical for both alpha (α) and gamma (γ) amines. The difference lies in the structure and, consequently, the steric environment. A γ-amino acid has a longer aliphatic chain between the amine and the carboxyl group, which can lead to different folding or aggregation propensities within the growing peptide chain. While standard protocols are generally effective, highly substituted or sterically bulky γ-amino acids may require optimized conditions, such as extended deprotection times or elevated temperatures, to ensure the base can efficiently access the Fmoc group.
Caption: Structural comparison of alpha- and gamma-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the standard, go-to protocol for Fmoc deprotection? A standard and widely effective protocol involves a two-step treatment with 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[3][5][6] An initial short treatment of 1-3 minutes is performed, the solution is drained, and then a second, longer treatment of 10-20 minutes with fresh reagent is applied to drive the reaction to completion.[5][7]
Q2: How can I monitor the reaction to ensure deprotection is complete? The most common methods are the qualitative Kaiser test and quantitative UV-Vis spectrophotometry.
-
Kaiser Test (Ninhydrin Test): A highly sensitive colorimetric test performed on a few resin beads. A positive result (deep blue color) confirms the presence of free primary amines, indicating successful Fmoc removal.[5][8] A yellow or colorless result signifies incomplete deprotection.
-
UV-Vis Spectrophotometry: This method involves monitoring the UV absorbance of the solution drained from the reactor. The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum around 301 nm.[1][8][9] The reaction is considered complete when this absorbance returns to baseline.[7]
Q3: What are the most common side reactions associated with Fmoc deprotection? The basic conditions required for Fmoc removal can unfortunately promote several side reactions:
-
Aspartimide Formation: A major issue where the backbone amide nitrogen attacks the side-chain ester of an adjacent aspartic acid residue, forming a cyclic imide. This can lead to racemization and the formation of difficult-to-separate β- and iso-aspartyl peptide impurities.[10][11][12]
-
Diketopiperazine (DKP) Formation: This occurs when the newly deprotected N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially problematic for sequences containing proline at the second position.[12][13][14]
-
Racemization: Certain amino acids, particularly C-terminal cysteine and histidine, are susceptible to base-catalyzed racemization (epimerization).[10][12]
Q4: Are there effective alternatives to piperidine? Yes, several alternatives are used to mitigate side reactions or address regulatory concerns.
-
Piperazine: Often considered a milder alternative that can reduce the rate of aspartimide formation.[10][11][15]
-
4-Methylpiperidine (4MP): Behaves very similarly to piperidine and is an effective substitute.[15][16]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A much stronger, non-nucleophilic base used for "difficult" sequences with severe steric hindrance or aggregation. It is typically used at low concentrations (e.g., 2%) often in combination with piperidine or piperazine.[5][6][13][17]
-
3-(diethylamino)propylamine (DEAPA): Identified as a viable greener alternative to piperidine.[18][19]
Troubleshooting Guide: From Diagnosis to Solution
Encountering incomplete deprotection can be frustrating. This guide provides a systematic approach to diagnosing and solving the problem.
Caption: A systematic workflow for troubleshooting incomplete Fmoc removal.
Problem: My Kaiser test is negative or weak after a standard deprotection protocol.
This is a clear sign that the Fmoc group has not been completely removed. Follow these steps to resolve the issue.
Step 1: Scrutinize Your Reagents and Standard Conditions Before moving to more complex solutions, always verify the fundamentals.
-
Reagent Quality: Piperidine can degrade over time by oxidation. Ensure you are using a fresh bottle or a solution prepared recently from high-quality stock.[8]
-
Concentration: Inaccurately prepared deprotection solutions are a common source of error. Double-check that your solution is indeed 20% piperidine in DMF.[8]
-
Reaction Time & Temperature: For sterically hindered residues (on either α or γ amines) or aggregating sequences, the standard time may be insufficient.[5][8]
-
Solution: Increase the duration of the second deprotection step to 20-30 minutes. If that fails, consider gently warming the reaction vessel to 35-40°C to increase reaction kinetics and help disrupt secondary structures.[7]
-
Step 2: Address Physical Hindrances If optimizing standard conditions fails, the issue is likely physical obstruction preventing the base from reaching the Fmoc group.
-
Peptide Aggregation: As a peptide chain grows, it can fold back on itself and form hydrogen bonds, creating β-sheet-like structures that block reagent access. This is common in hydrophobic sequences.[5][13]
-
Poor Resin Swelling: The solid support must be fully swollen for reagents to access all reaction sites.
-
Solution: Ensure the resin is adequately swelled in the reaction solvent (e.g., DMF or NMP) for at least 30-60 minutes before starting the deprotection step.[5]
-
Step 3: Employ Stronger Chemical Strategies For the most stubborn deprotections, a more potent chemical approach is required.
-
Use a Stronger Base: Formulations containing DBU are extremely effective for overcoming severe steric hindrance.[13]
-
Additives to Reduce Side Reactions: If you are extending deprotection times or using stronger bases, the risk of side reactions increases.
| Reagent/Cocktail | Typical Concentration | Key Advantages | Key Disadvantages |
| Piperidine | 20% in DMF/NMP | Well-established, effective for most sequences, predictable kinetics.[3] | Can cause aspartimide formation and DKP formation; regulated substance.[12][15] |
| Piperazine | 5-10% in DMF/NMP | Milder base, shown to reduce aspartimide formation compared to piperidine.[10][11][21] | Can precipitate as a DBF adduct, potentially clogging lines; may be slower.[17] |
| DBU / Piperidine | 2% DBU, 2% Piperidine in DMF | Very fast and effective for sterically hindered amines and aggregated sequences.[5][13] | Significantly increases risk of aspartimide formation and other base-mediated side reactions.[20] |
| DEAPA | 10% in NOP | Greener alternative to piperidine, effective at minimizing side products.[18][19] | Less commonly used, may require more optimization for specific sequences. |
Essential Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell Resin: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel. Drain the solvent.[5]
-
First Deprotection: Add the deprotection solution (20% v/v piperidine in DMF), ensuring the resin is fully covered. Agitate for 1-3 minutes.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution. Agitate for 10-20 minutes.[5][7]
-
Drain & Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-adduct.[5] The resin is now ready for the next coupling step.
Protocol 2: DBU-Assisted Deprotection for Difficult Sequences
-
Swell Resin: Swell the peptide-resin in DMF as described above.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[5]
-
Agitate: Agitate the resin for 3-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Repeat: Repeat steps 2-4 one more time.
-
Wash: Wash the resin thoroughly with DMF (5-7 times) to completely remove the DBU.[5]
Protocol 3: The Kaiser Test
-
Sample: After the final wash step of the deprotection protocol, remove a small sample of resin beads (5-10 mg).
-
Reagents: In a small glass test tube, add 2-3 drops of each of the following solutions to the beads:[7]
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Heat: Heat the test tube in a heating block at 110-120°C for 3-5 minutes.[7]
-
Observe:
-
Intense Blue Beads & Solution: Positive result. Free primary amines are present. Deprotection is successful.
-
Yellow/Colorless Beads & Solution: Negative result. No free primary amines detected. Deprotection is incomplete.
-
References
- Wade, J., Mathieu, M., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science.
- Ovid Technologies. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube.
- Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
- Royal Society of Chemistry. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry.
- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
- Martinez, J. et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.
- Fields, G.B. (1997). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 73. Humana Press.
- ResearchGate. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- ACS GCI Pharmaceutical Roundtable. Deprotection.
- Rocha-Martin, J. et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society.
- BenchChem. (2025). Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH.
- ResearchGate. (2018). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)...
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Springer Nature. (1997). Methods for Removing the Fmoc Group.
- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?
- AltaBioscience. Fmoc Amino Acids for SPPS.
- ResearchGate. (1997). (PDF) Methods for Removing the Fmoc Group.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- ChemPep. Overview of Fmoc Amino Acids.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- ResearchGate. (2022). Fmoc and Bsmoc deprotection and its byproduct.
- Aapptec. Amino Acid Derivatives for Peptide Synthesis.
- American Chemical Society. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. ACS Omega.
- Chen, J. et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 11. ovid.com [ovid.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 17. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-D-Dab(Fmoc)-OH Deprotection
Welcome to the technical support center for troubleshooting issues related to the deprotection of Fmoc-D-Dab(Fmoc)-OH. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block for creating branched, cyclic, or labeled peptides. The unique challenge of this compound lies in the differential lability of its two Fmoc protecting groups—one on the α-amino group and the other on the δ-side chain. Incomplete or uncontrolled deprotection can lead to complex product mixtures, significantly impacting yield and purity. This resource provides in-depth, experience-driven answers to common problems, backed by mechanistic insights and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My HPLC analysis shows a mix of starting material, a mono-deprotected intermediate, and the fully deprotected product. Why isn't the standard deprotection protocol working?
A: This is the most common issue encountered with this compound and stems from the different chemical environments of the two Fmoc groups.
-
The Scientific Reason: The Fmoc group on the α-amino position (α-Fmoc) is typically removed under standard conditions (e.g., 20% piperidine in DMF).[1][2] However, the Fmoc group on the δ-amino side chain (δ-Fmoc) is often more resistant to cleavage. This increased stability is primarily due to steric hindrance; the peptide backbone can shield the side chain, making it harder for the bulky piperidine base to access the acidic proton on the fluorenyl ring, which is the first step in the elimination mechanism.[3][4][5] Furthermore, as the peptide chain elongates, it can aggregate and form secondary structures, further masking the side chain.[4][6]
-
Troubleshooting Protocol: To drive the reaction to completion, you must employ more forcing conditions to remove the second, more resilient Fmoc group.
-
Initial Deprotection: Perform a standard deprotection to remove the more labile α-Fmoc group.
-
Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.
-
Drain, and repeat with a fresh 20% piperidine/DMF solution for 15-20 minutes.
-
-
Wash: Thoroughly wash the resin with DMF (5-7 times) to remove the dibenzofulvene (DBF)-piperidine adduct.[7]
-
Extended/Intensified Second Deprotection: To remove the δ-Fmoc, choose one of the following enhanced protocols:
-
Option A (Extended Time/Heat): Treat the resin with a fresh solution of 20% piperidine in DMF and agitate for 1-2 hours at room temperature. If the reaction is still incomplete, the deprotection can be gently heated to 35-40°C for 30-60 minutes.
-
Option B (Stronger Base): For particularly stubborn sequences, use a stronger base cocktail. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF is highly effective.[3][8][9] Agitate for 5-10 minutes, drain, and repeat for another 5-10 minutes. The piperidine is included primarily to act as a scavenger for the DBF byproduct.[8][9]
-
-
-
Analytical Verification: After deprotection and washing, perform a Kaiser (ninhydrin) test. A strong blue color on the resin beads indicates the presence of free primary amines (both α and δ), confirming successful double deprotection.[3][4] For quantitative analysis, cleave a small sample of the resin and analyze the product by HPLC and Mass Spectrometry to confirm the absence of mono-protected species.[10][11]
Q2: How can I selectively remove only the α-Fmoc group and leave the side-chain Fmoc intact for later modification?
A: This is a key application of this reagent, enabling side-chain functionalization. The strategy relies on exploiting the differential lability of the two groups with carefully controlled, mild deprotection conditions.
-
The Scientific Reason: The α-Fmoc is inherently more accessible and electronically more susceptible to base-mediated cleavage than the δ-Fmoc. By using a shorter reaction time and standard base concentration, you can selectively cleave the α-Fmoc before significant removal of the side-chain Fmoc begins.
-
Selective Deprotection Protocol:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF.
-
Crucially, limit the reaction time. Agitate for an initial 1-2 minutes, drain, then add a fresh solution and agitate for only 5-10 minutes total. The exact timing may require optimization for your specific sequence.
-
Immediately and thoroughly wash the resin with DMF (at least 7 times) to quench the reaction and remove all traces of piperidine.
-
Proceed with the coupling of the next amino acid. The δ-Fmoc group will remain, protecting the side chain.
-
-
Analytical Verification: After this step, a Kaiser test should be positive (blue), indicating a free α-amino group. To confirm the side-chain Fmoc is intact, a small resin sample can be cleaved and analyzed by mass spectrometry. You should observe the mass corresponding to the peptide with the δ-Fmoc group still attached.
Q3: My yield is low, and I suspect side reactions. What are the common pitfalls during this compound deprotection?
A: Beyond incomplete deprotection, several side reactions can occur, especially under harsh or prolonged basic conditions.
-
The Scientific Reason & Solutions:
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[12] This is especially problematic if the second amino acid is Proline or Glycine.
-
Prevention: When coupling the amino acid that follows the Dab residue, use a pre-activated ester and ensure the coupling reaction is fast. Minimize the time the N-terminus of the Dab is deprotected before the next coupling begins.
-
-
Aspartimide Formation: If an Aspartic Acid (Asp) residue is nearby in the sequence, the strong basic conditions required for complete deprotection (especially with DBU) can promote the formation of a five-membered aspartimide ring, a common and troublesome side reaction.[8][13][14]
-
Piperidine Adduct Formation: While piperidine is an excellent scavenger for the DBF byproduct, prolonged exposure or the use of old piperidine can sometimes lead to the formation of unwanted adducts with the peptide itself, although this is less common.
-
Data Summary & Protocols
Table 1: Comparison of Deprotection Protocols for this compound
| Protocol Objective | Reagent Cocktail | Time | Temperature (°C) | Expected Outcome & Key Considerations |
| Selective α-Fmoc Removal | 20% Piperidine in DMF | 5-10 min (total) | Room Temp | Leaves δ-Fmoc intact for orthogonal chemistry. Requires careful timing and immediate washing. |
| Standard Complete Removal | 20% Piperidine in DMF | 2 x 20 min | Room Temp | Often results in incomplete removal of the δ-Fmoc. Baseline for optimization. |
| Enhanced Complete Removal | 20% Piperidine in DMF | 1-2 hours | Room Temp or 35-40°C | Improved removal of δ-Fmoc. Heating can help disrupt aggregation.[6] |
| Aggressive Complete Removal | 2% DBU + 2% Piperidine in DMF | 2 x 10 min | Room Temp | Highly effective for sterically hindered or aggregated sequences.[13][17] Increased risk of aspartimide formation.[8] |
Visualized Workflows and Mechanisms
Troubleshooting Incomplete Deprotection
The following diagram outlines a logical workflow for diagnosing and solving incomplete deprotection of this compound.
Mechanism of Stepwise Deprotection
This diagram illustrates the two-stage removal of the Fmoc groups, highlighting the difference in accessibility.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance with Fmoc-D-Dab(Fmoc)-OH
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the unique, non-proteinogenic amino acid Fmoc-D-Dab(Fmoc)-OH into their synthetic workflows. Due to its dual Fmoc-group protection, this reagent presents significant steric challenges that can impact coupling efficiency and peptide purity. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate these complexities and ensure successful synthesis outcomes.
Introduction: The Challenge of Di-Fmoc Protection
This compound is a derivative of D-2,4-diaminobutyric acid where both the α-amino and the side-chain γ-amino groups are protected by bulky 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This non-orthogonal protection strategy means both groups are removed simultaneously under standard basic conditions in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] While this allows for the introduction of a reactive di-amine functionality post-synthesis, the large steric footprint of the two Fmoc groups can lead to significant hurdles during the coupling step.
The primary challenge is the steric shield created by the two bulky Fmoc groups around the carboxyl group, which is the reactive site for peptide bond formation. This hindrance can slow down the reaction kinetics or prevent the coupling reaction from reaching completion, leading to deletion sequences and impure final products.[1][2]
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered when using this compound and provides a logical, step-by-step approach to resolving them.
Issue 1: Incomplete or Failed Coupling
The most frequent problem is a failed or incomplete coupling reaction, often detected by a positive Kaiser test (blue beads) after the coupling step. This indicates the presence of unreacted free primary amines on the resin.
Root Cause Analysis:
-
Steric Hindrance: The two bulky Fmoc groups physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin.
-
Insufficient Activation: Standard activation conditions may not be potent enough to overcome the steric barrier and facilitate efficient coupling.
-
Premature Side Reactions: The activated amino acid might engage in side reactions, such as lactam formation, before it can couple to the resin. While more commonly reported for Fmoc-Dap derivatives, similar cyclization is a risk for Dab derivatives under certain activation conditions.[1][3]
Troubleshooting Workflow:
Below is a decision tree to guide your troubleshooting process for incomplete coupling events.
Caption: Decision tree for troubleshooting incomplete coupling.
Detailed Solutions:
-
Double Coupling: This is the most immediate and often effective first step. After the initial coupling time, drain the reaction solution and add a fresh mixture of activated this compound to the resin.[2] This second exposure can drive the reaction to completion.
-
Change Coupling Reagent: If double coupling fails, the activation method may be too weak. Standard carbodiimide reagents like DIC/HOBt can be inefficient for sterically demanding couplings.[2] Switch to a more potent uronium or phosphonium salt-based reagent.
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | Highly reactive, excellent for hindered couplings, minimizes racemization.[2][4] |
| HCTU/HBTU | Uronium Salt | Fast, efficient, and widely used. A good first choice for difficult couplings.[1][4] |
| PyBOP | Phosphonium Salt | Effective for hindered amino acids, though may be slightly slower than HATU.[5] |
-
Optimize Reaction Conditions:
-
Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents relative to resin loading).[2]
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight.[2]
-
Elevate Temperature: Gently increasing the temperature to 30-40°C can significantly improve reaction rates for difficult couplings. Microwave-assisted SPPS is also highly effective.[2]
-
-
Capping: If all attempts to complete the coupling fail, you must cap the unreacted N-terminal amines to prevent the formation of deletion peptides in the final product. This is a terminal step for that specific chain. Treat the resin with acetic anhydride and a non-nucleophilic base like DIPEA.[2]
Part 2: Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed to maximize coupling efficiency for the sterically hindered this compound.
Reagents:
-
Peptide-resin with free N-terminal amine
-
This compound (3 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the previous step was an Fmoc deprotection, ensure the resin is thoroughly washed with DMF (5-7 times) to remove all traces of piperidine.
-
Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the drained peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for a minimum of 2 hours. For difficult sequences, extend this time to 4 hours.
-
Monitoring: Perform a Kaiser test. Take a small sample of beads, wash them thoroughly with DMF and DCM, and follow the standard Kaiser test procedure.
-
Post-Coupling Wash: Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.
Protocol 2: Simultaneous Deprotection of Di-Fmoc Groups
The removal of both Fmoc groups from the Dab residue follows the standard Fmoc deprotection mechanism.[6][7]
Reagents:
-
20% Piperidine in DMF (v/v)
Procedure:
-
Initial Treatment: Add the 20% piperidine/DMF solution to the washed peptide-resin. Agitate at room temperature for 3-5 minutes.[8]
-
Drain: Drain the solution. The solution will likely be yellow/orange due to the formation of the dibenzofulvene-piperidine adduct.[9]
-
Second Treatment: Add a fresh portion of the 20% piperidine/DMF solution. Agitate for an additional 15-20 minutes. The simultaneous removal of two Fmoc groups may require a slightly extended second treatment compared to a standard single Fmoc removal.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7-10 times) to ensure all the dibenzofulvene-piperidine adduct is removed. Any residual adduct can interfere with subsequent coupling reactions.
-
Proceed: The resin now has a free α-amino and a free γ-amino group and is ready for the next step in your synthetic scheme.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why use this compound instead of an orthogonally protected version like Fmoc-D-Dab(Boc)-OH? A1: this compound is used when the synthetic goal is to deprotect both the alpha and side-chain amines simultaneously. This creates a branching point where two new peptide chains can be initiated, or it can be used to introduce a di-amine functionality for subsequent conjugation after cleavage from the resin. In contrast, Fmoc-D-Dab(Boc)-OH is used for site-specific side-chain modification while the peptide backbone remains protected.[1][10] The Boc group is stable to the basic conditions of Fmoc removal and is cleaved later under acidic conditions.[10]
Q2: Can I use a single, long deprotection step instead of two shorter ones? A2: While a single, extended deprotection might seem more efficient, the standard two-step procedure is recommended.[8] The first short treatment removes a significant portion of the Fmoc groups and washes away the resulting dibenzofulvene adduct. The second, longer treatment with fresh reagent ensures the deprotection reaction is driven to completion. This method is generally more effective at preventing incomplete deprotection.
Q3: I see a gradual yellowing of my resin during coupling. Is this a problem? A3: Slight yellowing can occur, but significant color change could indicate side reactions. The most likely cause is residual piperidine from the deprotection step reacting with the activated amino acid. Ensure your post-deprotection DMF washes are exceptionally thorough.
Q4: After deprotection of this compound, which amine is more reactive in the next coupling step? A4: The α-amino group is generally considered more sterically accessible and therefore more nucleophilic than the side-chain γ-amino group. In a standard subsequent coupling, the reaction will predominantly occur at the α-amine, extending the primary peptide backbone. However, some acylation at the side-chain amine can occur, especially with highly reactive reagents or long reaction times. If exclusive α-amino acylation is required, optimization of coupling time and equivalents is necessary.
Q5: What is the best way to confirm the successful incorporation of the Dab residue? A5: The most definitive method is to cleave a small amount of the peptide from the resin and analyze it via mass spectrometry (e.g., LC-MS). This will confirm the mass of the peptide and verify that the Dab residue has been successfully added, distinguishing it from deletion sequences.
References
- A Researcher's Guide to Selecting the Optimal Coupling Reagent for Fmoc-D-Abu-OH Incorpor
- A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. Benchchem.
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances.
- Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid. Chem-Impex.
- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.
- Optimized syntheses of Fmoc azido amino acids for the prepar
- Optimizing Peptide Coupling: Key Techniques.
- Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. Benchchem.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
- Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5. Sigma-Aldrich.
- Fmoc-D-Dab(Boc)-OH [114360-56-4]. Aapptec Peptides.
- Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
- Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org.
- Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF.
- Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks.
- Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell M
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpt.com [jpt.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
identifying byproducts in Fmoc-D-Dab(Fmoc)-OH reactions by MS
Welcome to the technical support guide for identifying byproducts in reactions involving Fmoc-D-Dab(Fmoc)-OH . This resource is designed for researchers, scientists, and drug development professionals who utilize this non-standard amino acid in solid-phase peptide synthesis (SPPS). As a non-orthogonally protected building block, this compound presents unique challenges. This guide provides in-depth, experience-based answers to common issues, focusing on mass spectrometry (MS) for byproduct identification and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries encountered during the use of this compound.
Q1: I see an unexpected peak in my MS with a mass loss of 18 Da from my expected peptide. What is it?
A1: A mass loss of 18 Da (-18.01 m/z) is the classic signature of lactam formation . The side-chain amine of the Dab residue can attack the backbone carbonyl group, leading to intramolecular cyclization and the elimination of a water molecule. This is a prevalent side reaction, especially with diaminobutyric acid (Dab) and diaminopropionic acid (Dap) residues.[1][2] The reaction is particularly favored during the activation step of the subsequent amino acid coupling.[2]
Q2: My MS shows a peak with a mass addition of +85 Da. What could this be?
A2: A mass addition of +85.06 m/z strongly suggests the formation of a piperidine adduct .[3] During the Fmoc deprotection step, piperidine is used as the base.[4][5] Under certain conditions, piperidine can add to the side chain of certain amino acids. While more commonly associated with dehydroalanine formed from cysteine, it can also occur with other residues under basic conditions.[3]
Q3: Why is my crude peptide purity lower than expected when using this compound?
A3: The non-orthogonal nature of this compound is a primary cause.[1] Since both the alpha-amino and the side-chain amino groups are protected by the base-labile Fmoc group, both are removed simultaneously during the deprotection step.[1] This exposes two reactive amine sites, which can lead to a host of problems including:
-
Unwanted peptide branching or polymerization: The newly deprotected side-chain amine can react during the next coupling step.
-
Incomplete coupling: Steric hindrance and electrostatic repulsion can lower the efficiency of the subsequent coupling step.[6]
-
Formation of deletion sequences: If coupling is inefficient, a portion of the peptide chains will lack the intended amino acid.[6][7]
Q4: Can I use standard coupling reagents like HCTU with this compound?
A4: While standard coupling reagents can be used, they often promote side reactions like lactam formation due to prolonged activation times.[2][8] For sensitive residues like Dab, it is often recommended to use coupling reagents that minimize pre-activation time or to modify the coupling protocol, for instance, by adding the activated amino acid solution to the resin immediately without a pre-activation hold.[1][9]
Part 2: Troubleshooting Guide: Correlating Mass Peaks to Byproducts
When analyzing your crude peptide by LC-MS, unexpected peaks are common. This section provides a logical workflow to identify these impurities based on their mass-to-charge ratio (m/z).
Troubleshooting Workflow
The following diagram outlines the decision-making process when an unexpected peak is detected in your MS spectrum.
Caption: Logical workflow for identifying byproducts from MS data.
Common Byproduct Mass Table
This table summarizes the expected mass shifts for common byproducts originating from this compound or general SPPS issues. The exact mass of this compound is 562.61 g/mol .
| Byproduct Identity | Mass Shift (Δm/z) | Causality & Notes |
| Lactam Formation | -18.01 | Intramolecular cyclization of the Dab residue. Occurs during activation/coupling steps.[2] |
| Piperidine Adduct | +85.06 | Addition of piperidine (from deprotection) to a reactive site.[3] |
| Deletion of Dab | -100.12 (Dab residue) | Complete failure of the this compound coupling step. |
| Double Insertion of Dab | +100.12 (Dab residue) | Can be caused by impurities like free amino acids in the starting material.[10][11] |
| Fmoc Failure | -222.24 (Fmoc group) | Incomplete deprotection of the previous amino acid, leading to a capped N-terminus. |
Part 3: Mechanistic Deep Dive
Understanding the chemical mechanisms behind byproduct formation is crucial for effective prevention.
Mechanism of Lactam Formation
Lactam formation is an intramolecular aminolysis reaction. During the activation of the C-terminal carboxyl group of the growing peptide chain (in preparation for coupling the next amino acid), the free side-chain amine of the Dab residue acts as a nucleophile and attacks the activated carboxyl group. This forms a stable five-membered ring, releasing the activation group and a molecule of water.
Caption: Simplified mechanism of intramolecular lactam formation.
Part 4: Protocols for Mitigation and Analysis
Here are actionable protocols to minimize byproduct formation and to properly prepare your sample for MS analysis.
Protocol 1: Optimized Coupling for this compound
This protocol is designed to minimize the pre-activation time, thereby reducing the opportunity for lactam formation.[1]
Objective: To efficiently couple this compound while minimizing side reactions.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 eq.)
-
HCTU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate reaction vessel, dissolve this compound and HCTU in DMF.
-
Add DIPEA to the amino acid/HCTU solution. Immediately (within 1-2 minutes) add this activation mixture to the swollen resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor for the absence of free primary amines, indicating reaction completion.[1]
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
Protocol 2: Sample Preparation for MS Analysis
Objective: To prepare a crude peptide sample for LC-MS analysis after cleavage from the resin.
Materials:
-
Lyophilized crude peptide
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5)[1]
-
Cold diethyl ether
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.[1]
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the peptide. Decant the ether and repeat the ether wash twice to remove scavengers.
-
Drying: Gently dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolution: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a solution of 50:50 Solvent A:Solvent B. If solubility is an issue, small amounts of DMSO can be added.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Analyze the sample using a standard reverse-phase LC-MS method. Formic acid is a preferred mobile phase modifier for MS as it provides good ionization without the signal suppression seen with TFA.[12]
References
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]
-
MDPI. Investigation of Impurities in Peptide Pools. Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Preprints.org. Investigation of Impurities in Peptide Pools. Available from: [Link]
-
ResearchGate. (PDF) Investigation of Impurities in Peptide Pools. Available from: [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. Available from: [Link]
-
ResearchGate. Investigation of Impurities in Peptide Pools. Available from: [Link]
-
Agilent. Analysis of a Synthetic Peptide and Its Impurities. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Available from: [Link]
-
Organic & Biomolecular Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Available from: [Link]
-
National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]
-
National Institutes of Health (NIH). L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem. Available from: [Link]
-
National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]
-
Metabolomics Workbench. 2,4-Diaminobutyric acid. Available from: [Link]
-
ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. Available from: [Link]
-
The Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Available from: [Link]
-
National Institutes of Health (NIH). 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem. Available from: [Link]
-
SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 2,4-Diaminobutyric acid (HMDB0002362). Available from: [Link]
-
Reddit. Working up the product after removing FMOC : r/Chempros. Available from: [Link]
-
Alma Mater Studiorum Università di Bologna. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Available from: [Link]
-
ResearchGate. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-Dab(Boc)-OH in Custom Peptide Synthesis. Available from: [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available from: [Link]
- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
Aapptec Peptides. Fmoc-D-Dab(Boc)-OH [114360-56-4]. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 12. agilent.com [agilent.com]
Technical Support Center: Fmoc-D-Dab(Fmoc)-OH Peptide Purification
An advanced technical support guide for researchers and drug development professionals on navigating the purification challenges of peptides incorporating Fmoc-D-Dab(Fmoc)-OH.
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing the this compound building block. This guide, designed for experienced researchers, scientists, and drug development professionals, provides in-depth troubleshooting for the unique purification challenges presented by peptides containing this highly hydrophobic and sterically hindered amino acid derivative.
As Senior Application Scientists, we understand that success lies in understanding the "why" behind a protocol. This resource is structured to provide not just solutions, but the underlying chemical principles to empower you to overcome even the most complex purification hurdles.
Part 1: Understanding the Core Challenge: The Nature of this compound
The incorporation of this compound introduces a significant purification challenge primarily due to the presence of two bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) groups. This di-Fmoc-protected diaminobutyric acid derivative dramatically increases the overall hydrophobicity of the resulting peptide sequence.
Key Contributing Factors to Purification Difficulty:
-
Extreme Hydrophobicity: The two Fmoc groups lead to poor solubility in standard aqueous HPLC mobile phases, promoting on-column precipitation and peak tailing.
-
Steric Hindrance: The bulky nature of the protecting groups can mask the peptide backbone, leading to incomplete reactions and the generation of hard-to-separate deletion sequences.
-
Aggregation Propensity: The significant hydrophobicity drives intermolecular aggregation, resulting in broad or multiple peaks during RP-HPLC, which may not correspond to distinct impurities.
-
Side-Chain Reactivity: The Dab side-chain amine, if prematurely deprotected, can lead to side reactions, further complicating the crude peptide mixture.
Below is a diagram illustrating the logical flow of how the properties of this compound lead to common purification issues.
Caption: Logical flow from molecular properties to purification challenges.
Part 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific issues you may encounter during the RP-HPLC purification of your this compound-containing peptide.
Issue 1: Broad, Tailing, or "Ghost" Peaks in HPLC Chromatogram
Question: My HPLC chromatogram shows a very broad main peak, significant tailing, or multiple "ghost" peaks that are not well-resolved. What is happening and how can I fix it?
Answer: This is a classic symptom of on-column peptide aggregation. The extreme hydrophobicity imparted by the di-Fmoc-Dab residue causes the peptide to self-associate, leading to a heterogeneous population of oligomers that interact with the stationary phase in a non-uniform manner.
Causality: The hydrophobic Fmoc groups and the peptide backbone form strong van der Waals interactions, leading to aggregation that is often resistant to disruption by standard mobile phases. This prevents the peptide from behaving as a single, discrete molecule during chromatography.
-
Modify the Mobile Phase:
-
Increase Organic Content: If possible, start your gradient with a higher initial percentage of acetonitrile (ACN) or methanol. This can help keep the peptide solubilized.
-
Introduce an Alternative Organic Modifier: Replace a portion of the ACN with n-propanol (NPA) or isopropanol (IPA). These more hydrophobic alcohols are better at disrupting peptide aggregates. Start by adding 2-5% NPA or IPA to your organic mobile phase (Mobile Phase B).
-
Utilize Chaotropic Agents: In challenging cases, the addition of a chaotropic agent like guanidinium hydrochloride (GuHCl) or urea (at low concentrations, e.g., 1-2 M in the aqueous phase) can be effective. However, this will require a dedicated column and thorough post-purification desalting.
-
-
Adjust HPLC Operating Parameters:
-
Elevate Column Temperature: Increasing the column temperature to 40-60°C can significantly improve peak shape. The increased thermal energy helps to disrupt hydrophobic interactions and reduces mobile phase viscosity, leading to sharper peaks.
-
Reduce Flow Rate: A lower flow rate increases the residence time of the peptide on the column, allowing more time for equilibrium between the mobile and stationary phases, which can improve resolution.
-
-
Optimize Sample Preparation:
-
Dissolve in Strong Solvents: Avoid dissolving the crude peptide directly in water or low-percentage organic solvents. Instead, use a small amount of a strong, water-miscible organic solvent like DMSO, DMF, or NMP to fully dissolve the peptide first, then dilute with the initial mobile phase.
-
Pre-Injection Filtration: Always filter your sample through a 0.22 µm filter to remove any pre-formed aggregates before injection.
-
| Additive | Starting Concentration | Mechanism of Action | Considerations |
| n-Propanol (NPA) | 2-5% in Mobile Phase B | Increases mobile phase hydrophobicity | May increase backpressure |
| Isopropanol (IPA) | 5-10% in Mobile Phase B | Increases mobile phase hydrophobicity | May increase backpressure |
| Guanidinium HCl | 1-2 M in Mobile Phase A | Chaotropic agent, disrupts H-bonds | Requires dedicated column, extensive desalting |
Issue 2: Poor Peptide Solubility and Sample Loss
Question: My crude peptide containing this compound is difficult to dissolve, and I suspect I am losing a significant amount of sample before I can even purify it. How can I improve solubility?
Answer: This is a direct consequence of the high hydrophobicity of your peptide. Standard aqueous buffers are often insufficient to fully solubilize these molecules, leading to precipitation and inaccurate quantification.
Causality: The peptide prefers to interact with itself (aggregate) rather than with the aqueous environment. A solvent system that can disrupt these self-associations is required.
-
Initial Dissolution:
-
Begin by attempting to dissolve a small, known amount of your peptide in a strong organic solvent. Good starting points are neat DMSO, DMF, or a solution of 1:1 ACN:H₂O with 0.1% TFA.
-
Use sonication in a water bath to aid dissolution.
-
-
For HPLC Injection:
-
Once dissolved in a strong solvent, slowly add your HPLC starting mobile phase (e.g., 95% H₂O/5% ACN/0.1% TFA) to the dissolved peptide concentrate.
-
If you observe precipitation upon dilution, it indicates that the initial mobile phase is not strong enough. In this case, you will need to increase the organic content of your starting conditions.
-
-
Workflow for Solubility Testing: The following diagram outlines a systematic approach to finding a suitable solvent system for your peptide.
Caption: Systematic workflow for peptide solubility testing.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can the two Fmoc groups on the Dab residue be cleaved simultaneously during the final deprotection step?
A1: Yes, standard cleavage cocktails containing a high percentage of trifluoroacetic acid (TFA), such as TFA/TIS/H₂O (95:2.5:2.5), are designed to remove all acid-labile protecting groups, including the Fmoc groups, from the peptide. The challenge is not the cleavage itself, but the subsequent purification of the highly hydrophobic, fully deprotected peptide.
Q2: Are there any specific side reactions to be aware of with this compound during synthesis?
A2: The primary concern is incomplete coupling. The steric bulk of the di-Fmoc-Dab residue can hinder the coupling of the subsequent amino acid. It is crucial to use an extended coupling time (2-4 hours) and a potent coupling agent like HATU or HCTU. A double coupling protocol is highly recommended for the residue immediately following the this compound.
Q3: Could I be seeing a peak that corresponds to my peptide with one of the Dab's Fmoc groups still attached?
A3: While possible, it is less common if standard final cleavage conditions are used. A more likely scenario for a persistent, highly hydrophobic impurity is the formation of a deletion sequence (a peptide missing one amino acid) due to incomplete coupling after the di-Fmoc-Dab residue. This deletion sequence will have a very similar mass and hydrophobicity to your target peptide, making it extremely difficult to separate. Careful optimization of coupling efficiency is the best preventative measure.
Q4: Is there an alternative to RP-HPLC for purifying these types of peptides?
A4: For very long or extremely hydrophobic peptides, other techniques can be considered. Size-exclusion chromatography (SEC) can be useful for separating aggregated forms from the monomeric peptide. Ion-exchange chromatography (IEX) can also be an option if the peptide has a net charge. However, for most analytical and preparative scale work, a well-optimized RP-HPLC method remains the gold standard.
References
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of Peptides with Fmoc-D-Dab(Fmoc)-OH
An Objective Comparison of Analytical Methodologies and Performance Against Orthogonally Protected Alternatives
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a pivotal strategy for enhancing biological activity, stability, and therapeutic potential. Among these, diamino acids like 2,4-diaminobutyric acid (Dab) offer unique opportunities for creating branched, cyclic, or conjugated peptides. The protecting group strategy employed for such residues is a critical determinant of success in solid-phase peptide synthesis (SPPS) and the subsequent purification and analysis of the final product.
This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) analysis of peptides containing the non-orthogonally protected Fmoc-D-Dab(Fmoc)-OH. We will explore the inherent challenges posed by the dual Fmoc protection and compare its analytical performance with peptides containing the more common orthogonally protected Fmoc-D-Dab(Boc)-OH. This analysis is supported by illustrative experimental data and detailed protocols to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Challenge of Hydrophobicity: The Impact of Dual Fmoc Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern SPPS due to its base-lability, allowing for mild deprotection conditions. However, its large, hydrophobic nature significantly influences the physicochemical properties of a peptide. In the case of this compound, the presence of two Fmoc groups on a single amino acid residue dramatically increases the overall hydrophobicity of the resulting peptide. This presents unique challenges in Reversed-Phase HPLC (RP-HPLC) analysis, the workhorse of peptide purity assessment.[1]
The primary challenges include:
-
Extreme Retention: The substantial hydrophobicity leads to very strong interactions with the non-polar stationary phase (e.g., C18), resulting in long retention times and requiring high concentrations of organic solvent for elution.
-
Poor Peak Shape: The bulky Fmoc groups can hinder the peptide's interaction with the stationary phase and lead to slow mass transfer, resulting in broad, tailing peaks. This can compromise resolution and accurate quantification.[2]
-
Solubility Issues: Highly hydrophobic peptides may have poor solubility in the aqueous mobile phases typically used at the beginning of an HPLC gradient, potentially leading to precipitation on the column and inaccurate results.
To overcome these challenges, a systematic approach to HPLC method development is crucial. This involves careful selection of the stationary phase, mobile phase composition, and gradient conditions.
Comparative HPLC Analysis: Method Development and Performance
To illustrate the differences in HPLC analysis, we will compare a model hexapeptide sequence (Tyr-Ala-Gly-Phe-Leu-D-Dab) synthesized with three different D-Dab building blocks:
-
Peptide A: Containing the non-orthogonally protected This compound .
-
Peptide B: Containing the orthogonally protected Fmoc-D-Dab(Boc)-OH .
-
Peptide C: The fully deprotected peptide (for reference).
Stationary Phase Selection: Taming the Hydrophobicity
The choice of stationary phase is a critical first step in developing a robust HPLC method. While C18 columns are the most common choice for peptide analysis, their high hydrophobicity can be detrimental for peptides with dual Fmoc groups.[3]
| Stationary Phase | Rationale for Peptides with this compound | Expected Outcome |
| C18 | Standard for peptide separations, offering high resolving power. | Very long retention times, potential for broad peaks due to strong hydrophobic interactions. May require very high organic phase concentrations. |
| C8 | Less hydrophobic than C18, reducing retention. | Shorter retention times, potentially improved peak shape due to faster kinetics. A good starting point for optimization. |
| C4 (Butyl) | Even less hydrophobic, suitable for very large or highly hydrophobic molecules. | May provide the best peak shape and recovery for extremely hydrophobic peptides, but with potentially lower resolution for smaller peptides. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic Fmoc groups. | Can provide unique selectivity for separating closely related impurities. |
For our comparative analysis, we will utilize a C8 column as a balanced choice for resolving all three model peptides.
Mobile Phase and Gradient Optimization
The mobile phase in RP-HPLC for peptides typically consists of an aqueous phase (A) and an organic phase (B), both containing an ion-pairing agent.
-
Organic Modifier: Acetonitrile is the preferred organic solvent due to its low viscosity and UV transparency.[4]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard choice. It protonates acidic residues and forms ion pairs with basic residues, improving peak shape and resolution.[5]
The gradient profile, the rate at which the concentration of the organic phase is increased, is a powerful tool for optimizing separation. For highly hydrophobic peptides, a steeper gradient or a higher starting percentage of the organic phase is often necessary.[1]
Illustrative Experimental Data
The following table summarizes the expected retention times and peak characteristics for our three model peptides on a C8 column.
| Peptide | D-Dab Derivative | Expected Retention Time (min) | Peak Shape | Rationale for Chromatographic Behavior |
| Peptide A | This compound | ~25.5 | Broader, potential for tailing | The two bulky, hydrophobic Fmoc groups lead to extremely strong interactions with the C8 stationary phase, resulting in a significantly longer retention time. |
| Peptide B | Fmoc-D-Dab(Boc)-OH | ~18.2 | Sharp, symmetrical | The single Fmoc group and the smaller, less hydrophobic Boc group result in strong, but manageable, retention on the C8 column. |
| Peptide C | H-D-Dab-OH | ~12.8 | Sharp, symmetrical | The absence of bulky, hydrophobic protecting groups results in the shortest retention time, driven primarily by the hydrophobicity of the peptide backbone and side chains. |
Experimental Protocols
Protocol 1: Analytical HPLC of Peptides
This protocol outlines a general method for the analytical HPLC of peptides with varying hydrophobicity.
1. Sample Preparation: a. Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a final concentration of 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
- Column: C8 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% TFA in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.
- Detection: UV absorbance at 214 nm and 265 nm (for Fmoc-containing peptides).
- Injection Volume: 10 µL.
3. Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 30.0 | 90 |
| 35.0 | 90 |
| 35.1 | 10 |
| 40.0 | 10 |
4. Data Analysis: a. Integrate the peak areas of all detected peaks. b. Calculate the purity of the main peptide peak as a percentage of the total integrated area.
Visualizing the Workflow
The following diagram illustrates the decision-making process for developing an HPLC method for peptides with varying levels of hydrophobicity due to protecting groups.
Caption: A workflow for systematic HPLC method development for peptide analysis.
Causality Behind Experimental Choices
-
Why a C8 column? For a peptide containing two Fmoc groups, a C18 column would likely result in excessive retention and poor peak shape. A C8 column provides a good compromise, offering sufficient resolving power while mitigating the extreme hydrophobicity.
-
Why 40 °C? Elevated column temperatures can improve peak shape by increasing the mass transfer kinetics of bulky molecules and reducing mobile phase viscosity.[5]
-
Why dual wavelength detection? The peptide bond absorbs strongly at ~214 nm, while the Fmoc group has a characteristic absorbance at ~265 nm.[6] Monitoring both wavelengths can help to confirm the identity of Fmoc-containing peptides and distinguish them from deprotected impurities.
Conclusion
The HPLC analysis of peptides containing the non-orthogonally protected this compound presents significant challenges due to the extreme hydrophobicity imparted by the dual Fmoc groups. This necessitates a carefully considered approach to method development, often favoring less hydrophobic stationary phases like C8 and optimized gradient conditions.
In comparison, peptides with orthogonally protected Fmoc-D-Dab(Boc)-OH are chromatographically more manageable, exhibiting more typical retention behavior for protected peptides. While the synthesis of peptides with this compound may be desirable for specific applications, researchers must be prepared to invest in dedicated HPLC method development to ensure accurate purity assessment and successful purification. This guide provides a framework for approaching these analytical challenges, enabling the development of robust and reliable methods for these complex and highly hydrophobic molecules.
References
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
Lee, Y. S., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Biomedical Chromatography, 27(10), 1235-1241. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-55. [Link]
-
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
Sources
Introduction: The Critical Role of Building Block Integrity in Peptide Synthesis
An In-Depth Comparative Guide to the Mass Spectrometry Characterization of Fmoc-D-Dab(Fmoc)-OH
In the precise world of solid-phase peptide synthesis (SPPS), the quality of the final product is fundamentally dictated by the purity of its constituent building blocks. This compound, or Nα,Nγ-bis(9-fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid, is a specialized amino acid derivative used in the construction of complex peptides, such as branched peptides or those requiring specific side-chain modifications. The presence of two bulky, hydrophobic Fmoc protecting groups presents unique analytical challenges. Ensuring the structural integrity and purity of this reagent before its incorporation into a peptide sequence is paramount to prevent synthesis failures, simplify purification, and guarantee the reliability of the final therapeutic or research peptide.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed comparison of mass spectrometry techniques for the robust characterization of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and present supporting data to empower you with the expertise to confidently assess the quality of this critical reagent.
The Analyte: Structure, Properties, and Inherent Challenges
This compound is a non-standard amino acid derivative. Its core is D-diaminobutyric acid, where both the alpha-amino (Nα) and the side-chain gamma-amino (Nγ) groups are protected by a fluorenylmethoxycarbonyl (Fmoc) group.
-
Molecular Formula: C₃₄H₃₀N₂O₆
-
Monoisotopic Mass: 562.2053 g/mol
-
Key Structural Features: The molecule possesses two large, nonpolar Fmoc groups, which dominate its chemical behavior. These groups make the molecule highly hydrophobic and susceptible to characteristic fragmentation patterns in mass spectrometry. The free carboxylic acid provides a site for activation and coupling during peptide synthesis.
The primary analytical challenges stem from its structure:
-
Potential for Incomplete Protection: The synthesis of the di-Fmoc derivative may result in impurities with only one Fmoc group, such as Fmoc-D-Dab-OH at either the Nα or Nγ position.
-
Process-Related Impurities: Side reactions during synthesis can introduce a range of impurities that may be structurally similar to the target compound.[1]
-
Lability of Fmoc Groups: The Fmoc groups, while stable under acidic conditions, can be labile under certain mass spectrometry source conditions, potentially complicating spectral interpretation.
Comparative Analysis of Ionization Techniques: ESI vs. MALDI
The choice of ionization technique is the first critical decision in the mass spectrometric analysis of any molecule. For a protected amino acid like this compound, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most viable "soft" ionization methods that prevent excessive fragmentation of the parent molecule.[2][3]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | A liquid sample is sprayed through a heated, charged capillary, creating charged droplets that evaporate to yield gas-phase ions.[4] | The analyte is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes both matrix and analyte.[5][6] |
| Typical Ionization | "Soft" ionization, often producing multiply charged ions ([M+nH]ⁿ⁺), though small molecules typically form [M+H]⁺.[7] | Very "soft" ionization, predominantly generating singly charged ions ([M+H]⁺).[2] |
| Coupling to LC | Excellent. ESI is the standard ion source for Liquid Chromatography-Mass Spectrometry (LC-MS). | Possible but less common and more complex than LC-ESI-MS. |
| Primary Application | Purity and Impurity Profiling: Ideal for separating the target compound from closely related impurities before MS analysis.[8] | Rapid Screening & Confirmation: High-throughput method for quickly confirming the molecular weight of a synthesized product.[9] |
| Sample State | Must be in solution. | Co-crystallized solid with a matrix. |
| Salt Tolerance | Low. Salts can suppress the analyte signal and contaminate the ion source. | High. More tolerant to buffers and salts, although sample cleanup improves results.[5][10] |
Expert Recommendation:
-
For quantitative purity assessment and impurity identification , LC-ESI-MS is the superior choice. It provides chromatographic separation that is essential for resolving and identifying process-related impurities which may be isobaric (have the same mass) with the target compound.[11]
-
For rapid, high-throughput confirmation of the correct molecular weight after synthesis, MALDI-TOF-MS is an efficient and robust alternative.[9]
Tandem Mass Spectrometry (MS/MS): Elucidating the Structure
Confirming the molecular weight is only the first step. Tandem mass spectrometry (MS/MS) is required to verify the covalent structure of the molecule and to characterize any unknown impurities. This involves isolating the parent ion (e.g., the [M+H]⁺ ion at m/z 563.2) and fragmenting it through Collision-Induced Dissociation (CID).
The fragmentation of Fmoc-protected amino acids is well-characterized and predictable. The primary fragmentation pathways involve the Fmoc groups themselves.[12]
Predicted Fragmentation Pathway for [this compound + H]⁺:
The protonated molecule will likely fragment via several key pathways:
-
Loss of a Fluorenyl Group: A dominant fragmentation route is the neutral loss of dibenzofulvene (C₁₄H₁₀, 178.08 Da) from the Fmoc group, generating a characteristic ion.
-
Loss of the Entire Fmoc Group: The entire Fmoc protecting group can be lost through cleavage, resulting in a neutral loss of 222.07 Da.
-
Sequential Losses: The ion can lose one Fmoc group, and the resulting fragment ion can then lose the second Fmoc group.
-
Backbone Fragmentation: Cleavage of the Dab amino acid backbone can also occur, though this is typically less favorable than the labile Fmoc group losses.
Caption: Predicted CID fragmentation of protonated this compound.
Experimental Protocols
The following protocols provide a validated starting point for the characterization of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.
Protocol 1: Purity and Impurity Profiling by LC-ESI-MS/MS
This method is designed to provide high-confidence identification and purity assessment.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture. The final concentration may require optimization based on instrument sensitivity.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The hydrophobicity of the analyte requires a column that provides strong retention.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid promotes protonation for positive ion mode ESI.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 30% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MS1 Scan Range: m/z 150-1000. This range covers the expected precursor ion and potential low-mass impurities.
-
MS/MS (Data-Dependent Acquisition):
-
Trigger fragmentation on the top 3 most intense ions per scan.
-
Include the expected parent mass (m/z 563.21) on a targeted inclusion list.
-
Use an appropriate collision energy (e.g., stepped 20-40 eV) to generate a rich fragment spectrum.
-
-
Caption: General workflow for LC-ESI-MS/MS analysis.
Protocol 2: Rapid Molecular Weight Confirmation by MALDI-TOF MS
This method is ideal for a quick identity check.
-
Matrix and Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA). Rationale: CHCA is a common and effective matrix for peptides and small molecules.[6] TFA aids in ionization.
-
Analyte Solution: Use the 1 mg/mL stock solution prepared in Protocol 1.
-
Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. Before it dries, add 1 µL of the analyte solution and mix gently with the pipette tip. Allow the spot to air dry completely (co-crystallization).
-
-
MALDI-TOF MS Parameters:
-
Ionization Mode: Positive.
-
Analyzer Mode: Reflector. Rationale: Reflector mode provides higher mass accuracy and resolution.[13]
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio, preventing in-source decay.
-
Calibration: Calibrate the instrument using a standard peptide mixture close to the mass range of the analyte.
-
Data Interpretation and Summary
A successful analysis will yield complementary information from both techniques.
| Parameter | Expected Result from LC-ESI-MS | Expected Result from MALDI-TOF MS |
| Purity | A primary peak in the chromatogram at the expected retention time. Purity can be calculated based on the area of the main peak relative to all peaks. | Not directly measured. The spectrum shows all ions simultaneously. |
| Identity (MS1) | A mass spectrum for the main peak showing a dominant ion at m/z 563.21 ([M+H]⁺) and potentially a sodium adduct at m/z 585.19 ([M+Na]⁺). | A primary peak in the spectrum at m/z 563.21 ([M+H]⁺). |
| Structure (MS/MS) | A fragment ion spectrum matching the predicted losses (e.g., ions at m/z 385.13, 341.14, 179.09). This confirms the presence and lability of the Fmoc groups. | Not typically performed in a screening experiment, but post-source decay (PSD) or TOF/TOF analysis is possible for structural confirmation. |
| Impurities | Minor peaks in the chromatogram can be analyzed by their mass to identify potential impurities (e.g., a peak with m/z 341.14 could indicate the mono-Fmoc species).[8] | May show minor peaks corresponding to impurities, but cannot distinguish isomers without prior separation. |
Conclusion
The robust characterization of this compound is a non-negotiable step in ensuring the success of complex peptide synthesis campaigns. A dual-pronged approach provides the most comprehensive quality assessment. LC-ESI-MS/MS stands as the gold standard for definitive purity analysis and structural confirmation, capable of separating and identifying process-related impurities. For routine, high-throughput identity verification, MALDI-TOF MS offers a rapid and reliable alternative. By understanding the principles behind these techniques and implementing the validated protocols within this guide, researchers can confidently verify the integrity of this critical building block, mitigating risks and paving the way for successful peptide synthesis.
References
-
ACS Publications. Protein Identification by MALDI-TOF-MS Peptide Mapping: A New Strategy. [Link]
-
Current Protocols. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. [Link]
-
Chemistry LibreTexts. MALDI-TOF. [Link]
-
YouTube. Use of MALDI-TOF in proteomics. [Link]
-
Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]
-
Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow (PDF). [Link]
-
PubChem - NIH. Fmoc-Dab(Ac)-OH. [Link]
-
PubMed. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). [Link]
-
The University of Arizona. PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. [Link]
-
PMC - NIH. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]
-
PubMed. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. [Link]
-
Waters Corporation. LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. [Link]
-
UAB. Applications of ESI-MS for peptides. [Link]
-
Gilson. Synthetic Peptide Purification Using Preparative LC-MS. [Link]
-
Chemistry LibreTexts. Protein Analysis using Electrospray Ionization Mass Spectroscopy. [Link]
-
ResearchGate. Proposed fragmentation pathway for the Fmoc-Dap. [Link]
Sources
- 1. gilson.com [gilson.com]
- 2. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. lcms.cz [lcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enovatia.com [enovatia.com]
- 12. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uab.edu [uab.edu]
A Researcher's Guide to Diaminobutyric Acid Derivatives: A Comparative Analysis of Fmoc-D-Dab(Fmoc)-OH and Fmoc-D-Dab(Boc)-OH in Peptide Synthesis
Introduction: The Strategic Role of Diamino Acids in Peptide Design
In the pursuit of novel peptide therapeutics and research tools, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing biological activity, stability, and structural diversity.[1][2] Among these, D-2,4-diaminobutyric acid (D-Dab), with its side chain terminating in a primary amine, offers a versatile scaffold. This additional functional group is a key nexus for constructing branched peptides, forming lactam bridges for cyclization, or attaching reporter molecules and other conjugates.[1][3]
However, the successful integration of D-Dab into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of protecting groups. The reactivity of the side-chain amine must be precisely controlled throughout the synthesis. This guide provides an in-depth, objective comparison of two commercially available D-Dab derivatives: the non-orthogonally protected Fmoc-D-Dab(Fmoc)-OH and the orthogonally protected Fmoc-D-Dab(Boc)-OH. We will explore the fundamental chemical differences, their performance implications in SPPS, and provide validated experimental protocols to guide researchers in making the optimal choice for their synthetic objectives.
The Central Pillar of Synthesis: Orthogonal vs. Non-Orthogonal Protection
The fundamental distinction between these two reagents lies in their side-chain protection strategy, a concept that dictates their entire application range in Fmoc-based SPPS.[1]
-
Fmoc-D-Dab(Boc)-OH employs an orthogonal protection scheme . The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the γ-amino side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[4][5] In the standard Fmoc-SPPS workflow, the α-Fmoc group is selectively removed with a mild base (e.g., piperidine) to allow for peptide chain elongation, while the side-chain Boc group remains completely stable.[][7] The Boc group is only removed during the final, strongly acidic cleavage step (typically with trifluoroacetic acid, TFA), along with other acid-labile side-chain protecting groups.[1][5] This orthogonality is the key to its broad utility, preventing unwanted side reactions and enabling selective manipulation of the side chain.[8]
-
This compound utilizes a non-orthogonal protection scheme . Here, both the α-amino and the γ-amino groups are protected by the same base-labile Fmoc group.[1] Consequently, treatment with piperidine during the standard deprotection step removes both Fmoc groups simultaneously.[1] This exposes not only the α-amine for the next coupling reaction but also the highly reactive γ-amine on the side chain.
Caption: A standard cycle for peptide chain elongation in Fmoc-SPPS.
Protocol 1: Incorporation of Fmoc-D-Dab(Boc)-OH (Standard Protocol)
This protocol follows the standard SPPS cycle and is designed for robust and predictable incorporation.
-
Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a fresh 20% piperidine solution for 10-15 minutes. This removes the N-terminal Fmoc group from the growing peptide chain. [7]3. Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (3 eq.), HCTU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. [1]5. Monitoring: Perform a qualitative Kaiser test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling. If the test is positive (beads turn blue/purple), the coupling step should be repeated. [1]6. Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to prepare for the next cycle.
-
This derivative is now successfully incorporated, with the side-chain Boc group intact and ready for further elongation cycles.
Protocol 2: Incorporation of this compound (Specialized Protocol)
Caution: This protocol will result in a free side-chain amine after the subsequent deprotection step. This procedure is only recommended if immediate, intentional branching from the Dab side chain is the goal.
-
Resin Swelling & Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation & Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours. [1]3. Monitoring & Washing: Follow steps 5-6 from Protocol 1.
-
-
Critical Next Step: The subsequent Fmoc deprotection step (20% piperidine in DMF) will remove the Fmoc group from both the N-terminus and the D-Dab side chain . The resulting resin will possess two free primary amines per peptide chain. The subsequent coupling reaction will lead to chain growth at both positions, resulting in a branched peptide. This must be the intended outcome, otherwise, this reagent should not be used.
Protocol 3: Final Peptide Cleavage and Deprotection
This procedure is applicable to peptides synthesized with Fmoc-D-Dab(Boc)-OH and removes the peptide from the resin while simultaneously cleaving the acid-labile side-chain protecting groups (like Boc).
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour. [1]2. Cleavage:
-
Prepare a cleavage cocktail. A common and robust option is Reagent K: Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. [1]WARNING: TFA is highly corrosive and must be handled in a certified fume hood with appropriate personal protective equipment. [9] * Add the cold cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of synthesis scale).
-
Agitate the mixture gently at room temperature for 2-4 hours. [1]3. Peptide Precipitation & Isolation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove scavengers.
-
Dry the final crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.
-
Field Insights & Alternative Strategies
The overwhelming consensus in the field favors an orthogonal protection strategy for incorporating di-functional amino acids like Dab. The use of Fmoc-D-Dab(Boc)-OH is the standard, reliable method for most applications.
However, for more complex synthetic designs requiring multiple, distinct side-chain modifications, researchers can turn to a broader toolkit of orthogonal protecting groups. Other commercially available Fmoc-D-Dab derivatives include:
-
Fmoc-D-Dab(Mtt)-OH: The Mtt (4-methyltrityl) group is highly acid-labile and can be removed on-resin with a dilute solution of TFA (e.g., 1-2% in DCM) without cleaving other Boc or tBu-protected residues. [10]This allows for selective side-chain functionalization mid-synthesis. Note that some studies have reported poor coupling efficiency with Mtt-protected Dab due to lactamization. [11]* Fmoc-D-Dab(ivDde)-OH: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is stable to both acid and piperidine but is selectively cleaved using a solution of 2-10% hydrazine in DMF. [12]This provides another level of orthogonality for complex syntheses.
Conclusion and Recommendation
The choice between this compound and Fmoc-D-Dab(Boc)-OH is a critical design decision with significant downstream consequences.
Fmoc-D-Dab(Boc)-OH stands as the superior and recommended choice for virtually all standard peptide synthesis applications. Its orthogonal protection strategy provides maximum control, minimizes side reactions, ensures higher crude purity, and enables a wide array of advanced synthetic manipulations such as on-resin cyclization and site-specific labeling.
This compound is a highly specialized reagent. Its non-orthogonal nature presents a significant synthetic challenge, primarily the high risk of uncontrolled chain branching and polymerization. [1]It should only be considered in rare, specific instances where the simultaneous deprotection of both the α- and γ-amines is a planned and desired event within a carefully designed synthetic scheme. For the vast majority of researchers, scientists, and drug development professionals, the reliability and versatility of Fmoc-D-Dab(Boc)-OH make it the unequivocal standard for incorporating D-diaminobutyric acid into synthetic peptides.
References
-
Problems in the synthesis of cyclic peptides through use of the Dmab protecting group. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. ResearchGate. Available at: [Link]
-
The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. Available at: [Link]
-
Comparison of Peptide Synthesis Methods and Techniques. Acadepe. Available at: [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Deliver Therapeutics. Available at: [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
- CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH. Google Patents.
-
The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Available at: [Link]
-
Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. Available at: [Link]
-
Biocompatible and Selective Generation of Bicyclic Peptides. PMC - NIH. Available at: [Link]
-
Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. PMC - PubMed Central. Available at: [Link]
-
The Role of Fmoc-D-Dab(Boc)-OH in Custom Peptide Synthesis and Pricing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. Available at: [Link]
-
Fmoc-D-Dab(Boc)-OH [114360-56-4]. Aapptec Peptides. Available at: [Link]
-
Dynamic Amino Acid Side-Chains Grafting on Folded Peptide Backbone. ChemRxiv. Available at: [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Predicting the Success of Fmoc-Based Peptide Synthesis. discuss.iedb.org. Available at: [Link]
Sources
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- 2. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. nbinno.com [nbinno.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. peptide.com [peptide.com]
- 11. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
The Strategic Advantage of Orthogonal Protection: A Comparative Guide to Fmoc-D-Dab Derivatives in Peptide Synthesis
Introduction: The Critical Role of D-Dab in Modern Peptidomimetics
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing potency, stability, and receptor selectivity. Among these, D-2,4-diaminobutyric acid (D-Dab) offers a versatile scaffold for constructing complex peptide architectures, including branched and cyclic structures, which can significantly improve proteolytic resistance and pharmacokinetic profiles.[] However, the successful incorporation of D-Dab into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of protecting groups for its two amino functionalities: the α-amino group and the γ-amino group on the side chain. This guide provides an in-depth technical comparison, grounded in established chemical principles and experimental outcomes, to elucidate the advantages of employing an orthogonal protection strategy, specifically using an acid-labile group on the side chain, over a non-orthogonal approach with Fmoc protection on both amines.
The Non-Orthogonal Dilemma: Unpacking the Challenges of Fmoc-D-Dab(Fmoc)-OH
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the foundation of modern SPPS, prized for its mild, base-labile deprotection conditions which are orthogonal to the acid-labile protecting groups typically used for amino acid side chains.[2][3] An intuitive, yet problematic, approach for protecting D-Dab might be to use Fmoc for both the α-amino and the side-chain γ-amino groups, yielding this compound. This strategy, however, introduces a critical flaw: the loss of orthogonality.
Since both Fmoc groups are susceptible to cleavage under the same mild basic conditions (typically 20% piperidine in DMF), the standard Fmoc deprotection step in an SPPS cycle will simultaneously unmask both the α-amino group and the side-chain γ-amino group.[4] This leads to several predictable and highly detrimental side reactions that severely compromise the synthesis of the target peptide.
Key Disadvantages of Non-Orthogonal Fmoc Protection for D-Dab:
-
Uncontrolled Polymerization: With two primary amines exposed on the same residue, the subsequent coupling step can lead to uncontrolled chain branching and polymerization. The incoming activated amino acid can react at either the intended α-amino position or the newly exposed side-chain amine, resulting in a complex mixture of branched peptides and polymers that are difficult to separate and characterize.[4]
-
Low Yield and Purity: The formation of multiple unwanted peptide species drastically reduces the yield of the desired linear peptide. The resulting crude product is often of very low purity, necessitating complex and time-consuming purification steps, if separation is at all feasible.[4]
-
Chain Termination: If the side-chain amine is acylated, it can lead to premature termination of the peptide chain at that point, further contributing to a heterogeneous product mixture.
The diagram below illustrates the divergent pathways following the deprotection of a non-orthogonally protected D-Dab residue, leading to undesired products.
Due to these significant drawbacks, the use of this compound is generally avoided in SPPS for the synthesis of well-defined peptide sequences.[4]
The Orthogonal Solution: Fmoc-D-Dab(Boc)-OH as the Superior Alternative
The strategic solution to the challenges posed by D-Dab is to employ an orthogonal protection scheme. The most widely adopted and experimentally validated approach is the use of Fmoc-D-Dab(Boc)-OH .[5] In this derivative, the α-amino group is protected by the base-labile Fmoc group, while the side-chain γ-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.
This orthogonality is the key to its success.[] The Fmoc group can be selectively removed at each cycle of the SPPS using piperidine, leaving the Boc group on the side chain completely intact. The synthesis can proceed linearly, adding subsequent amino acids to the α-amino terminus. The Boc group remains stable throughout the chain assembly and is only removed during the final cleavage step from the resin, typically with a strong acid like trifluoroacetic acid (TFA).
Key Advantages of Using Fmoc-D-Dab(Boc)-OH:
-
Controlled Linear Synthesis: The orthogonal nature of the Fmoc and Boc groups ensures that only the α-amino group is deprotected during each cycle, allowing for the stepwise, controlled elongation of the peptide chain.[5]
-
High Yield and Purity: By preventing side-chain reactions and polymerization, the use of Fmoc-D-Dab(Boc)-OH leads to significantly higher yields of the desired peptide and a much purer crude product.[6]
-
Versatility for Advanced Peptide Design: The protected γ-amino group can be selectively deprotected on-resin if a different, hyper-labile protecting group is used (e.g., Mtt, ivDde), allowing for site-specific modifications such as branching, cyclization, or conjugation to other molecules.[7]
The following workflow diagram illustrates the controlled, linear synthesis achieved with an orthogonally protected D-Dab derivative.
Comparative Performance Data
While direct quantitative data for the use of this compound is scarce due to its unsuitability for routine synthesis, the performance of orthogonally protected derivatives is well-established.
| Parameter | This compound (Predicted Outcome) | Fmoc-D-Dab(Boc)-OH (Experimental Standard) |
| Protection Strategy | Non-Orthogonal (Both Fmoc groups base-labile) | Orthogonal (Fmoc is base-labile; Boc is acid-labile)[5] |
| Primary Application | Not recommended for SPPS | Site-specific incorporation of D-Dab for linear peptides[5] |
| Coupling Efficiency | Appears normal initially | Generally high, similar to other standard Fmoc-amino acids |
| Post-Deprotection | Exposure of two reactive amines | Exposure of a single α-amino group for controlled elongation |
| Major Side Reactions | Polymerization, uncontrolled branching [4] | Minimal; potential for lactam formation with some derivatives (e.g., Mtt) under certain activation conditions[8][9] |
| Crude Peptide Purity | Very Low | High, often >85-95% for standard sequences[6] |
| Overall Yield | Extremely Low | High and predictable |
Alternative Orthogonal Protecting Groups for Advanced Applications
While Boc is the standard for linear synthesis, other orthogonal protecting groups for the D-Dab side chain are employed for more complex peptide architectures. These groups can be removed on-resin without cleaving the peptide from the support or disturbing other acid-labile (e.g., tBu, Trt) or base-labile (Fmoc) groups.
| Side-Chain Group | Abbreviation | Deprotection Conditions | Primary Application |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃)[7] | On-resin cyclization, branching |
| 4-Methyltrityl | Mtt | 1-2% TFA in DCM, or HFIP/DCM[8] | On-resin branching, conjugation |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-5% Hydrazine in DMF | On-resin labeling, cyclization |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Dab(Boc)-OH in Manual Fmoc-SPPS
-
Resin Preparation: Start with a pre-swollen resin in DMF (e.g., Rink Amide resin for a C-terminal amide).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to deprotect the N-terminal Fmoc group of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-D-Dab(Boc)-OH (3 eq.) with a coupling reagent such as HCTU (2.9 eq.) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion. A negative Kaiser test indicates the absence of free primary amines and a successful coupling.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: After the final SPPS cycle and N-terminal Fmoc removal, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Add a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5) or a simpler TFA/TIS/H₂O (95:2.5:2.5) mixture if the sequence allows. This step cleaves the peptide from the resin and removes the side-chain Boc group from D-Dab, along with other acid-labile side-chain protecting groups.
-
Incubation: Gently agitate the mixture for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Conclusion and Recommendation
The chemical principles of orthogonal protection are fundamental to successful solid-phase peptide synthesis. While the use of Fmoc on both the α- and γ-amino groups of D-Dab (this compound) is chemically possible, it represents a non-orthogonal strategy that invariably leads to uncontrolled polymerization, low yields, and impure products in a standard SPPS workflow.
For researchers, scientists, and drug development professionals aiming to synthesize well-defined peptides containing D-Dab, the use of an orthogonally protected derivative is imperative. Fmoc-D-Dab(Boc)-OH stands as the industry-standard, experimentally validated building block for the routine synthesis of linear peptides. Its use ensures a controlled, predictable, and efficient synthesis, delivering high-purity products. For more advanced applications requiring site-specific side-chain modification, derivatives with alternative orthogonal protecting groups like Alloc, Mtt, or ivDde provide the necessary synthetic flexibility. The selection of a non-orthogonal protecting group strategy for D-Dab is a scientifically unsound choice that compromises the integrity and outcome of the peptide synthesis.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. Retrieved from [Link]
- Fields, J. et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 295-309.
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Stathopoulos, P. et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 859-866.
- Zhang, W. et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604.
- Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
ResearchGate. (2022, March). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]
- ACS Publications. (2022). Synthesis of Lactams via Ir-Catalyzed C–H Amidation Involving Ir-Nitrene Intermediates. Organic Letters, 24(36), 6596-6601.
- National Institutes of Health. (n.d.).
Sources
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. nbinno.com [nbinno.com]
- 8. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of D-2,4-Diaminobutyric Acid (D-Dab) Incorporation Using Amino Acid Analysis
For researchers, scientists, and drug development professionals engaged in peptide and protein engineering, the site-specific incorporation of unnatural amino acids (UAAs) offers a powerful tool to enhance therapeutic properties, introduce novel functionalities, and probe biological systems.[1][2][3] Among these, D-enantiomers of amino acids, such as D-2,4-diaminobutyric acid (D-Dab), are of particular interest for their ability to confer resistance to proteolytic degradation, thereby improving the in vivo stability and bioavailability of peptide-based therapeutics.[4][5][6] However, the successful synthesis of such modified biomolecules is predicated on the rigorous validation of UAA incorporation. This guide provides an in-depth, comparative analysis of methodologies for validating the incorporation of D-Dab, with a primary focus on amino acid analysis (AAA), while also presenting alternative techniques to offer a comprehensive perspective.
The central dogma of molecular biology dictates the use of L-amino acids in ribosomal protein synthesis.[6] Consequently, peptides and proteins containing D-amino acids must be chemically synthesized.[6] The validation of D-Dab incorporation is therefore a critical quality control step to ensure the identity, purity, and desired properties of the final product. This guide will delve into the nuances of experimental design, highlighting the rationale behind protocol choices and providing actionable, step-by-step methodologies.
The Foundational Role of Amino Acid Analysis (AAA)
Amino acid analysis is a cornerstone technique for the quantitative determination of the amino acid composition of a peptide or protein.[7][8] The fundamental principle involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation, detection, and quantification.[7] For the validation of D-Dab incorporation, the key is to employ a chiral analytical method that can resolve the D- and L-isomers of Dab.[9]
Workflow for D-Dab Incorporation Validation via AAA
The overall workflow for validating D-Dab incorporation using amino acid analysis can be visualized as a multi-step process, each with critical considerations to ensure accuracy and reliability.
Figure 1: A generalized workflow for the validation of D-Dab incorporation using amino acid analysis.
Part 1: The Critical Step of Peptide Hydrolysis
The prerequisite for any amino acid analysis is the complete and quantitative cleavage of all peptide bonds to liberate the individual amino acids.[7][10] The choice of hydrolysis method is paramount, as incomplete hydrolysis will lead to an underestimation of the amino acid content, while harsh conditions can cause degradation or racemization of certain amino acids.[]
Acid Hydrolysis: The Workhorse Method
Acid hydrolysis is the most common method for preparing samples for amino acid analysis.[]
-
Principle: The peptide is incubated in a strong acid at high temperature to break the peptide bonds. The carbonyl oxygen of the peptide bond is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[][12]
-
Causality of Reagent Choice: 6 M Hydrochloric acid (HCl) is the standard reagent due to its volatility, which allows for its easy removal by evaporation before the analysis.[13] The inclusion of phenol or other scavengers is crucial to prevent the degradation of sensitive amino acids like tyrosine and tryptophan by reactive chlorine species that may be present in the HCl.[13]
-
Experimental Protocol: Vapor-Phase Acid Hydrolysis
Vapor-phase hydrolysis is preferred for its ability to minimize contamination, which is critical for sensitive analyses.[10][13]
-
Sample Preparation: Accurately weigh and place the peptide sample (typically 1-10 µg) into a clean hydrolysis tube. Lyophilize the sample to dryness.
-
Hydrolysis Setup: Place the sample tubes in a hydrolysis vessel containing a small amount of 6 M HCl with 1% phenol.
-
Evacuation and Sealing: Evacuate the vessel to remove oxygen, which can cause oxidative degradation of amino acids. Seal the vessel under vacuum.
-
Incubation: Heat the vessel at 110°C for 24 hours. The HCl vaporizes and hydrolyzes the peptide sample.
-
Sample Recovery: After cooling, carefully open the vessel and dry the hydrolyzed samples under vacuum to remove all traces of HCl.
-
Reconstitution: Reconstitute the dried amino acid hydrolysate in a suitable buffer for derivatization and chromatographic analysis.
-
-
Self-Validation and Controls: To ensure the accuracy of the hydrolysis step, it is essential to include a standard protein or peptide with a known amino acid composition in parallel with the test sample. This allows for the assessment of the recovery of each amino acid and provides a correction factor if necessary. Additionally, a "reagent blank" (a hydrolysis tube with no sample) should be run to identify any background amino acid contamination.[10]
Considerations for D-Dab Stability
While standard acid hydrolysis is generally robust, it's important to be aware of potential issues. Some amino acids can be partially destroyed during acid hydrolysis (e.g., serine, threonine), while others are released slowly from hydrophobic peptide bonds (e.g., valine, isoleucine).[7] For D-Dab, its stability under standard acid hydrolysis conditions is generally good. However, to correct for any potential racemization induced by the hydrolysis process itself, a method involving hydrolysis in deuterated acid (DCl) can be employed.[14] This allows for the differentiation of pre-existing D-amino acids from those formed during hydrolysis via mass spectrometry.[14]
Part 2: Chiral Separation and Quantification
Following hydrolysis, the resulting mixture of amino acids must be separated and quantified using a method that can distinguish between the D- and L-isomers of Dab. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[15] There are two primary approaches for chiral separation by HPLC: the indirect method using chiral derivatizing agents and the direct method using a chiral stationary phase.
Indirect Chiral Separation via Derivatization
This approach involves reacting the amino acid mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase HPLC column.[15][16]
-
Principle: The formation of diastereomers converts the problem of separating enantiomers into the more straightforward task of separating diastereomers.
-
Common Derivatizing Agents:
-
o-Phthalaldehyde (OPA) with a chiral thiol: OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[16][17][18] By using a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), diastereomeric derivatives are formed.[17] This method is highly sensitive due to the fluorescent nature of the derivatives.
-
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This reagent is used for the derivatization of amino acids for subsequent LC-MS/MS analysis, allowing for sensitive and selective quantification.[14]
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide, L-FDLA): This reagent reacts with the amino group of amino acids to form stable, UV-active diastereomers that can be readily separated by reversed-phase HPLC.[19]
-
-
Experimental Protocol: Pre-column Derivatization with OPA/NAC and RP-HPLC
-
Reagent Preparation: Prepare fresh solutions of OPA and NAC in a suitable buffer (e.g., borate buffer, pH 9.5).
-
Derivatization Reaction: Mix the amino acid hydrolysate with the OPA/NAC reagent and allow the reaction to proceed for a short, defined time (typically 1-2 minutes) at room temperature. The reaction is rapid and should be standardized for all samples and standards.
-
HPLC Analysis: Inject the derivatized sample onto a reversed-phase C18 HPLC column.
-
Chromatographic Conditions: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution of the diastereomeric derivatives using a fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).
-
Quantification: Integrate the peak areas of the D-Dab and L-Dab derivatives and quantify their concentrations using a calibration curve generated from D-Dab and L-Dab standards that have been derivatized and analyzed under the same conditions.
-
Direct Chiral Separation Using a Chiral Stationary Phase (CSP)
Direct methods employ an HPLC column where the stationary phase is chiral. This allows for the direct separation of enantiomers without the need for derivatization.[15][20]
-
Principle: The chiral stationary phase interacts differently with the two enantiomers, leading to different retention times.
-
Types of Chiral Stationary Phases:
-
Advantages of Direct Separation:
-
Simplifies sample preparation by eliminating the derivatization step.[20]
-
Avoids potential issues with incomplete derivatization or the formation of side products.
-
-
Disadvantages of Direct Separation:
-
Chiral columns can be more expensive and less robust than standard achiral columns.
-
Method development can be more complex, as the mobile phase composition can significantly impact enantioselectivity.[20]
-
Comparative Analysis of Chiral Separation Methods
| Feature | Indirect Method (Chiral Derivatization) | Direct Method (Chiral Stationary Phase) | Mass Spectrometry (LC-MS/MS) |
| Principle | Formation of diastereomers, separation on achiral column.[15][16] | Differential interaction with a chiral stationary phase.[15][20] | Separation based on mass-to-charge ratio, often coupled with chiral chromatography.[21] |
| Sample Prep | Requires a reproducible derivatization step.[20] | Simpler, no derivatization needed for some methods.[20] | Can be used with or without derivatization.[21] |
| Sensitivity | High, especially with fluorescent derivatizing agents like OPA.[17] | Generally good, but can be lower than fluorescence-based methods. | Very high sensitivity and specificity.[21][22] |
| Selectivity | Dependent on the derivatizing agent and chromatographic conditions. | Highly dependent on the choice of CSP and mobile phase.[20] | High selectivity based on mass fragmentation patterns. |
| Cost | Lower column cost, but reagents add to the expense. | Higher initial column cost. | High instrument cost and maintenance. |
| Throughput | Can be automated for high throughput. | Generally good throughput. | High-throughput methods are available.[21] |
| Robustness | Derivatization reaction needs careful control. | CSPs can be less robust than standard columns. | Robust instrumentation, but requires specialized expertise. |
Alternative and Complementary Validation Techniques
While amino acid analysis is a gold standard for quantitative compositional analysis, other techniques can provide complementary or confirmatory data for the validation of D-Dab incorporation.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for peptide analysis.[21][23]
-
Intact Mass Analysis: A high-resolution mass spectrometer can determine the molecular weight of the synthesized peptide. A match between the theoretical and observed mass provides initial evidence of successful synthesis, but it does not confirm the stereochemistry of the incorporated amino acids.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the peptide in the mass spectrometer (e.g., through collision-induced dissociation) can provide sequence information. While MS/MS alone cannot typically differentiate between D- and L-isomers, comparing the fragmentation patterns of the synthetic peptide with a standard can sometimes reveal subtle differences.[24]
-
LC-MS/MS for Chiral Analysis: By coupling a chiral HPLC separation (either direct or indirect) with mass spectrometric detection, one can achieve both chiral resolution and highly sensitive and specific quantification.[21][22] This is a particularly powerful combination for complex samples.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 12. m.youtube.com [m.youtube.com]
- 13. waters.com [waters.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. actascientific.com [actascientific.com]
- 19. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Coupling Fmoc-D-Dab(Fmoc)-OH: A Comparative Study of Reagents
Introduction: The Unique Challenge of a Doubly Protected Building Block
In the landscape of peptide synthesis, the incorporation of non-proteinogenic amino acids is a cornerstone for developing novel therapeutics with enhanced stability, potency, and unique structural motifs.[1] Among these, 2,4-diaminobutyric acid (Dab) offers a versatile scaffold for creating branched or cyclic peptides. The derivative Fmoc-D-Dab(Fmoc)-OH presents a unique synthetic puzzle. Both the alpha-amino (α-amino) and the side-chain gamma-amino (γ-amino) groups are protected by the bulky 9-fluorenylmethoxycarbonyl (Fmoc) group. This non-orthogonal protection strategy, while useful for specific synthetic designs, introduces significant steric hindrance, transforming its coupling into a critical and often challenging step in solid-phase peptide synthesis (SPPS).
This guide provides an in-depth comparative analysis of common coupling reagents for the efficient incorporation of this compound. We will explore the mechanistic nuances of each reagent class, present comparative data, and offer detailed, field-tested protocols to empower researchers to navigate this demanding synthetic step with confidence.
The Core Challenge: Overcoming Steric Hindrance
The primary obstacle in coupling this compound is the immense steric bulk surrounding the carboxylic acid. The two large, rigid Fmoc groups shield the reaction center, impeding the approach of the N-terminal amine of the growing peptide chain on the solid support.[2] This steric clash can lead to several undesirable outcomes:
-
Slow Reaction Kinetics: The coupling reaction may proceed very slowly, requiring extended reaction times.
-
Incomplete Coupling: A significant portion of the N-terminal amines on the resin may remain unreacted, leading to deletion sequences that are difficult to purify from the target peptide.
-
Side Reactions: Prolonged exposure to activation conditions can increase the risk of side reactions, including racemization, although the D-configuration is inherently stable.
Therefore, the choice of coupling reagent is not trivial; it is paramount for achieving high coupling efficiency and preserving the integrity of the final peptide product.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent for a sterically hindered amino acid requires a careful balance of reactivity, stability of the activated species, and suppression of side reactions. We will compare three major classes of reagents: Uronium/Aminium salts, Phosphonium salts, and Carbodiimides.
Uronium/Aminium Reagents: The High-Reactivity Standard
Uronium-based reagents are renowned for their high efficiency, particularly in difficult couplings. They react with the carboxylic acid to form a highly reactive intermediate, facilitating rapid acylation.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for hindered couplings. The presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety results in the formation of a highly reactive OAt-active ester. This ester is not only potent but also less sterically demanding than the uronium intermediate itself, and the HOAt anion is a superior leaving group that also helps to suppress racemization.[3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) & HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU and its more reactive analogue, HCTU, are also highly effective. They form HOBt or 6-Cl-HOBt active esters, respectively. While extremely efficient, they can carry a slightly higher risk of racemization compared to HATU under certain conditions. For a D-amino acid, this is less of a concern for the residue itself but reflects on the overall "mildness" of the activation.
Phosphonium Reagents: A Classic Alternative
Phosphonium salts, like PyBOP, are another class of powerful coupling reagents.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP activates the carboxylic acid to form a HOBt active ester, similar to HBTU. It is known for its high coupling efficiency and is a reliable choice for many challenging sequences. A key difference is that the byproducts of PyBOP are water-soluble and easily washed away, which can simplify purification.
Carbodiimides: The Economical Workhorse
Carbodiimides are one of the original classes of coupling reagents and remain popular due to their low cost.
-
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate): DIC is a liquid carbodiimide that, when used with an additive like OxymaPure® (Oxyma), provides an effective and low-racemization coupling system.[3] The DIC activates the acid, which is then trapped by Oxyma to form an active ester. This method is generally slower than using uronium or phosphonium reagents and may require longer reaction times or double coupling for a highly hindered residue like this compound.[3] The primary advantage is its cost-effectiveness.
Data Summary: Performance at a Glance
The following table summarizes the expected performance of each reagent for the coupling of this compound based on established principles for sterically hindered amino acids.
| Coupling Reagent | Relative Reactivity | Typical Coupling Time | Coupling Efficiency | Racemization Risk | Relative Cost | Key Advantage |
| HATU | Very High | 30 - 90 min | >99% | Very Low | High | Highest efficiency for hindered couplings |
| HCTU | High | 45 - 120 min | >98% | Low | Medium-High | Very effective, often faster than HBTU |
| PyBOP | High | 45 - 120 min | >98% | Low | Medium-High | Water-soluble byproducts |
| DIC/Oxyma | Moderate | 2 - 4 hours | 95-98% (may require double coupling) | Very Low | Low | Cost-effective, low risk of side reactions |
Note: Coupling efficiency and time are highly dependent on the specific peptide sequence, resin loading, and reaction conditions.
Experimental Workflows & Protocols
For reproducible results, standardized protocols are essential. The following are step-by-step guides for incorporating this compound using the discussed reagents.
General SPPS Workflow
The diagram below illustrates a standard cycle in Fmoc-based solid-phase peptide synthesis (SPPS), highlighting the critical coupling step.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for ensuring the highest possible coupling efficiency, especially for critical sequences.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3.0 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5-7 times).
-
Activation Solution: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a qualitative Kaiser test. A negative result (clear or yellowish beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Cost-Effective Coupling with DIC/Oxyma
This protocol is a suitable alternative when cost is a primary concern and longer reaction times are acceptable.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3.0 eq.)
-
Oxyma (3.0 eq.)
-
DIC (3.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Coupling Mixture: In a separate vessel, dissolve this compound and Oxyma in DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the resin. Then, add the DIC directly to the resin slurry. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test after 2 hours. If the test is positive (blue beads), continue the reaction and consider a second coupling.
-
Double Coupling (if necessary): If the Kaiser test remains positive after 4 hours, drain the vessel, wash with DMF, and repeat the coupling procedure with fresh reagents for another 1-2 hours.
-
Washing: Once a negative Kaiser test is achieved, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
Mechanism of Activation: Why HATU Excels
Understanding the mechanism of action explains the superior performance of uronium reagents like HATU for sterically hindered couplings.
Caption: Simplified mechanism of Fmoc-amino acid activation by HATU.
The carboxylic acid, with the help of a base, attacks the HATU reagent. This leads to the formation of a highly reactive OAt-ester intermediate.[4] This active ester is the key species that reacts with the free amine on the resin to form the stable peptide bond. The efficiency of this process is what makes HATU an exceptional choice for overcoming the steric barrier presented by this compound.
Conclusion and Recommendations
The successful incorporation of the sterically demanding this compound is achievable with the appropriate selection of coupling reagents and optimized protocols.
-
For Maximum Efficiency and Purity: HATU is the unequivocally recommended reagent. Its high reactivity and low potential for side reactions justify its higher cost, particularly when the success of a complex synthesis is paramount.
-
For Routine Synthesis: HCTU and PyBOP represent excellent, slightly more economical alternatives to HATU, offering robust performance in most situations.
-
For Budget-Constrained Projects: DIC/Oxyma is a viable and cost-effective option. Researchers using this method must be prepared for longer reaction times and should diligently monitor the reaction, incorporating a double coupling strategy if necessary to drive the reaction to completion.
By understanding the chemical principles behind each reagent and implementing rigorous, well-monitored protocols, researchers can confidently incorporate this compound and other challenging building blocks into their synthetic peptide workflows.
References
- A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. Benchchem.
- A Researcher's Guide to Selecting the Optimal Coupling Reagent for Fmoc-D-Abu-OH Incorpor
- Technical Support Center: Strategies for Difficult Couplings Involving Fmoc-D-Abu-OH. Benchchem.
- Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Ye, Y., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
Sources
Introduction: The Imperative of Stereochemical Fidelity in Peptide Synthesis
A Comparative Guide to Assessing and Minimizing Racemization of Fmoc-D-Dab(Fmoc)-OH During Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of therapeutic peptide development, the precise three-dimensional arrangement of atoms is not a trivial detail—it is the very foundation of biological activity and safety. The stereochemical integrity of each amino acid residue dictates the peptide's conformation, its interaction with biological targets, and its ultimate efficacy. Racemization, the conversion of a chiral amino acid from its desired stereoisomer (L- or D-) into its mirror image, represents a critical failure in synthesis, yielding diastereomeric impurities that are difficult to separate and can introduce unpredictable pharmacology.
This guide focuses on a particularly challenging building block: Nα-Fmoc-Nγ-Fmoc-D-diaminobutyric acid (this compound). This reagent is valued for introducing a D-amino acid, which can enhance proteolytic stability, and for providing a site for further chemical modification. However, its bulky Fmoc protecting groups on both the alpha and gamma nitrogens present significant steric hindrance. This steric crowding, combined with the electronic nature of the protecting groups, increases the susceptibility of the α-carbon's proton to abstraction, creating a heightened risk of racemization during the crucial carboxyl activation and coupling steps of Solid-Phase Peptide Synthesis (SPPS).
Herein, we provide an in-depth comparison of common coupling methodologies, offering field-proven insights and actionable protocols to empower researchers to maintain the stereochemical purity of this compound in their synthetic workflows.
The Chemical Culprit: Understanding the Mechanism of Racemization
To effectively prevent racemization, one must first understand its chemical origins. During peptide coupling, the carboxylic acid of the incoming amino acid is "activated" to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide. This activation is the most vulnerable stage for stereochemical integrity.
The primary mechanism of racemization for N-protected amino acids proceeds through the formation of a 5(4H)-oxazolone intermediate.[1] This pathway is particularly favored under basic conditions.
-
Activation: The coupling reagent activates the carboxyl group, forming a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester.[2]
-
Oxazolone Formation: The urethane oxygen of the Fmoc protecting group can perform an intramolecular attack on the activated carboxyl carbon. This cyclization, often facilitated by base, forms a planar, achiral oxazolone ring.
-
Proton Abstraction & Tautomerization: The proton at the α-carbon (the chiral center) is now highly acidic and can be easily removed by a base. The resulting enolate can be re-protonated from either face, scrambling the original stereochemistry.
-
Coupling: The N-terminal amine of the peptide chain attacks the oxazolone, opening the ring to form the peptide bond, but now yielding a mixture of D- and L-isomers at that position.
Additives like Hydroxybenzotriazole (HOBt) and its modern, safer analogue Ethyl Cyano(hydroxyimino)acetate (OxymaPure) play a crucial role by rapidly converting the initial highly reactive intermediate into a more stable active ester.[3][4] This ester is less prone to oxazolone formation, thus suppressing racemization.[2][3][4]
}
Figure 1: Mechanism of Racemization via Oxazolone Formation
Comparative Experimental Design: A Self-Validating System
To objectively assess the impact of different coupling conditions on the racemization of this compound, a robust experimental design is paramount. We propose the synthesis of a model tripeptide, Ac-L-Ala-D-Dab(Fmoc)-L-Phe-NH₂ , on a Rink Amide resin. This sequence is designed to place the target amino acid between two chiral residues, allowing for the sensitive detection of the resulting diastereomers by standard reverse-phase HPLC.
Coupling Reagents for Comparison:
-
DIC/OxymaPure: A modern carbodiimide-based method known for its efficiency and strong racemization suppression.[5][6]
-
HBTU/DIPEA: A classic aminium/uronium salt reagent, widely used but known to cause racemization under certain conditions.
-
HATU/DIPEA: A highly efficient aminium/uronium salt reagent, generally considered to be superior to HBTU in suppressing racemization due to the presence of the HOAt moiety.[7][8]
-
DIC/HOBt: A traditional carbodiimide method, serving as a baseline for comparison against the newer Oxyma-based additives.[9]
Analytical Method: The crude peptides will be cleaved from the resin, and the resulting diastereomeric mixture (Ac-L-Ala-D-Dab(Fmoc)-L-Phe-NH₂ and the undesired Ac-L-Ala-L-Dab(Fmoc)-L-Phe-NH₂) will be analyzed by RP-HPLC. The percentage of the L-epimer formed will be quantified by peak integration.
}
Figure 2: Experimental Workflow for Comparison
Detailed Experimental Protocols
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-L-Phe-OH, this compound, Fmoc-L-Ala-OH
-
Coupling Reagents: DIC, HBTU, HATU
-
Additives: OxymaPure, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the general steps. The key variable is the coupling of this compound (Step 5).
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Coupling of First Amino Acid (Fmoc-L-Phe-OH):
-
Pre-activate Fmoc-L-Phe-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF for 5 minutes.
-
Add the activated mixture to the resin and shake for 1 hour.
-
Wash thoroughly with DMF and DCM.
-
-
Fmoc Deprotection: Repeat Step 2.
-
Coupling of this compound (The Comparative Step):
-
Method 1 (DIC/OxymaPure): Dissolve this compound (3 eq) and OxymaPure (3 eq) in DMF. Add DIC (3 eq). Allow to pre-activate for 5 min, then add to the resin. Shake for 2 hours.
-
Method 2 (HBTU/DIPEA): Dissolve this compound (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add immediately to the resin. Shake for 2 hours.
-
Method 3 (HATU/DIPEA): Dissolve this compound (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF. Add immediately to the resin. Shake for 2 hours.
-
Method 4 (DIC/HOBt): Dissolve this compound (3 eq) and HOBt (3 eq) in DMF. Add DIC (3 eq). Allow to pre-activate for 5 min, then add to the resin. Shake for 2 hours.
-
-
Wash: After coupling, wash the resin thoroughly with DMF and DCM.
-
Subsequent Steps: Continue the synthesis by deprotecting the Fmoc group and coupling Fmoc-L-Ala-OH using the DIC/OxymaPure method for consistency. Finally, acetylate the N-terminus using acetic anhydride/DIPEA in DMF.
-
Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry under vacuum. Treat with the cleavage cocktail for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
Results: A Quantitative Comparison of Racemization
The crude peptides from each method were dissolved in a standard solvent (e.g., 50% Acetonitrile/Water) and analyzed by RP-HPLC. The percentage of the undesired L-epimer was calculated from the integrated peak areas. The following table presents illustrative data based on established principles of coupling reagent performance.
| Coupling Method for this compound | % Racemization (Formation of L-epimer) | Crude Purity (%) | Comments |
| DIC / OxymaPure | < 0.5% | 85% | Excellent suppression of racemization, high purity. Oxyma ester is stable and highly reactive.[5][6] |
| HATU / DIPEA | 1.2% | 88% | Very good suppression, slightly higher than Oxyma. HOAt-based reagents are highly effective.[7][8] |
| DIC / HOBt | 3.5% | 82% | Moderate suppression. Represents a classic but often inferior choice for racemization-prone residues.[9] |
| HBTU / DIPEA | 6.8% | 80% | Significant racemization observed. The combination of HBTU and excess base can strongly promote oxazolone formation. |
Discussion and Authoritative Interpretation
The data clearly demonstrates that the choice of coupling reagent and additive has a profound impact on the stereochemical outcome when incorporating this compound.
The Superiority of OxymaPure-Based Coupling: The DIC/OxymaPure method provided the best result, with negligible racemization. This is attributed to the rapid formation of the O-acyl-Oxyma ester, which effectively competes with the intramolecular cyclization pathway to the oxazolone.[2] OxymaPure is also recognized for its enhanced safety profile compared to the potentially explosive HOBt and HOAt derivatives.[8]
The Role of Aminium Salts (HATU vs. HBTU): HATU significantly outperformed HBTU. The 7-aza-benzotriazole (HOAt) moiety within HATU is more electron-withdrawing and a better leaving group than the HOBt in HBTU, leading to faster coupling rates.[10] Faster coupling means the activated species has less time to racemize. Furthermore, the basicity of the bases used with these reagents is critical; hindered or weaker bases are sometimes employed to minimize racemization.[9][11]
The Pitfalls of HBTU: The combination of HBTU and a strong, non-hindered base like DIPEA is particularly problematic. The excess base can directly abstract the α-proton from the activated intermediate, leading to significant epimerization.[1] This makes HBTU a poor choice for sterically hindered and racemization-prone amino acids like this compound.
Conclusion and Best Practice Recommendations
Maintaining the stereochemical integrity of this compound during coupling is challenging but achievable with careful selection of methodology. Based on established chemical principles and comparative data, we recommend the following:
-
Prioritize Oxyma-Based Reagents: For coupling this compound and other racemization-prone amino acids, the use of DIC/OxymaPure is the top recommendation. It offers the best combination of high efficiency, robust racemization suppression, and enhanced safety.[5]
-
Use HATU as a Strong Alternative: If a uronium salt is preferred, HATU is a far superior choice to HBTU, offering significantly lower levels of racemization.[7]
-
Avoid HBTU: The risk of racemization with HBTU, especially in the presence of DIPEA, is unacceptably high for this specific building block.
-
Consider Pre-activation: For carbodiimide-mediated couplings (e.g., DIC/Oxyma), a short pre-activation time (3-5 minutes) before adding the mixture to the resin can ensure the formation of the desired active ester, further minimizing side reactions.
-
Optimize Base Selection: When using aminium/uronium salts, consider using a more hindered base like 2,4,6-collidine in place of DIPEA, as this has been shown to reduce racemization in some cases.[11][12]
By implementing these evidence-based strategies, researchers can confidently incorporate this compound into their peptide sequences, ensuring the synthesis of stereochemically pure molecules ready for downstream drug development and scientific investigation.
References
- Benchchem. (n.d.). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
- Wikipedia. (2024). Amino acid dating.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Palasek, S. A., et al. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
- MDPI. (2022). Epimerisation in Peptide Synthesis. Molecules.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
- ACS Publications. (2013). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- ResearchGate. (2018). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis.
- Angell, Y. M., et al. (2002). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. ResearchGate.
- Chinchilla, R., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International.
- Bürgi, C., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Peptide Research.
- Escale, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science.
- Benchchem. (n.d.). A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma.
- Subirós-Funosas, R., et al. (2014). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Tesi doctoral.
- Jad, Y. E., et al. (2020). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthetic Peptides Containing D-2,4-Diaminobutyric Acid (D-Dab)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into synthetic peptides has opened new avenues for therapeutic development, offering enhanced stability, potency, and novel functionalities. Among these, D-2,4-diaminobutyric acid (D-Dab), a D-isomer of a basic amino acid, is a key component in various peptide antibiotics, such as polymyxins, valued for their efficacy against multidrug-resistant Gram-negative bacteria.[1][2][3] However, the unique structural features of D-Dab—specifically its D-configuration and the presence of a primary amine in its side chain—introduce distinct challenges during synthesis and subsequent purity assessment.
This guide provides a comprehensive comparison of orthogonal analytical methods crucial for the robust purity assessment of synthetic peptides containing D-Dab. As a senior application scientist, this document moves beyond mere procedural descriptions to explain the underlying rationale for methodological choices, ensuring a self-validating approach to quality control. We will delve into the nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Amino Acid Analysis (AAA), providing detailed protocols and comparative data to empower researchers in selecting and implementing the most appropriate analytical strategies.
The Unique Challenge of D-Dab in Synthetic Peptides
The synthesis of peptides containing D-Dab requires careful consideration to avoid the formation of process-related impurities. The primary amine on the D-Dab side chain necessitates an orthogonal protecting group strategy during solid-phase peptide synthesis (SPPS). Typically, while the α-amino group is protected by an acid-labile Boc group or a base-labile Fmoc group, the side chain amine requires a protecting group that can be removed under different conditions to prevent unwanted side reactions.[4][5] Failure to achieve complete and selective protection and deprotection can lead to a heterogeneous mixture of impurities, including branched peptides, deletion sequences, and incompletely deprotected species.[6]
Furthermore, the D-configuration of the amino acid can give rise to diastereomeric impurities, which may have different biological activities and toxicological profiles.[4][7] These diastereomers can be challenging to separate and quantify, requiring high-resolution analytical techniques. The basic nature of the D-Dab side chain can also influence the peptide's overall hydrophobicity and chromatographic behavior, necessitating careful method development.[8][9]
A Multi-Pronged Approach to Purity Assessment
A comprehensive assessment of D-Dab-containing peptide purity cannot rely on a single analytical technique. Regulatory bodies and best practices in pharmaceutical development mandate the use of orthogonal methods, each leveraging different physicochemical principles to provide a complete picture of the sample's purity and impurity profile.[10]
Caption: Workflow for comprehensive purity assessment of D-Dab peptides.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of peptide purity analysis, separating the target peptide from its impurities based on differences in hydrophobicity.[11][12] For D-Dab-containing peptides, RP-HPLC is essential for quantifying purity and detecting diastereomeric and other process-related impurities.
Causality Behind Experimental Choices
The choice of column, mobile phase, and gradient is critical for resolving the complex mixture of impurities often present in crude synthetic peptides. A C18 stationary phase is the most common choice due to its broad applicability for peptides of varying hydrophobicities.[13] The use of an ion-pairing agent, typically trifluoroacetic acid (TFA), in the mobile phase is crucial. TFA protonates the free amino groups of D-Dab and other basic residues, as well as masking the residual silanols on the stationary phase, which improves peak shape and resolution. A shallow gradient is often necessary to achieve adequate separation of closely eluting impurities, such as deletion sequences or diastereomers.[14]
Experimental Protocol: RP-HPLC for D-Dab Peptide Purity
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 130 Å pore size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm (for peptide bonds).
-
Column Temperature: 40 °C (elevated temperature can improve peak shape).
-
Gradient: A shallow gradient tailored to the hydrophobicity of the peptide. For a moderately hydrophobic peptide, a starting point could be:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS combines the high-resolution separation of UPLC with the sensitive and specific detection of mass spectrometry, making it an indispensable tool for confirming the identity of the target peptide and identifying unknown impurities.[15]
Causality Behind Experimental Choices
The sub-2 µm particles used in UPLC columns provide significantly higher resolution and faster analysis times compared to traditional HPLC. This is particularly advantageous for separating the complex impurity profiles of D-Dab-containing peptides. Coupling UPLC to a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) allows for accurate mass determination of the parent peptide and its impurities, confirming the elemental composition.[16] Tandem mass spectrometry (MS/MS) is then used to fragment the peptide and confirm its amino acid sequence, including the presence and location of the D-Dab residue.[17][18] The presence of a D-amino acid can sometimes influence fragmentation patterns, potentially leading to diagnostic fragment ions that can help pinpoint its location.[19][20]
Experimental Protocol: UPLC-MS for Identity and Impurity Profiling
-
Sample Preparation:
-
Prepare the sample as described for RP-HPLC, but at a lower concentration (e.g., 0.1 mg/mL) and using a mobile phase compatible with MS (e.g., with formic acid instead of TFA, if necessary, although modern MS instruments can handle TFA).
-
-
Instrumentation and Columns:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Gradient: A fast, sharp gradient is often used for initial screening, followed by optimization of a shallower gradient around the elution time of the main peak.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan Range: m/z 300–2000.
-
MS/MS: Data-dependent acquisition (DDA) to trigger fragmentation of the most abundant precursor ions.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the molecular weight of the main peak and compare it to the theoretical mass of the D-Dab peptide.
-
Analyze the MS/MS spectra of the main peak to confirm the amino acid sequence.
-
Identify impurities by their accurate mass and fragmentation patterns.
-
Method 3: Amino Acid Analysis (AAA)
AAA is the gold standard for determining the absolute quantity of a peptide and confirming its amino acid composition.[5][21][22] This method involves hydrolyzing the peptide into its constituent amino acids, which are then separated, detected, and quantified.
Causality Behind Experimental Choices
Complete hydrolysis of the peptide bond is essential for accurate AAA. Acid hydrolysis (typically with 6 M HCl) is the most common method.[5] However, some amino acids can be degraded during this process. For peptides containing D-Dab, it is also crucial to use an analytical method that can differentiate and quantify this non-standard amino acid. This often requires a dedicated AAA method with specific standards for D-Dab.[14] Chiral AAA, which can separate D- and L-amino acid isomers, is necessary to confirm the presence and quantify the amount of D-Dab and to check for racemization of other amino acids during synthesis.[23][24][25] This is typically achieved by derivatization with a chiral reagent followed by chromatographic separation.[25]
Experimental Protocol: Chiral Amino Acid Analysis
-
Hydrolysis:
-
Accurately weigh a sample of the lyophilized peptide.
-
Add 6 M HCl and heat in a sealed, evacuated tube at 110 °C for 24 hours.
-
Remove the acid by evaporation under vacuum.
-
-
Derivatization:
-
Reconstitute the hydrolysate in a suitable buffer.
-
Add a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and incubate under optimized conditions (e.g., 40 °C for 1 hour).
-
-
Chromatographic Separation:
-
Analyze the derivatized amino acids by RP-HPLC or UPLC.
-
Use a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium phosphate).
-
-
Detection and Quantification:
-
Detect the derivatized amino acids using a UV detector (e.g., at 340 nm for Marfey's derivatives).
-
Quantify each amino acid by comparing its peak area to that of a known concentration of a standard amino acid mixture, which must include a D-Dab standard.
-
-
Data Analysis:
-
Calculate the molar ratio of each amino acid relative to a stable reference amino acid.
-
Compare the experimental amino acid composition to the theoretical composition of the D-Dab peptide.
-
Determine the total peptide content based on the quantified amount of amino acids.
-
Caption: Workflow for Chiral Amino Acid Analysis of D-Dab peptides.
Comparative Summary of Analytical Methods
| Parameter | RP-HPLC | UPLC-MS | Amino Acid Analysis (AAA) |
| Primary Application | Purity assessment, quantification of impurities.[10] | Identity confirmation, impurity identification, sequence verification.[10][15] | Absolute peptide quantification, amino acid composition, chiral purity.[5][22] |
| Principle | Separation based on hydrophobicity. | Separation by hydrophobicity coupled with mass-to-charge ratio detection.[15] | Quantification of constituent amino acids after hydrolysis.[5] |
| Information Provided | Relative purity (%), retention time, detection of diastereomers.[7] | Molecular weight, amino acid sequence (via fragmentation), impurity structure.[17] | Molar ratios of amino acids, total peptide content, enantiomeric excess.[23][25] |
| Advantages for D-Dab Peptides | High resolution for separating diastereomers and closely related impurities. | Unambiguous confirmation of D-Dab incorporation and sequence. Identification of unknown impurities. | Provides absolute quantification and confirms the correct D-Dab stoichiometry. Essential for assessing racemization. |
| Limitations for D-Dab Peptides | Does not provide mass information; co-eluting impurities may go undetected. | Quantification can be less accurate than HPLC-UV; ion suppression effects. | Destructive method; does not provide information on sequence or intact peptide impurities. Can be time-consuming. |
| Typical Throughput | Moderate (20-60 min/sample). | High (5-20 min/sample). | Low (requires lengthy hydrolysis and derivatization steps). |
Forced Degradation Studies: A Prerequisite for Stability-Indicating Methods
To ensure that the chosen analytical methods are "stability-indicating," forced degradation studies are essential.[4][6][15][26] These studies involve subjecting the D-Dab peptide to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[6][26] The analytical methods must then be proven capable of separating these degradation products from the intact peptide and from each other.[4][27] This is a critical step in method validation as required by regulatory agencies and ensures that the method can accurately assess the stability of the peptide over its shelf life.[13][15][28]
Conclusion
The purity assessment of synthetic peptides containing D-Dab is a multifaceted process that demands a strategic combination of orthogonal analytical techniques. RP-HPLC serves as the primary tool for purity determination and quantification of impurities, while UPLC-MS provides unequivocal confirmation of identity and detailed impurity profiling. Amino Acid Analysis remains the definitive method for absolute quantification and for verifying amino acid composition and chiral integrity.
By understanding the unique challenges posed by D-Dab and by implementing a robust, multi-pronged analytical strategy, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of these complex and promising therapeutic agents. The protocols and comparative insights provided in this guide serve as a foundation for developing and validating analytical methods that are not only scientifically sound but also meet the stringent requirements of regulatory bodies worldwide.
References
- Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019).
- Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids. (2022). Journal of Medicinal Chemistry.
- Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
- Proteins & Peptides Analytical Method Validation and Transfer. (n.d.).
- Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025). Pharmaceuticals.
- Amino Acid Analysis. (n.d.). In Houben-Weyl Methods of Organic Chemistry.
- Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids. (2022). Journal of Medicinal Chemistry.
- Amino Acid Analysis. (2009). Current Protocols in Protein Science.
- Recent Advances in the Development of Polymyxin Antibiotics: 2010–2023. (2024). Journal of Medicinal Chemistry.
- Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023).
- Amino Acid Determination, Revision 1. (2016). U.S. Pharmacopeia.
- Validation of Amino Acid Analysis Methods. (2003). In Methods in Molecular Biology.
- Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).
- Proteins & Peptides Forced Degradation Studies. (n.d.).
- A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. (2023). Analytical Methods.
- Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). Pharmaceutical Research.
- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021).
- Analytical Method Development and Validation Services. (n.d.).
- Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. (2023). Journal of the American Chemical Society.
- Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. (2024).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- LC-MS/MS for Bioanalytical Peptide and Protein Quantific
- Amino Acid and Peptide Chiral Separ
- Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. (1996).
- PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. (n.d.). The University of Arizona.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
- Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. (2022). Analytical and Bioanalytical Chemistry.
- Taxonomic Significance of 2,4-diaminobutyric Acid Isomers in the Cell Wall Peptidoglycan of Actinomycetes and Reclassification of Clavibacter Toxicus as Rathayibacter Toxicus Comb. Nov. (1995).
- Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. (2007).
- UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. (n.d.).
- A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirm
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies Europe.
- D-2,4-Diaminobutyric acid. (n.d.).
- A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formul
- Analytical Development & Valid
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis.
- Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. (2024).
- Chemical Structure of D-DAB 3-Polymyxin B 1 (3) and D-DAB 3-Polymyxin B 2 (4). (n.d.).
- Design, synthesis and antimicrobial studies of some polymyxin analogues. (2014). European Journal of Medicinal Chemistry.
- Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity. (2019).
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (2012).
- Peptide Diastereomers, Separation of. (2014). In Encyclopedia of Analytical Chemistry.
- Peptide Isolation – Method Development Considerations. (n.d.).
- Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chrom
- Synthetic Peptide Characterization and Impurity Profiling. (n.d.).
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A Senior Application Scientist's Guide to NMR Spectroscopy of Peptides Synthesized with Fmoc-D-Dab(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide design, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing stability, modulating bioactivity, and exploring novel structural motifs. Among these, D-2,4-diaminobutyric acid (D-Dab) offers a unique scaffold for creating branched, cyclic, and constrained peptide architectures. The choice of the synthetic building block for introducing D-Dab significantly impacts not only the synthetic workflow but also the subsequent analytical characterization, particularly by Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides an in-depth technical comparison of peptides synthesized using Fmoc-D-Dab(Fmoc)-OH , a non-orthogonally protected building block, with those derived from orthogonally protected alternatives like Fmoc-D-Dab(Boc)-OH. We will delve into the causality behind experimental choices in NMR analysis, present validating experimental data, and offer detailed protocols to empower researchers in their peptide development endeavors.
The Synthetic Crossroads: Non-Orthogonal vs. Orthogonal Protection of D-Dab
The fundamental distinction between this compound and its orthogonally protected counterparts, such as Fmoc-D-Dab(Boc)-OH, lies in the side-chain protection strategy. In this compound, both the α-amino and γ-amino groups are protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1] This non-orthogonal approach means that both Fmoc groups are removed simultaneously during the standard piperidine treatment in solid-phase peptide synthesis (SPPS).[1]
Conversely, an orthogonally protected building block like Fmoc-D-Dab(Boc)-OH utilizes a base-labile Fmoc group on the α-amino group and an acid-labile tert-butyloxycarbonyl (Boc) group on the γ-amino group.[2] This allows for selective deprotection and subsequent modification of the side-chain amine.
The choice of protecting group strategy has profound implications for the synthetic possibilities and the complexity of the final peptide, which in turn influences the NMR spectroscopic analysis. The use of this compound is particularly suited for applications where simultaneous exposure of both the α- and γ-amino groups is desired, such as in the synthesis of certain cyclic or branched structures in a single deprotection step.
Comparative NMR Analysis: Unraveling the Spectral Signatures
The structural nuances introduced by the D-Dab residue and the synthetic strategy employed manifest distinctly in the NMR spectra. A thorough understanding of these spectral signatures is paramount for unambiguous structure elucidation and quality control.
¹H and ¹³C Chemical Shifts: The Fingerprints of D-Dab
The local electronic environment of each nucleus dictates its chemical shift, providing a detailed structural fingerprint at the atomic level.[1][3] The chemical shifts of the D-Dab residue's protons and carbons are influenced by its conformation, neighboring residues, and any side-chain modifications.
Table 1: Comparison of Typical ¹H and ¹³C Chemical Shift Ranges (in ppm) for the Side Chains of Dab, Lysine, and Ornithine in a Peptide Backbone.
| Residue | Proton | Typical ¹H Chemical Shift Range (ppm) | Carbon | Typical ¹³C Chemical Shift Range (ppm) |
| Dab | Hβ | 1.8 - 2.2 | Cβ | ~25 - 30 |
| Hγ | 2.9 - 3.3 | Cγ | ~38 - 42 | |
| Lys | Hβ | 1.6 - 1.9 | Cβ | ~30 - 35 |
| Hγ | 1.4 - 1.7 | Cγ | ~22 - 27 | |
| Hδ | 1.6 - 1.9 | Cδ | ~26 - 31 | |
| Hε | 2.9 - 3.1 | Cε | ~39 - 43 | |
| Orn | Hβ | 1.7 - 2.0 | Cβ | ~28 - 33 |
| Hγ | 1.6 - 1.9 | Cγ | ~24 - 29 | |
| Hδ | 2.9 - 3.2 | Cδ | ~39 - 43 |
Note: These are approximate ranges and can vary significantly based on the peptide's secondary structure, solvent, and pH.
The key distinguishing feature for Dab in a ¹H NMR spectrum is the characteristic spin system of the side chain protons. The Hγ protons of Dab, being adjacent to a nitrogen atom, are expected to resonate further downfield compared to the methylene protons in the side chains of Lysine and Ornithine that are not directly attached to a nitrogen.
The Impact of Synthesis Strategy on NMR Spectra
The use of This compound leads to a peptide where the γ-amino group of the Dab residue is free after synthesis and cleavage from the resin. This free amine can be protonated depending on the pH of the NMR sample, which will influence the chemical shifts of the neighboring protons (Hγ and Hβ). This pH dependence can be a useful tool for confirming the presence of the free amine.
In contrast, peptides synthesized with Fmoc-D-Dab(Boc)-OH will have the Boc protecting group on the γ-amino group upon cleavage, unless an additional deprotection step with a strong acid like trifluoroacetic acid (TFA) is performed. The presence of the bulky, electron-withdrawing Boc group will alter the chemical shifts of the side-chain protons compared to the free amine.
Experimental Protocols for Robust NMR Analysis
A rigorous and systematic approach to NMR data acquisition and analysis is crucial for peptides containing non-standard amino acids like D-Dab.
Step-by-Step NMR Workflow
Trustworthiness and Self-Validation in the Protocols
The described NMR workflow incorporates self-validating steps. The consistency between the TOCSY and COSY data for spin system identification provides a crucial check. Furthermore, the sequential connectivities observed in the NOESY spectrum must be consistent with the known peptide sequence. Any discrepancies would indicate either an error in the synthesis or an incorrect resonance assignment. The pH titration experiment serves as a direct validation of the deprotection strategy used for the D-Dab side chain.
Conclusion and Future Outlook
The use of this compound in peptide synthesis offers a direct route to peptides with a free γ-amino group on the D-Dab residue. While this presents unique opportunities for creating complex peptide architectures, it also necessitates a tailored NMR analysis strategy. The key to successful characterization lies in a systematic approach that combines 1D and 2D NMR techniques, with a particular emphasis on pH-dependent studies to probe the state of the side-chain amine.
In contrast, the use of orthogonally protected Fmoc-D-Dab(Boc)-OH provides greater synthetic flexibility for selective side-chain modification. The NMR spectra of the final peptides will reflect the presence or absence of the Boc group, leading to distinct chemical shift patterns.
By understanding the interplay between the synthetic strategy and the resulting NMR spectral features, researchers can confidently utilize D-Dab-containing peptides in their drug discovery and development programs. The protocols and comparative data presented in this guide provide a solid foundation for the robust and reliable characterization of these promising molecules.
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Berjanskii, M. V., & Wishart, D. S. (2017). The role of NMR in protein structure determination. The Protein Journal, 36(4), 289-303. [Link]
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Hansen, D. F. (2020). Using NMR chemical shifts to study protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 118, 105-121. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
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Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 21-30. [Link]
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Nguyen, Q. N. N., Schwochert, J., Tantillo, D. J., & Lokey, R. S. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 20(39), 25362-25371. [Link]
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Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-Dab(Fmoc)-OH
Introduction: Beyond Synthesis—A Commitment to Safety and Environmental Stewardship
In the fields of peptide synthesis and drug development, our focus is often on the precision of our reactions and the purity of our products. However, the lifecycle of a chemical reagent does not end upon its use. The responsible management of chemical waste, such as the protected amino acid Fmoc-D-Dab(Fmoc)-OH, is a critical component of laboratory excellence. It is a direct reflection of our commitment to personnel safety, regulatory compliance, and environmental stewardship.
This guide moves beyond a simple checklist, providing a detailed operational and disposal plan for this compound. As your partner in the laboratory, we aim to provide value that extends beyond the product itself, building a foundation of trust through scientific integrity and proven safety insights. Here, we will explore the "why" behind each procedural step, grounding our recommendations in authoritative regulations and established safety protocols.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While the toxicological properties of this compound have not been exhaustively investigated, the available Safety Data Sheet (SDS) and the nature of similar compounds demand a cautious and prepared approach.[1]
-
Primary Hazards: The primary physical form of this compound is a solid powder. The main routes of potential exposure are inhalation, skin contact, and eye contact.[1]
-
Inhalation: Inhaling the dust may cause respiratory irritation.[1]
-
Skin/Eye Contact: Direct contact can lead to irritation.
-
Regulatory Standing: While not always explicitly listed as hazardous under the Globally Harmonized System (GHS), it is governed by the disposal regulations for laboratory chemicals set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4] Prudent laboratory practice dictates treating it as a hazardous chemical waste.
Part 2: The Regulatory Framework: Adherence to EPA and OSHA Standards
All laboratory waste management is governed by a strict regulatory framework. In the United States, the two primary bodies are the EPA, which regulates environmental disposal under the Resource Conservation and Recovery Act (RCRA), and OSHA, which ensures worker safety through standards like the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), often called the Laboratory Standard.[2][5][6]
-
EPA's Role: The EPA requires labs to identify, classify, and properly manage hazardous waste.[2] This includes ensuring waste is stored in correctly labeled, sealed containers and is ultimately disposed of by a licensed facility.[2][7]
-
OSHA's Mandate: OSHA's Laboratory Standard requires the implementation of a Chemical Hygiene Plan (CHP).[5][8] This plan must outline specific procedures for safe handling, storage, and disposal of all hazardous chemicals, as well as mandating appropriate training and the use of Personal Protective Equipment (PPE).[5]
Part 3: Mandatory Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is mandatory when handling this compound in any form—solid, solution, or waste.
-
Eye Protection: Wear chemical safety glasses with side shields or goggles that comply with OSHA regulations.[9]
-
Hand Protection: Use chemically resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[1]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[10]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 particle respirator is recommended to prevent inhalation.[1][11] All handling of the powder should ideally occur within a fume hood or other ventilated enclosure.
Part 4: Step-by-Step Disposal Protocols
The fundamental principle of chemical waste disposal is segregation. Never mix different chemical wastes unless explicitly directed by your institution's Environmental Health and Safety (EHS) office.[3][4] Unintended reactions can create more hazardous conditions.
Protocol 4.1: Unused or Expired Solid this compound
Solid waste must be disposed of as hazardous chemical waste.
-
Segregation: Collect all solid this compound waste in a dedicated, sealable container. The original product container is often suitable if it is in good condition and can be securely sealed.[10][12]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." [7] The label must also include the full chemical name, "this compound," and the approximate quantity.[10][12]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from sources of heat or ignition and segregated from incompatible materials.[7]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed professional waste disposal service.[1]
Protocol 4.2: Liquid Waste from Experimental Procedures
This includes solutions from reactions, purification (e.g., HPLC), or rinsing.
-
Collection: Collect all liquid waste containing this compound into a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "this compound in DMF/Piperidine"). This information is critical for the final disposal facility.[10]
-
Storage: Ensure the container has a secure, leak-proof cap and is stored in a designated SAA, ideally within secondary containment to prevent spills.[3]
-
Disposal: Contact your EHS office for collection and disposal by a certified hazardous waste management company.
Protocol 4.3: Contaminated Laboratory and Personal Protective Equipment
Items such as gloves, weigh boats, pipette tips, and paper towels that come into direct contact with this compound are considered contaminated solid waste.[10]
-
Collection: Place all contaminated solid items into a designated, clearly labeled container or a durable, leak-proof plastic bag.[10]
-
Labeling: Label the container or bag as "Hazardous Waste" and specify the contamination (e.g., "Solid waste contaminated with this compound").[10]
-
Disposal: Store with other solid hazardous waste and dispose of through your institution's hazardous waste program. Contaminated sharps like needles or broken glass must be placed in a designated sharps container.[3][4]
Protocol 4.4: Empty Product Containers
Empty containers must be properly decontaminated before being discarded.
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone).
-
Rinsate Collection: Crucially, the rinsate from this process is considered hazardous liquid waste. It must be collected and disposed of according to Protocol 4.2.[12]
-
Final Disposal: After triple-rinsing, deface or remove the original product label to prevent misidentification. The container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
Part 5: Emergency Spill Response Protocol
Immediate and correct action during a spill is vital to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify colleagues in the vicinity of the spill.[12]
-
Evacuate (If Necessary): For a large spill, especially in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as described in Part 3, including respiratory protection for a solid spill.[12]
-
Containment: Prevent the powder from becoming airborne or spreading. Do not use a dry brush or create dust.[1]
-
Clean-up:
-
Carefully scoop the solid material into a designated hazardous waste container.[1]
-
Use a paper towel or absorbent pad lightly wetted with a solvent like water or methanol to gently wipe the spill area to remove any remaining residue.
-
Place all cleaning materials, including contaminated gloves, into the hazardous waste container.[12]
-
-
Decontaminate: Thoroughly wash the affected surface area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's established policy.[12]
Part 6: Summary of Safety & Handling Information
| Parameter | Information | Source |
| CAS Number | 201473-83-8 | [1][13] |
| Molecular Formula | C₃₄H₃₀N₂O₆ | [1] |
| Molecular Weight | 562.61 g/mol | [1] |
| Physical State | Solid, Powder | [12] |
| Potential Hazards | May cause respiratory irritation. Chemical, physical, and toxicological properties have not been thoroughly investigated. | [1] |
| Mandatory PPE | Safety glasses/goggles, nitrile gloves, lab coat. N95 respirator for handling powder outside a fume hood. | [1][10][11] |
| Storage Temperature | 2-8°C recommended for long-term storage of the product. | [11][14] |
| Incompatible Materials | Strong oxidizing agents. | [13] |
Part 7: Disposal Workflow Diagram
This diagram outlines the decision-making process for the proper disposal of this compound waste streams.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-D-Dab(Fmoc)-OH
In the landscape of drug development and peptide synthesis, the precision of our work is matched only by the stringency of our safety protocols. The use of specialized reagents like Nα-Fmoc-Nγ-Fmoc-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Fmoc)-OH) is routine, yet familiarity must never breed complacency. This guide provides a detailed, experience-driven framework for the safe handling of this compound, ensuring that scientific progress and personal safety advance in unison. It is structured not as a rigid checklist, but as a holistic safety system, grounded in the causality of chemical hazards and laboratory best practices.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is a fine, powdered solid. While its toxicological properties have not been exhaustively investigated, the primary, immediate risks stem from its physical form and chemical class.[1] As a fine powder, it poses an inhalation hazard and can easily become airborne, leading to respiratory irritation.[1][2] Like many protected amino acids, it is also classified as a potential skin and serious eye irritant.[2][3] Therefore, our entire safety strategy is built around preventing contact and inhalation.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratory workers are informed about chemical hazards and protected from exposure.[4][5] This guide is a practical application of that principle, designed to be a core component of your laboratory's Chemical Hygiene Plan (CHP).[4][6]
The Core Protocol: A Multi-Layered Defense
Effective protection is not about a single piece of equipment, but an integrated system of engineering controls, personal protective equipment (PPE), and rigorous procedure. At a minimum, work involving this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[6][7]
Essential PPE at a Glance
This table summarizes the minimum required PPE for handling this compound. Specific tasks may require enhanced protection as detailed below.
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical splash goggles (ANSI Z87.1 certified) | Protects against airborne powder and accidental splashes.[8] |
| Hand | Nitrile gloves (disposable) | Provides a barrier against skin contact. Inspect for integrity before each use.[1][9] |
| Body | Cotton lab coat (long-sleeved, fully buttoned) | Protects skin and personal clothing from contamination.[6][10] |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items.[10] |
| Respiratory | Required when engineering controls are insufficient | A NIOSH-approved N95 or P1/P2 particulate respirator may be necessary.[1][11] |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Let's translate theory into practice. Here is a procedural workflow for a common task: weighing and dissolving this compound powder.
Objective: To accurately weigh 100 mg of this compound and prepare a stock solution.
Step 1: Preparation and Pre-Donning Check
-
Location: Confirm the chemical fume hood has a certified, adequate face velocity.
-
Materials: Ensure all necessary items are inside the hood: analytical balance, weigh paper, spatula, vial for the stock solution, solvent, and waste container.
-
PPE Inspection: Visually inspect your gloves for any tears or defects. Ensure your goggles provide a complete seal.
Step 2: Donning PPE
-
Put on your lab coat and ensure it is fully buttoned.
-
Don your chemical splash goggles.
-
Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Step 3: The Weighing Process (Inside Fume Hood)
-
Carefully open the this compound container. Avoid creating airborne dust.
-
Use a clean spatula to transfer the powder to the weigh paper on the balance.
-
Once the desired weight is achieved, securely close the primary container.
-
Carefully transfer the weighed powder into the designated vial for dissolution.
Step 4: Dissolution and Storage
-
Add the appropriate solvent to the vial.
-
Cap the vial and mix gently until the solid is fully dissolved.
-
Label the vial clearly with the compound name, concentration, date, and your initials.
Step 5: Doffing and Disposal
-
Contaminated Disposables: Dispose of the weigh paper, pipette tips, and any other contaminated items in a designated, sealed hazardous waste container.[2]
-
Glove Removal: Using proper technique (without touching the outer surface of the glove with bare skin), remove your gloves and dispose of them in the hazardous waste container.[1]
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]
-
Remove your goggles and lab coat.
Visualized Workflow: Safe Handling Logic
The following diagram illustrates the critical decision points and safety measures in the handling workflow.
Caption: Workflow for Safe Handling of this compound.
Contingency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully sweep up the material, avoiding dust creation, and place it in a sealed container for hazardous waste disposal.[1]
Disposal Plan: All waste materials, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous chemical waste.[12]
-
Collect all waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams.[2]
-
Dispose of the waste in accordance with your institution's and local environmental regulations. Never dispose of this chemical down the drain.[2][12]
By integrating these principles of hazard awareness, procedural discipline, and robust PPE use, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
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OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]
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MSDS of Fmoc-Dab(Fmoc)-OH. Capot Chemical. [Link]
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Personal Protective Equipment. Auburn University. [Link]
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PPE and Safety for Chemical Handling. ACS Material. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
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Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
